molecular formula C29H38N2O8 B070991 N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine CAS No. 172089-14-4

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Cat. No.: B070991
CAS No.: 172089-14-4
M. Wt: 542.6 g/mol
InChI Key: VWGYNWSOHMVYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a specialized heterobifunctional crosslinking agent designed for advanced bioconjugation strategies, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and other complex biomolecules. This compound integrates three critical functional elements: an Fmoc-protected primary amine, a terminal carboxylic acid activated via a succinyl group, and a hydrophilic 4,7,10-trioxa-1,13-tridecanediamine (PEG-like) spacer chain.

Properties

IUPAC Name

4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGYNWSOHMVYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589234
Record name 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172089-14-4
Record name 1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine: A Versatile Heterobifunctional Linker

Introduction and Core Chemical Identity

This compound, identified by CAS Number 172089-14-4 , is a sophisticated heterobifunctional crosslinker integral to modern bioconjugation, pharmaceutical research, and materials science.[1][2][3] Its structure is uniquely designed to bridge two different molecules with precision and control. The core of this linker is a hydrophilic 4,7,10-trioxa-1,13-tridecanediamine backbone, which imparts favorable properties such as high water solubility and biocompatibility to the resulting conjugates.[1]

This molecule features two distinct terminal functionalities: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid derived from succinic anhydride. This orthogonal protection strategy is the cornerstone of its utility, allowing for sequential and specific conjugation reactions. The carboxylic acid can be activated to react with a primary amine on a target molecule, while the Fmoc group can be selectively removed under basic conditions to reveal a second primary amine for subsequent modification. This level of control is critical in the precise assembly of complex biomolecular architectures like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 172089-14-4[1][2][3]
Molecular Formula C₂₉H₃₈N₂O₈[2][3]
Molecular Weight 542.62 g/mol [2][4]
Appearance Light yellow liquid or solidified mass; Solid[1][4]
Solubility Soluble in methanol or acetone[1]
Purity Typically ≥95% (HPLC)[4]
Storage Conditions -20°C, protect from light and moisture[1][4]
Stability Stable for at least 2 years when stored at -20°C[1]

Synthesis and Chemical Logic

The synthesis of this compound is a multi-step process designed to install the orthogonal functionalities onto the hydrophilic diamine core. The causality behind this synthetic strategy lies in achieving a pure, well-defined linker ready for controlled, sequential conjugations.

Synthesis of the Diamine Backbone

The foundational precursor is 4,7,10-trioxa-1,13-tridecanediamine (CAS 4246-51-9).[][6][7] Its synthesis is typically achieved via a two-step process:

  • Cyanoethylation: A base-catalyzed Michael addition of diethylene glycol to two equivalents of acrylonitrile. This reaction forms the dinitrile intermediate.[8]

  • Catalytic Hydrogenation: The resulting dinitrile is then reduced to the corresponding primary diamine using a catalyst like Raney nickel under high pressure in the presence of hydrogen and ammonia.[8] Ammonia is used to suppress side reactions and maximize the yield of the primary amine.[8]

Orthogonal Functionalization

With the diamine backbone in hand, the next crucial phase is the introduction of the two different reactive handles.

  • Monoprotection with Fmoc: One of the terminal amines is selectively protected with an Fmoc group (Fmoc-OSu is a common reagent). This is a critical step to ensure that only one amine is available for the subsequent reaction. The Fmoc group is chosen for its stability under a wide range of conditions and its lability to mild basic conditions (e.g., piperidine), which do not affect common peptide or antibody structures.

  • Succinylation: The remaining free primary amine is then reacted with succinic anhydride. This reaction opens the anhydride ring and attaches a four-carbon chain terminating in a carboxylic acid, thus completing the heterobifunctional structure.

G cluster_0 Backbone Synthesis cluster_1 Functionalization Diethylene Glycol Diethylene Glycol Dinitrile Intermediate Dinitrile Intermediate Diethylene Glycol->Dinitrile Intermediate  + Acrylonitrile (Michael Addition) 4,7,10-Trioxa-1,13-\ntridecanediamine 4,7,10-Trioxa-1,13- tridecanediamine Dinitrile Intermediate->4,7,10-Trioxa-1,13-\ntridecanediamine  Catalytic Hydrogenation Mono-Fmoc Protected\nDiamine Mono-Fmoc Protected Diamine 4,7,10-Trioxa-1,13-\ntridecanediamine->Mono-Fmoc Protected\nDiamine  + Fmoc-OSu Final Product N-Fmoc-N'-succinyl-4,7,10- trioxa-1,13-tridecanediamine Mono-Fmoc Protected\nDiamine->Final Product  + Succinic Anhydride

Caption: Conceptual synthesis pathway for the target linker.

Applications in Drug Development and Bioconjugation

The Role of PEG Linkers

The modification of biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established method to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1] PEG linkers, like the trioxatridecane core of this molecule, offer high water solubility, lack of toxicity and immunogenicity, and can increase the hydrodynamic radius of the conjugate, often leading to reduced renal clearance and extended circulation times.[1][4]

Heterobifunctional Linkage Strategy

The true power of this linker lies in its heterobifunctionality. The carboxylic acid and the protected amine provide two chemically distinct handles for conjugation. This allows a researcher to first couple the linker to one molecule via the carboxylic acid (e.g., to a lysine residue on a protein) and then, after purification, deprotect the Fmoc group to expose the amine for reaction with a second molecule (e.g., a fluorescent dye, a small molecule drug, or another protein). This stepwise approach prevents the formation of unwanted homodimers and ensures the creation of a well-defined final product.

Use in Advanced Therapeutics

This linker is particularly valuable in the construction of complex therapeutics:

  • PROTACs: As a flexible linker, it can be used to connect a protein-targeting warhead to an E3 ligase-binding ligand, facilitating the targeted degradation of pathogenic proteins.[]

  • Antibody-Drug Conjugates (ADCs): It serves as the bridge connecting a monoclonal antibody to a potent cytotoxic agent. The hydrophilic nature of the linker can help to mitigate aggregation issues often seen with hydrophobic drug payloads.

  • Peptide and Oligonucleotide Conjugates: It is used to attach labels, delivery vehicles, or other functional moieties to peptides and oligonucleotides for diagnostic and therapeutic applications.

Experimental Protocol: General Bioconjugation Workflow

This protocol describes a general, two-stage workflow for conjugating this compound to a biomolecule containing a primary amine (e.g., a peptide or protein) and subsequently exposing the second amine for further functionalization.

Materials
  • This compound

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Biomolecule (e.g., peptide with a lysine residue) in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous, amine-free Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Purification system (e.g., HPLC, FPLC)

Step 1: Activation of the Carboxylic Acid

Causality: The carboxylic acid is not inherently reactive towards amines. It must first be converted into a more reactive species, typically an NHS ester, to facilitate efficient amide bond formation under mild, biocompatible conditions.

  • Dissolve the Fmoc-linker (1.2 equivalents) in anhydrous DMF.

  • Add NHS (1.2 eq.) and EDC (1.2 eq.) to the solution.

  • Stir the reaction at room temperature for 1-4 hours to form the NHS ester. Monitor by TLC or LC-MS.

Step 2: Conjugation to Primary Amine of a Biomolecule
  • Dissolve the biomolecule (1.0 eq.) in a conjugation buffer (e.g., PBS, pH 7.4-8.0).

  • Add the activated Fmoc-linker-NHS ester solution dropwise to the biomolecule solution.

  • Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.

  • Quench the reaction by adding a small molecule amine (e.g., Tris or glycine).

Step 3: Fmoc Deprotection

Causality: The Fmoc group is stable during the initial conjugation but can be selectively cleaved to reveal the terminal amine for the next step, demonstrating the linker's orthogonal nature.

  • Purify the Fmoc-linker-biomolecule conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC).

  • Lyophilize the purified conjugate.

  • Redissolve the conjugate in a minimal amount of DMF and add the 20% piperidine solution.

  • Stir for 20-30 minutes at room temperature.

Step 4: Purification and Analysis
  • Purify the final deprotected conjugate via chromatography to remove piperidine and byproducts.

  • Analyze the final product by LC-MS to confirm the correct molecular weight and by HPLC or SDS-PAGE to assess purity.

G Linker Fmoc-Linker-COOH Activation Activate COOH (EDC/NHS) Linker->Activation Activated_Linker Fmoc-Linker-NHS Activation->Activated_Linker Conjugation Amide Bond Formation Activated_Linker->Conjugation Biomolecule Biomolecule-NH2 Biomolecule->Conjugation Conjugate1 Fmoc-Linker-Biomolecule Conjugation->Conjugate1 Deprotection Fmoc Removal (Piperidine) Conjugate1->Deprotection Conjugate2 H2N-Linker-Biomolecule Deprotection->Conjugate2 Further_Reaction Ready for 2nd Conjugation Conjugate2->Further_Reaction

Caption: General workflow for sequential bioconjugation.

Conclusion

This compound is a high-value chemical tool for researchers in chemistry, biology, and medicine. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonally protected termini, provides an exceptional degree of control over the construction of complex molecular assemblies. This combination of features makes it an indispensable linker for developing next-generation therapeutics, diagnostics, and advanced materials, where precision and reliability are paramount.

References

  • BuyersGuideChem. This compound. [Link]

  • Cenmed Enterprises. N Boc N Succinyl 4 7 10 Trioxa 1 13 Tri. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 4,7,10-Trioxa-1,13-tridecanediamine in Modern Material Science. [Link]

Sources

An In-depth Technical Guide to N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine: Structure, Synthesis, and Application in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core structure, a detailed synthesis protocol, and its critical role in the sophisticated field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs).

Introduction: The Role of Heterobifunctional Linkers in Advanced Therapeutics

The advent of targeted therapies has revolutionized medicine, and at the heart of many of these advanced therapeutics are sophisticated chemical linkers. This compound is a prime example of such a linker, designed with distinct functionalities at either end of a flexible PEG spacer. This strategic design allows for the sequential and controlled conjugation of two different molecules, a crucial capability in the assembly of complex biomolecules like ADCs.[1][2] The PEG component of the linker is particularly advantageous, as it can enhance the solubility and biocompatibility of the resulting conjugate.[3][4]

This guide will deconstruct the molecule, providing not just the "what" but the "why" behind its synthesis and application, empowering researchers to leverage its capabilities in their own work.

Molecular Structure and Physicochemical Properties

This compound is characterized by three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a succinyl group, and a 4,7,10-trioxa-1,13-tridecanediamine spacer.

  • Fmoc Group: This base-labile protecting group caps one of the primary amines, allowing for directional synthesis and conjugation. Its removal under mild basic conditions is a cornerstone of its utility.[3]

  • Succinyl Group: This provides a terminal carboxylic acid, which can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines on a target molecule.

  • PEG Spacer: The 4,7,10-trioxa-1,13-tridecanediamine core provides a hydrophilic and flexible spacer that can improve the pharmacokinetic properties of the final conjugate.[3][5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 172089-14-4[4][6][7][8]
Molecular Formula C₂₉H₃₈N₂O₈[4][6][7]
Molecular Weight 542.62 g/mol [4][6][7][8]
Appearance Light yellow to off-white solid or solidified mass[3][9]
Purity ≥95% (HPLC)[4]
Solubility Soluble in methanol, acetone, and DMF[3][10]
Storage -20°C, protected from light and moisture[3][4]

Synthesis of this compound

The synthesis of this linker is a multi-step process that begins with the commercially available 4,7,10-trioxa-1,13-tridecanediamine. The strategy involves the sequential protection of one amine with an Fmoc group, followed by the acylation of the other amine with succinic anhydride.

Synthesis of the Diamine Backbone

The precursor, 4,7,10-trioxa-1,13-tridecanediamine, is synthesized via a two-step process starting from diethylene glycol and acrylonitrile.[11] The first step is a base-catalyzed Michael addition, followed by the reduction of the resulting dinitrile.[11]

G DiethyleneGlycol Diethylene Glycol Dinitrile Dinitrile Intermediate DiethyleneGlycol->Dinitrile Michael Addition (Base Catalyst) Acrylonitrile Acrylonitrile Acrylonitrile->Dinitrile Diamine 4,7,10-Trioxa-1,13-tridecanediamine Dinitrile->Diamine Catalytic Hydrogenation (Raney Nickel)

Caption: Synthesis workflow for the diamine backbone.

Step-by-Step Synthesis Protocol

This protocol is based on established methods for Fmoc protection and succinylation.

Step 1: Mono-Fmoc Protection

  • Dissolution: Dissolve 4,7,10-trioxa-1,13-tridecanediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.1 equivalents).

  • Fmoc-OSu Addition: Slowly add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1 equivalent) in dioxane to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, perform an aqueous workup and purify the product by column chromatography on silica gel to isolate the mono-Fmoc protected diamine.

Step 2: Succinylation

  • Dissolution: Dissolve the mono-Fmoc protected diamine (1 equivalent) in a suitable solvent like DCM.

  • Succinic Anhydride Addition: Add succinic anhydride (1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Purification: Monitor the reaction by TLC or LC-MS. Once complete, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography to yield the final product, this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized linker, a combination of analytical techniques should be employed.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, which is typically expected to be ≥95%.[4]

Applications in Bioconjugation

The primary application of this compound is in the field of bioconjugation, where it serves as a bridge between two different molecules.[12] Its heterobifunctional nature is key to its utility in constructing complex molecules like antibody-drug conjugates.[1][2][13][14]

A Representative Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following workflow illustrates how this linker can be used to conjugate a cytotoxic drug to an antibody.

G Linker This compound ActivatedLinker NHS-activated Linker Linker->ActivatedLinker NHS Ester Formation LinkerDrug Fmoc-Linker-Drug Conjugate ActivatedLinker->LinkerDrug Amine Coupling Drug Amine-containing Drug Drug->LinkerDrug DeprotectedLinkerDrug Linker-Drug Conjugate LinkerDrug->DeprotectedLinkerDrug Fmoc Deprotection (e.g., Piperidine) ADC Antibody-Drug Conjugate DeprotectedLinkerDrug->ADC Thiol-Maleimide Coupling (Requires Maleimide Activation) Antibody Thiol-modified Antibody Antibody->ADC

Caption: A representative workflow for ADC synthesis.

Step 1: Activation of the Succinyl Group

The carboxylic acid of the succinyl group is typically activated as an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting the linker with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Step 2: Conjugation to a Drug Molecule

The NHS-activated linker is then reacted with a drug molecule that contains a primary amine. The amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS.

Step 3: Fmoc Deprotection

The Fmoc group is removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF). This deprotection exposes the primary amine on the other end of the linker.

Step 4: Conjugation to an Antibody

The newly exposed amine can then be reacted with a suitably modified antibody. For example, the amine could be reacted with a heterobifunctional crosslinker like succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) to introduce a maleimide group. This maleimide-activated linker-drug conjugate can then be reacted with a thiol group on a cysteine residue of an antibody to form a stable thioether bond, yielding the final ADC.

Conclusion

This compound is a versatile and valuable tool for researchers in the fields of bioconjugation and drug development. Its well-defined structure, which includes a flexible and biocompatible PEG spacer and two distinct reactive moieties, allows for the controlled and sequential assembly of complex biomolecules. A thorough understanding of its synthesis, characterization, and reaction mechanisms is essential for its successful application in the development of next-generation targeted therapeutics.

References

  • Srivastava, A. et al. Linker Design for Antibody–Drug Conjugates. ResearchGate. 2015. Available from: [Link]

  • Peptideweb.com. Synthesis protocols. Available from: [Link]

  • BuyersGuideChem. This compound. Available from: [Link]

  • Chen, Y. et al. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. PubMed. 2025. Available from: [Link]

  • R Discovery. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. 2025. Available from: [Link]

  • Trail, P. A. et al. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. Oncoimmunology. 2018. Available from: [Link]

  • ResearchGate. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. 2025. Available from: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

Sources

An In-depth Technical Guide to Fmoc-TTDS-OH: Properties, Synthesis, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Functionalized Linkers in Modern Peptide Therapeutics

In the landscape of contemporary drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by inherent challenges, including poor solubility and rapid in vivo clearance. The strategic incorporation of hydrophilic linkers, such as polyethylene glycol (PEG) derivatives, has emerged as a cornerstone of modern peptide chemistry, addressing these limitations and unlocking the full therapeutic potential of peptide-based drugs. This guide provides an in-depth technical overview of Fmoc-TTDS-OH (Fmoc-1-amino-4,7,10-trioxatridecan-succinamic acid), a bifunctional crosslinker that has gained significant traction for its utility in PEGylation and bioconjugation. We will delve into its core chemical properties, synthesis, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Unveiling Fmoc-TTDS-OH: A Molecular Architect's Tool

Fmoc-TTDS-OH is a sophisticated chemical entity designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. Its structure is characterized by three key functional components:

  • A Fluorenylmethoxycarbonyl (Fmoc) Protecting Group: This base-labile protecting group at the N-terminus allows for its direct use in standard Fmoc-based SPPS protocols.

  • A Hydrophilic Polyether Spacer: The 4,7,10-trioxatridecane backbone imparts significant hydrophilicity to the molecule. When incorporated into a peptide, this spacer can enhance solubility and improve pharmacokinetic profiles.

  • A Terminal Carboxylic Acid: The succinamic acid moiety provides a reactive handle for conjugation to other molecules, such as reporter tags, cytotoxic agents, or other biomolecules.

This unique combination of features makes Fmoc-TTDS-OH an invaluable tool for the synthesis of complex and functionalized peptides.

Physicochemical Properties: A Data-Driven Overview

A thorough understanding of the physicochemical properties of Fmoc-TTDS-OH is paramount for its effective application in the laboratory. The following table summarizes its key characteristics:

PropertyValueSource(s)
CAS Number 172089-14-4[1][2]
Molecular Formula C29H38N2O8[1][2]
Molecular Weight 542.62 g/mol [1][2]
Appearance White to off-white powder[3]
Purity Typically ≥95% (HPLC)[4]
Solubility Good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[5]
Storage Store in a cool, dry place, protected from light. Recommended storage at -20°C for long-term stability.[2]

Synthesis and Characterization: From Benchtop to Peptide

While Fmoc-TTDS-OH is commercially available from various suppliers, an understanding of its synthesis and analytical characterization is crucial for quality control and troubleshooting.

Conceptual Synthesis Pathway

The synthesis of Fmoc-TTDS-OH conceptually involves a multi-step process:

  • Synthesis of the TTDS Backbone: The core 1-amino-4,7,10-trioxatridecan-13-amine is typically synthesized first.

  • Monoprotection of the Diamine: One of the terminal amines is selectively protected, often with a group orthogonal to Fmoc.

  • Reaction with Succinic Anhydride: The free amine is then reacted with succinic anhydride to introduce the terminal carboxylic acid.

  • Fmoc Protection: The remaining protected amine is deprotected, and the Fmoc group is introduced, yielding the final product.

  • Purification: The crude product is purified, typically by column chromatography, to achieve the desired purity.

Synthesis_Pathway Diamine 1,13-Diamino-4,7,10-trioxatridecane MonoProtected Mono-protected Diamine Diamine->MonoProtected Selective Protection Succinic Succinic Anhydride Adduct MonoProtected->Succinic Reaction with Succinic Anhydride Fmoc_TTDS_OH Fmoc-TTDS-OH Succinic->Fmoc_TTDS_OH Fmoc Protection & Deprotection

Caption: Conceptual synthesis pathway for Fmoc-TTDS-OH.

Analytical Characterization

Ensuring the identity and purity of Fmoc-TTDS-OH is critical before its use in peptide synthesis. The primary analytical techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. Both 1H and 13C NMR are used to confirm the presence of the Fmoc group, the polyether chain, and the succinamic acid moiety.[6][7]

Application in Solid-Phase Peptide Synthesis: A Practical Guide

The primary application of Fmoc-TTDS-OH is its incorporation into peptide sequences during SPPS. This section provides a detailed, step-by-step protocol for its use.

Mechanism of Incorporation and Functionality

Fmoc-TTDS-OH is coupled to the N-terminus of a growing peptide chain on a solid support using standard peptide coupling reagents. The Fmoc group is then removed with a weak base, typically piperidine, revealing a new N-terminus for the subsequent amino acid to be coupled. The key to its functionality lies in the terminal carboxylic acid of the succinamic acid moiety. After cleavage of the peptide from the resin, this carboxylic acid can be activated to react with an amine-containing molecule, thus forming a stable amide bond and conjugating the peptide to the desired entity.

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of Fmoc-TTDS-OH (HBTU/DIPEA) Deprotection->Coupling Cleavage Cleavage from Resin (TFA Cocktail) Coupling->Cleavage Conjugation Conjugation via Terminal COOH Cleavage->Conjugation

Caption: General workflow for incorporating Fmoc-TTDS-OH in SPPS.

Detailed Experimental Protocol: Coupling of Fmoc-TTDS-OH

This protocol outlines the manual coupling of Fmoc-TTDS-OH to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-TTDS-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free amine.

  • Coupling Solution Preparation: In a separate vial, dissolve Fmoc-TTDS-OH (2 equivalents), Oxyma (2 equivalents), and DIC (2 equivalents) in DMF.

  • Coupling Reaction: Add the coupling solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue the coupling for another 1-2 hours or consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional): To block any unreacted amines, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Chain Elongation: The resin is now ready for the deprotection of the Fmoc group on the newly added TTDS linker and the coupling of the next amino acid.

Cleavage and Deprotection

After the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%[7]

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard piperidine treatment.

  • Resin Washing and Drying: Wash the resin thoroughly with DMF and DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the dry resin in a fume hood and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

The Power of PEGylation: Enhancing Peptide Therapeutics

The primary motivation for incorporating Fmoc-TTDS-OH into a peptide is to leverage the benefits of PEGylation. The hydrophilic polyether chain of Fmoc-TTDS-OH can significantly improve the pharmacokinetic and pharmacodynamic properties of a peptide therapeutic.

Mechanism of Action in Bioconjugation

The terminal carboxylic acid of the TTDS linker provides a versatile handle for bioconjugation. This carboxylic acid can be activated using standard coupling chemistry (e.g., with HBTU or HATU) to form a stable amide bond with an amine-containing molecule. This allows for the attachment of a wide range of functionalities, including:

  • Fluorophores and Quenchers: For creating FRET-based diagnostic probes.

  • Biotin: For affinity purification and detection.[3]

  • Cytotoxic Drugs: For targeted drug delivery in oncology.

  • Larger PEG Chains: To further enhance the PEGylation effect.

Bioconjugation_Mechanism Peptide_TTDS Peptide-TTDS-COOH Activation Carboxyl Activation (e.g., HBTU/DIPEA) Peptide_TTDS->Activation Activated_Peptide Activated Peptide-TTDS Activation->Activated_Peptide Conjugate Peptide-TTDS-CO-NH-R Activated_Peptide->Conjugate Payload Amine-containing Payload (H2N-R) Payload->Conjugate

Caption: Mechanism of bioconjugation using the TTDS linker.

Comparison with Alternative Linkers

While Fmoc-TTDS-OH is a powerful tool, it is important to consider its properties in the context of other available linkers.

LinkerKey FeaturesAdvantagesDisadvantages
Fmoc-TTDS-OH Short, hydrophilic PEG3-like spacer with a terminal carboxylic acid.Good water solubility, straightforward incorporation into SPPS.Relatively short linker, may not provide sufficient spacing in all applications.
Fmoc-miniPEG™-Acid Similar to Fmoc-TTDS-OH but with a defined diethylene glycol spacer.Well-defined length, good hydrophilicity.May offer less structural diversity compared to longer PEG chains.
Fmoc-amino-PEG-propionic acids Longer PEG chains with a terminal carboxylic acid.Greater hydrophilicity and steric shielding, longer spacer arm.Can be more expensive, may lead to heterogeneity if the PEG chain length is not well-defined.[8]

The choice of linker will ultimately depend on the specific requirements of the application, including the desired level of hydrophilicity, the required spacer length, and cost considerations.

Conclusion: Fmoc-TTDS-OH as a Versatile Enabler in Peptide Science

Fmoc-TTDS-OH stands as a testament to the ongoing innovation in peptide chemistry. Its well-defined structure, ease of incorporation into standard SPPS workflows, and the versatile functionality it imparts make it an indispensable tool for researchers and drug developers. By enabling the synthesis of peptides with enhanced solubility, improved pharmacokinetic profiles, and the potential for targeted conjugation, Fmoc-TTDS-OH is helping to pave the way for the next generation of peptide-based therapeutics and diagnostics. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic application of such functionalized linkers will undoubtedly play an even more critical role in shaping the future of medicine.

References

  • BuyersGuideChem. (n.d.). Fmoc-TTDS-OH | 172089-14-4. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information.
  • ResearchGate. (n.d.). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B).
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
  • Harris, J. M., & Chess, R. B. (2003). Effect of pegylation on pharmaceuticals. Nature reviews. Drug discovery, 2(3), 214–221.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
  • Royal Society of Chemistry. (2002). Supplementary Material (ESI) for Chemical Communications.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7559.
  • Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

  • dos Santos, C. F., T-Neto, J. T., & de Souza, R. O. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein and Peptide Letters, 20(8), 863–870.
  • Sigma-Aldrich. (n.d.). Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine hydrochloride. Retrieved from a product page on the Sigma-Aldrich website.
  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8203-8223.
  • Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz.
  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels).
  • National Institutes of Health. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
  • PrecisePEG. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
  • Fisher Scientific. (n.d.). AdipoGen Fmoc-Ttds-OH, Quantity: Each of 1. Retrieved from a product page on the Fisher Scientific website.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. Retrieved from a relevant resource by BOC Sciences.
  • BenchChem. (n.d.). A Comparative Guide to Fmoc-His(Fmoc)-OH vs. Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Peptide Synthesis: The Role of Fmoc-Ttds-OH. Retrieved from a relevant resource by NINGBO INNO PHARMCHEM CO.,LTD.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved from a relevant resource by AltaBioscience.
  • Sigma-Aldrich. (n.d.). Fmoc-Asn(Trt)-OH ≥97.0%. Retrieved from a product page on the Sigma-Aldrich website.
  • AAT Bioquest. (n.d.). FMOC-Lys(Biotin)-OH.
  • AAT Bioquest. (n.d.). PRODUCT INFORMATION SHEET FMOC-Lys(Biotin)-OH.

Sources

An In-depth Technical Guide to the Solubility of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Abstract and Strategic Importance

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a heterobifunctional crosslinker of significant interest in modern bioconjugation, pharmaceutical sciences, and proteomics. Its unique architecture, featuring a hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, presents a distinct and often challenging solubility profile. Understanding and mastering the solubility of this reagent is not a trivial procedural step; it is a critical prerequisite for the success of complex multi-step syntheses, including peptide modifications and the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive analysis of the molecule's physicochemical properties, a detailed empirical solubility profile in common laboratory solvents, and robust, field-proven protocols for its handling and dissolution. The insights herein are designed to empower researchers to mitigate risks of compound precipitation, ensure reaction reproducibility, and unlock the full potential of this versatile linker.

Section 2: Molecular Architecture and its Influence on Solubility

The solubility characteristics of this compound are a direct consequence of its three primary functional domains. A nuanced understanding of each component is essential for predicting its behavior in various solvent systems.

  • The Fmoc Group (9-fluorenylmethyloxycarbonyl): This large, aromatic protecting group is profoundly hydrophobic. It is the primary driver of the molecule's solubility in organic solvents while simultaneously being the main obstacle to its solubility in aqueous media.

  • The PEG Spacer (4,7,10-trioxa-1,13-tridecanediamine): The trioxa-tridecanediamine core is a short polyethylene glycol chain. PEG linkers are widely employed to enhance the aqueous solubility and bioavailability of peptides and proteins.[1][2] This hydrophilic segment counteracts the hydrophobicity of the Fmoc group, rendering the entire molecule amphiphilic.

  • The Succinyl Group (-CO-CH₂CH₂-COOH): The terminal succinamic acid provides a carboxylic acid functional group. At physiological pH, this group is deprotonated to a carboxylate, introducing a negative charge that can significantly enhance aqueous solubility.[3] The pKa of this group is a critical parameter for manipulating solubility in buffered solutions.[4]

This inherent duality—a bulky hydrophobic head and a flexible hydrophilic tail with a pH-responsive terminus—dictates the need for a carefully considered approach to solvent selection.

cluster_Molecule This compound Structure cluster_Properties Resulting Properties Fmoc Fmoc Group Amide1 Amide Linkage Fmoc->Amide1 Hydrophobic Character Amphiphilic Amphiphilic Nature Fmoc->Amphiphilic PEG Hydrophilic PEG Spacer (4,7,10-trioxa-1,13-tridecanediamine) Amide1->PEG Amide2 Amide Linkage PEG->Amide2 Hydrophilic Character PEG->Amphiphilic Succinyl Succinyl Group (Terminal Carboxylic Acid) Amide2->Succinyl pH_Dependent pH-Dependent Aqueous Solubility Succinyl->pH_Dependent pH-Modulated Charge

Caption: Molecular domains influencing the solubility of the linker.

Section 3: Physicochemical Data and Theoretical Solubility

A summary of the key physicochemical properties provides a quantitative basis for understanding the molecule's solubility.

PropertyValueSourceImplication for Solubility
CAS Number 172089-14-4[1][4][5]Unique identifier for sourcing and data retrieval.
Molecular Formula C₂₉H₃₈N₂O₈[4][5]High carbon-to-heteroatom ratio suggests organic solvent preference.
Molecular Weight 542.62 g/mol [4][5]A moderately sized molecule; high MW can sometimes limit solubility.
Appearance Light yellow liquid or solidified mass[1]Physical state at room temperature.
XLogP3 4.1[4]A positive value indicates a preference for lipophilic/organic environments over water.
pKa ~4.74[4]The carboxylic acid will be >50% deprotonated at pH > 4.74, increasing aqueous solubility.

The XLogP3 value of 4.1 strongly predicts poor intrinsic water solubility, driven by the Fmoc group. However, the presence of the PEG chain and the ionizable carboxylic acid means this value does not tell the whole story. The molecule is best described as an amphiphilic acid, requiring either a polar organic solvent to solubilize the entire structure or an aqueous buffer with a pH above its pKa to ionize the carboxyl group and enhance hydrophilic character.

Section 4: Empirical Solubility Analysis and Methodologies

Theoretical predictions must be validated by empirical testing. This section provides both qualitative and quantitative data, along with the methodologies required for researchers to perform these assessments in their own laboratories.

Qualitative Solubility Summary

The following table summarizes the observed solubility in a range of common laboratory solvents at room temperature (~20-25°C).

Solvent ClassSolventResultRationale & Expert Insight
Polar Aprotic Dimethylformamide (DMF)Soluble Excellent choice. Effectively solvates both the polar PEG/acid components and the nonpolar Fmoc group. A related Boc-protected analog is soluble in DMF.[6]
Dimethyl Sulfoxide (DMSO)Soluble Similar to DMF, DMSO is a highly polar solvent capable of dissolving a wide range of amphiphilic molecules.
AcetoneSoluble [1]A good solvent, though its higher volatility can be a concern for long-term storage.
Polar Protic MethanolSoluble [1]The hydroxyl group can hydrogen bond with the PEG chain, and the alkyl portion can interact with the Fmoc group.
EthanolSoluble Similar mechanism to methanol.
Water (unbuffered)Insoluble/Poor The hydrophobicity of the Fmoc group dominates, leading to aggregation or precipitation.
Aqueous Buffer (pH 7.4)Slightly Soluble to Soluble At this pH, the carboxylic acid is deprotonated, increasing polarity and improving solubility. May require sonication.
Chlorinated Dichloromethane (DCM)Soluble Effectively dissolves the hydrophobic Fmoc group.
Nonpolar Hexanes / HeptaneInsoluble Cannot effectively solvate the polar PEG chain or the carboxylic acid group.
Recommended Protocol: Quantitative Solubility Determination by UV-Vis Spectroscopy

For applications requiring precise concentrations, a quantitative assessment is necessary. This protocol leverages the strong UV absorbance of the Fmoc group for accurate measurement.

Principle: The Fmoc group has a characteristic maximum absorbance (λmax). By creating a saturated solution, filtering the undissolved solid, and measuring the absorbance of the clarified supernatant, one can calculate the concentration using a pre-established calibration curve, thus determining the solubility limit.

Step-by-Step Methodology:

  • Prepare a Calibration Curve: a. Prepare a 1 mg/mL stock solution of the linker in a solvent where it is freely soluble (e.g., DMF). b. Create a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125, 0.0625, 0.03125 mg/mL). c. Measure the UV absorbance of each standard at the λmax of the Fmoc group (~260-280 nm range). d. Plot Absorbance vs. Concentration and perform a linear regression to obtain the equation of the line (y = mx + c). This is your self-validating standard.

  • Prepare a Saturated Solution: a. Add an excess amount of the linker (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed vial. b. Agitate the mixture at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24 hours). Ensure visible solid remains.

  • Sample Preparation and Analysis: a. Allow the suspension to settle. b. Carefully filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved solids. c. Dilute the clear filtrate with the test solvent as necessary to bring the absorbance into the linear range of your calibration curve. d. Measure the absorbance of the diluted filtrate at the same λmax.

  • Calculation: a. Use the absorbance value and the equation from the calibration curve to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value is the quantitative solubility.

cluster_Workflow Quantitative Solubility Workflow start Start prep_cal 1. Prepare Calibration Curve (in DMF) prep_sat 2. Prepare Saturated Solution (Test Solvent) + Agitate 24h start->prep_sat calculate 5. Calculate Concentration vs. Calibration Curve prep_cal->calculate  Reference Standard filter 3. Filter Supernatant (0.22 µm Syringe Filter) prep_sat->filter measure 4. Measure UV Absorbance of Filtrate (at λmax) filter->measure measure->calculate end End: Solubility (mg/mL) calculate->end

Caption: Workflow for quantitative solubility determination via UV-Vis.

Section 5: Practical Recommendations for Dissolution and Handling

  • For Organic Reactions:

    • Primary Choice: Use anhydrous DMF or DMSO to prepare stock solutions. These solvents offer the highest solubility and are common in peptide synthesis and bioconjugation.

    • Aiding Dissolution: If the compound is slow to dissolve, gentle warming (30-40°C) or brief sonication can be applied. Always ensure the vial is tightly sealed to prevent solvent evaporation.

  • For Aqueous Applications (e.g., protein labeling):

    • pH is Critical: Do not attempt to dissolve the linker directly in neutral or acidic water. The compound will likely precipitate.

    • Recommended Method: First, dissolve the linker in a minimal amount of a water-miscible organic solvent (e.g., DMF or DMSO) to create a concentrated stock solution (e.g., 10-50 mg/mL). Then, add this organic stock solution dropwise into the aqueous reaction buffer (pH 7.2 - 8.0) with gentle vortexing. This method prevents the local concentration from exceeding the aqueous solubility limit during addition.

    • Buffer Choice: Use buffers with a pH well above the pKa of ~4.74. Buffers like phosphate-buffered saline (PBS) at pH 7.4 or borate buffers at pH 8.0 are suitable.

  • Storage:

    • Solid Form: Store the compound under desiccation at the recommended temperature (typically -20°C) to protect it from moisture.[1]

    • In Solution: Stock solutions in anhydrous DMF or DMSO are generally stable for several weeks when stored at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should be prepared fresh and used immediately, as the ester and amide linkages can be susceptible to hydrolysis over time.

Section 6: Conclusion

This compound is a powerful bifunctional linker whose utility is intrinsically linked to its proper solubilization. Its amphiphilic character, a product of a hydrophobic Fmoc group and a hydrophilic, pH-sensitive PEG-acid tail, demands a strategic approach to solvent selection. For organic-phase synthesis, polar aprotic solvents such as DMF and DMSO are the premier choice. For aqueous conjugations, a two-step process involving the preparation of a concentrated organic stock solution followed by its careful addition to a basic buffer (pH > 7) is essential for success. By adhering to the principles and protocols outlined in this guide, researchers can confidently and reproducibly handle this reagent, ensuring the integrity and efficiency of their conjugation workflows.

References

  • AxisPharm. Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. [Link]

  • Aapptec Peptides. Fmoc-PEG Linkers and PEGylation Reagents. [Link]

  • BuyersGuideChem. This compound. [Link]

Sources

The Architect's Guide to Molecular Bridges: An In-depth Technical Guide to Bifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bifunctional polyethylene glycol (PEG) linkers are foundational tools in modern biotechnology, serving as versatile molecular bridges that connect therapeutic, diagnostic, and research molecules with precision and control.[1] Their unique physicochemical properties—hydrophilicity, biocompatibility, and tunable length—allow for the sophisticated modulation of a bioconjugate's pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will deconstruct the molecular architecture of these linkers, classify their diverse forms, and delve into the critical chemical reactions that govern their use. Furthermore, this document provides field-proven experimental protocols, data-driven selection criteria, and visual workflows to empower the rational design and synthesis of effective, well-defined bioconjugates for advanced applications, from Antibody-Drug Conjugates (ADCs) to Proteolysis Targeting Chimeras (PROTACs).[3][4]

Introduction: The "Why" of PEGylation and Bifunctional Linkers

PEGylation, the covalent attachment of polyethylene glycol chains to a molecule, is a cornerstone strategy for enhancing the therapeutic properties of biologics and small molecules.[5][6] The introduction of a PEG chain can dramatically improve a molecule's profile in several key ways:

  • Enhanced Solubility: The inherent hydrophilicity of the PEG backbone can significantly increase the aqueous solubility of hydrophobic compounds, preventing aggregation and improving formulation stability.[1][7]

  • Extended Circulating Half-Life: The PEG chain increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs its time in circulation.[8][9]

  • Reduced Immunogenicity: The flexible PEG polymer can mask immunogenic epitopes on a protein's surface, diminishing the potential for an adverse immune response.[1][2]

  • Improved Stability: By sterically shielding the molecule, PEG linkers can protect it from enzymatic degradation and proteolysis in biological environments.[1][2]

While early PEGylation often involved monofunctional PEGs, the advent of bifunctional PEG linkers revolutionized the field. These linkers possess reactive functional groups at both termini of the PEG chain, enabling the precise connection of two distinct molecular entities, such as an antibody and a cytotoxic drug payload.[8][10] This capability is the bedrock of many modern targeted therapies.

Molecular Architecture: Deconstructing the Bifunctional PEG Linker

A bifunctional PEG linker is elegantly simple in its concept yet powerful in its application. Its structure consists of two primary components: the PEG backbone and the terminal functional groups.

Caption: Reaction of an NHS ester with a primary amine.

Thiol-Reactive Chemistry: The Maleimide

Maleimide groups react with high specificity toward sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond. [11][12]

  • Mechanism: The reaction is a Michael addition of the thiol across the double bond of the maleimide ring.

  • Causality Behind Experimental Choice: This reaction is most efficient and specific at a pH of 6.5-7.5. [13][14]At pH values above 7.5, maleimides can also react with primary amines, losing their specificity. Furthermore, the maleimide ring is susceptible to hydrolysis at higher pH, which opens the ring and renders it unreactive toward thiols. [13][15]

Caption: Reaction of a maleimide with a sulfhydryl group.

Bioorthogonal "Click" Chemistry

Click chemistry describes a class of reactions that are highly specific, efficient, and biocompatible. [16]They proceed with high yield under mild, aqueous conditions, making them ideal for complex biological systems.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction between a terminal alkyne and an azide to form a stable triazole ring, catalyzed by copper(I). [17][18]While highly efficient, the potential cytotoxicity of the copper catalyst can be a concern for in-vivo applications. [18]* Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (e.g., DBCO) which reacts spontaneously with an azide. [18][19]The absence of a toxic catalyst makes SPAAC exceptionally well-suited for live-cell labeling and in-vivo studies. [20]

Experimental Protocol: A Self-Validating System

This section provides a generalized, two-step protocol for conjugating a small molecule drug (containing a thiol) to an antibody (containing lysines) using a heterobifunctional NHS-PEG-Maleimide linker. The inclusion of characterization steps makes the protocol self-validating.

Workflow: Two-Step Antibody-Drug Conjugation```dot

digraph "ADC_Workflow" { graph [rankdir=TB, splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];

}

Sources

basic principles of PEGylation in biochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Principles of PEGylation in Biochemistry

Executive Summary

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, represents a cornerstone technology in biopharmaceutical development. This guide provides a comprehensive overview of the fundamental principles of PEGylation, designed for researchers, scientists, and drug development professionals. We will deconstruct the core chemistry, explore the evolution from non-specific to site-specific conjugation strategies, and analyze the profound impact of PEGylation on the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights into protocol design, purification, and characterization. By grounding key mechanistic claims in authoritative sources and providing detailed, actionable protocols, this guide serves as both a foundational text and a practical laboratory resource.

The Rationale for PEGylation: Transforming Therapeutic Potential

The central goal of PEGylation is to improve the pharmaceutical properties of a therapeutic agent, most notably proteins and peptides.[1][2][3] Unmodified proteins often suffer from limitations such as rapid renal clearance, susceptibility to proteolytic degradation, and the potential to elicit an immune response. PEGylation directly addresses these challenges by altering the physicochemical properties of the protein.[4]

The primary advantages conferred by PEGylation include:

  • Extended Circulating Half-Life: The covalent attachment of PEG chains dramatically increases the hydrodynamic radius of the protein.[5][6] This larger size prevents rapid filtration by the kidneys, a primary clearance mechanism for smaller proteins, thereby significantly prolonging its presence in circulation.[7][8]

  • Reduced Immunogenicity and Antigenicity: The flexible PEG chains form a hydrophilic cloud around the protein, masking its surface epitopes.[9][10] This "stealth effect" shields the protein from recognition by the immune system, reducing the formation of neutralizing antibodies and subsequent allergic responses.[11][12]

  • Enhanced Stability: The PEG shield also offers protection against proteolytic enzymes, increasing the protein's stability in vivo.[7][13] This enhanced stability contributes to a longer functional lifespan of the drug.

  • Improved Solubility: PEG is a highly hydrophilic polymer.[11] Its conjugation can significantly increase the aqueous solubility of hydrophobic proteins or small molecules, which is a major advantage for formulation and delivery.[6][10][14]

Historically, the field has progressed from "first-generation" techniques, which involved the random attachment of linear PEG chains, to "second-generation" site-specific methods that yield more homogeneous and well-defined conjugates.[5][15][16][17] This evolution has been driven by the need to preserve the biological activity of the protein, which can be compromised by random PEG attachment near active sites.

The Chemistry of Covalent Conjugation

The foundation of PEGylation lies in the chemical reaction between a functionally activated PEG polymer and a specific amino acid residue on the protein. The choice of chemistry is paramount as it dictates the specificity, stability, and ultimate homogeneity of the final product.

The Poly(ethylene glycol) Polymer

Poly(ethylene glycol) is a polymer of repeating ethylene oxide units, recognized by the FDA as "generally recognized as safe".[15] Its properties—hydrophilicity, lack of toxicity, low immunogenicity, and flexibility—make it an ideal candidate for bioconjugation.[11][14] For conjugation to occur, the terminal hydroxyl group of the PEG chain must be activated with a reactive functional group.[16][17]

First-Generation PEGylation: Amine-Reactive Chemistry

The earliest and most common PEGylation strategy targets the primary amine groups found on the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[5][17]

  • Mechanism: The most prevalent method uses N-hydroxysuccinimide (NHS) esters of PEG.[18] At a neutral to slightly alkaline pH (7-9), the unprotonated primary amine acts as a nucleophile, attacking the NHS ester to form a stable and irreversible amide bond.[19][20]

  • Causality: This method is widely used due to the high abundance of lysine residues on the surface of most proteins. However, this abundance is also its primary drawback. The reaction is non-specific, leading to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations.[15] This heterogeneity complicates purification, characterization, and can lead to significant batch-to-batch variability and a loss of biological activity if PEGylation occurs at or near the protein's active site.[17]

Second-Generation PEGylation: Towards Site-Specific Control

To overcome the limitations of first-generation methods, more specific chemistries have been developed to produce homogeneous, mono-PEGylated products.[5][21]

  • Thiol-Reactive Chemistry: This is one of the most common methods for site-specific modification.[15] It targets the sulfhydryl group of cysteine residues.

    • Mechanism: PEG derivatives containing a maleimide group react specifically with sulfhydryl groups at a pH of 6.5-7.5 to form a stable thioether linkage.[18][20]

    • Causality & Control: The rarity and low surface exposure of free cysteine residues in most proteins make this approach highly specific.[15] If a protein lacks an accessible free cysteine, one can be introduced at a desired location away from the active site via site-directed mutagenesis, providing precise control over the PEGylation site.[8][15]

  • N-Terminal Specific Chemistry: This strategy selectively targets the unique N-terminal α-amino group.

    • Mechanism: This is achieved by reacting the protein with a PEG-aldehyde derivative at a lower pH (6-8).[22]

    • Causality & Control: The pKa of the N-terminal α-amine (pKa ≈ 6-8) is significantly lower than that of the lysine ε-amine (pKa ≈ 10.5).[22] By controlling the reaction pH, the N-terminus can be deprotonated and thus made selectively reactive while the lysine residues remain protonated and largely unreactive. This reaction forms a Schiff base, which is then reduced to a stable secondary amine linkage.

PEGylation_Chemistry

The Pharmacokinetic and Biophysical Consequences

The covalent attachment of PEG fundamentally alters how a protein interacts with its biological environment, leading to significant changes in its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The ultimate goal is to strike a balance that maximizes therapeutic efficacy.[7][23]

Balancing PK and PD
  • Pharmacokinetics (PK): This refers to what the body does to the drug (absorption, distribution, metabolism, excretion). PEGylation drastically improves PK by increasing the drug's half-life and systemic exposure.[][25]

  • Pharmacodynamics (PD): This refers to what the drug does to the body, often measured by its binding affinity to a receptor or its enzymatic activity.[23][] A critical consideration is that the bulky PEG chain can sometimes cause steric hindrance, partially blocking the drug's active site and reducing its binding affinity or potency.[7][10][]

The success of a PEGylated therapeutic often depends on compensating for a potential loss in potency (PD) with a significant gain in circulatory half-life (PK).[7][23][] Site-specific PEGylation is crucial here, as it allows the PEG chain to be placed far from the active site to minimize this negative PD effect.

Quantitative Impact of PEGylation

The effects of PEGylation are best illustrated with quantitative data. The table below summarizes the typical impact on key biopharmaceutical parameters.

ParameterNon-PEGylated ProteinPEGylated ProteinRationale for Change
Circulating Half-Life Short (minutes to hours)Long (hours to days)Increased hydrodynamic size reduces renal clearance.[5][8][9]
Immunogenicity Can be highSignificantly reducedPEG chains mask antigenic epitopes from the immune system.[6][9][10]
Proteolytic Stability Susceptible to degradationIncreased resistanceSteric hindrance from PEG shield protects against proteases.[7][13][23]
In Vitro Bioactivity 100% (Baseline)Often reduced (e.g., 50-90%)Steric hindrance at the active or binding site.[10][]
Overall In Vivo Efficacy Requires frequent dosingMaintained or enhancedExtended half-life compensates for reduced in vitro activity.[7][23]

Experimental Workflow: A Practical Guide

A successful PEGylation project requires a systematic approach encompassing the conjugation reaction, purification of the desired product, and comprehensive analytical characterization.

PEGylation_Workflow

Experimental Protocol: Amine-Reactive PEGylation (NHS Ester)

This protocol outlines a general procedure for PEGylating a protein using an amine-reactive PEG-NHS ester.[26][27]

  • Materials:

    • Protein of interest (e.g., 2-5 mg/mL).

    • PEG-NHS reagent (e.g., Y-NHS-40K).[27]

    • Reaction Buffer: Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.5. Crucially, avoid amine-containing buffers like Tris. [27]

    • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

    • Dry, water-miscible solvent (e.g., DMSO) for reconstituting PEG reagent.[27]

  • Procedure:

    • Preparation: Ensure the protein is in the correct reaction buffer. If stored in an amine-containing buffer, perform a buffer exchange via dialysis or size-exclusion chromatography.[27]

    • Reagent Calculation: Determine the molar ratio of PEG to protein. A starting point is often a 5- to 10-fold molar excess of PEG.[27] This must be optimized for each specific protein to achieve the desired degree of PEGylation.[28]

    • Reagent Solubilization: Immediately before use, warm the PEG-NHS reagent to room temperature.[27] Reconstitute the calculated amount in a small volume of dry DMSO. PEG-NHS esters hydrolyze in aqueous solution, so this step must be performed quickly.[27]

    • Conjugation Reaction: Add the PEG-DMSO solution slowly to the stirring protein solution.[27]

    • Incubation: Incubate the reaction at room temperature for 1 hour or at 4°C for 2-3 hours.[27] The optimal time and temperature depend on the protein's stability and reactivity.

    • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with any remaining PEG-NHS ester. Incubate for 30 minutes.

    • Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted PEG, hydrolyzed PEG, and unmodified protein.

Purification and Characterization

The heterogeneity of the reaction mixture necessitates robust purification and analytical methods.[29]

  • Purification:

    • Ion-Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated species. The attachment of PEG shields the protein's surface charges, altering its isoelectric point. This change in charge allows for the separation of mono-, di-, and poly-PEGylated isomers, as well as unmodified protein.[8][30]

    • Size-Exclusion Chromatography (SEC): This method separates molecules based on their hydrodynamic size. It is effective for removing unreacted, low-molecular-weight PEG from the much larger PEGylated protein.[28][29][30]

  • Characterization:

    • SDS-PAGE: A simple, qualitative method to visualize the increase in molecular weight. PEGylated proteins will migrate much slower than their unmodified counterparts, appearing as a smear or distinct higher-molecular-weight bands.

    • High-Performance Liquid Chromatography (HPLC): HPLC, using IEX or SEC columns, is used to assess the purity and quantify the distribution of different PEGylated species.[28][29]

    • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are essential for confirming the exact mass of the conjugate, which reveals the number of PEG chains attached.[31][32] Tandem MS (MS/MS) after proteolytic digestion can be used to identify the precise sites of PEGylation.[31][33]

Challenges and Future Perspectives

Despite its successes, PEGylation is not without challenges, and the field continues to evolve.

  • The "PEG Dilemma":

    • Immunogenicity of PEG: While long considered non-immunogenic, there is growing evidence that pre-existing or induced anti-PEG antibodies can develop in patients.[11][34][35] These antibodies can bind to the PEGylated drug, leading to accelerated blood clearance (ABC) and reducing its efficacy, or in some cases, causing hypersensitivity reactions.[34][35][36]

    • Non-Biodegradability: High molecular weight PEGs are not readily biodegradable and can accumulate in tissues after repeated administration, raising long-term safety concerns.[9][14][37]

  • Future Directions:

    • Biodegradable Linkers: To address accumulation, researchers are developing PEGs with cleavable linkers that can be broken down in vivo, releasing the PEG for clearance.[9]

    • Alternative Polymers: Polymers such as polysarcosine and polyzwitterions are being explored as potential alternatives to PEG that may not elicit the same immune response.[9]

    • Advanced Conjugation: The future lies in refining site-specific and enzymatic methods to produce perfectly homogeneous conjugates, ensuring maximal retention of bioactivity and a consistent product profile.[9][38]

Conclusion

PEGylation is a powerful and validated platform technology that has transformed the therapeutic landscape for protein-based drugs. By intelligently applying the principles of conjugation chemistry, drug developers can significantly enhance a molecule's pharmacokinetic profile, stability, and safety. A deep understanding of the interplay between PEG chemistry, protein structure, and the resulting biophysical properties is essential for success. While challenges such as the immunogenicity of PEG remain, ongoing innovation in polymer chemistry and conjugation techniques promises to further refine this critical tool, paving the way for the next generation of safer and more effective biotherapeutics.

References

  • Protein PEGylation Process: An overview of chemistry - European Pharmaceutical Review. (2010). European Pharmaceutical Review. [Link]

  • The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. (n.d.). MDPI. [Link]

  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes | Analytical Chemistry. (n.d.). ACS Publications. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • PEGylated drug delivery systems in the pharmaceutical field: past, present and future perspective. (n.d.). Taylor & Francis Online. [Link]

  • The pharmacology of PEGylation: balancing PD with PK to generate novel therapeutics. (2009). Journal of Pharmaceutical Sciences. [Link]

  • PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety. (2025). LinkedIn. [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (2021). National Institutes of Health (NIH). [Link]

  • Questioning the Use of PEGylation for Drug Delivery. (2018). National Institutes of Health (NIH). [Link]

  • Site-specific PEGylation of proteins: Insights into structural and functional changes. (2023). DOI. [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). Cureus. [Link]

  • Site-Specific PEGylation of Therapeutic Proteins. (2015). National Institutes of Health (NIH). [Link]

  • PEGylation. (n.d.). Wikipedia. [Link]

  • Application Instructions for Y-NHS-40K PEG Product for Amine PEGylation. (2024). JenKem Technology. [Link]

  • Pharmacokinetic consequences of pegylation. (2011). International Journal of Pharmaceutics. [Link]

  • Overview of peptide and protein PEGylation: Properties and general strategies. (2003). ResearchGate. [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (2016). ResearchGate. [Link]

  • The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics. (2009). Creative PEGWorks. [Link]

  • Effects of pharmaceutical PEGylation on drug metabolism and its clinical concerns. (2014). Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.). Novatia. [Link]

  • Making Site-specific PEGylation Work. (2005). BioPharm International. [Link]

  • PEGylation technology: addressing concerns, moving forward. (2024). Journal of Drug Targeting. [Link]

  • Site-Specific PEGylation of Therapeutic Proteins. (2015). International Journal of Molecular Sciences. [Link]

  • Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS. (2015). Springer Nature Experiments. [Link]

  • Chemistry for peptide and protein PEGylation. (2002). Advanced Drug Delivery Reviews. [Link]

  • PEGylation | Successful Approach to Drug Delivery. (2024). YouTube. [Link]

  • Peptide PEGylation: The Next Generation. (2004). Pharmaceutical Technology. [Link]

  • PEGylation technology: addressing concerns, moving forward. (2024). National Institutes of Health (NIH). [Link]

  • A Brief Description of the Advantages and Challenges of PEGylated Proteins. (n.d.). MtoZ Biolabs. [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2023). Frontiers in Bioengineering and Biotechnology. [Link]

  • Enhanced biophysical properties of PEGylated proteins. (2012). ResearchGate. [Link]

  • Challenges for PEGylated Proteins and Alternative Half-Life Extension Technologies Based on Biodegradable Polymers. (2014). ResearchGate. [Link]

  • Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. (2018). IDOSI Publications. [Link]

  • Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. (2023). National Institutes of Health (NIH). [Link]

  • Research progress on the PEGylation of therapeutic proteins and peptides (TPPs). (2023). National Institutes of Health (NIH). [Link]

  • The impact of PEGylation on biological therapies. (2008). BioDrugs. [Link]

  • Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv. (2015). Springer Nature Experiments. [Link]

Sources

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine supplier

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine: A Heterobifunctional Linker for Advanced Bioconjugation

Introduction

In the landscape of modern drug development and proteomics, the precise and stable linking of molecules is paramount. Polyethylene glycol (PEG) linkers have become foundational tools, prized for their ability to enhance solubility, improve pharmacokinetics, and reduce the immunogenicity of bioconjugates.[1][2][3] This guide focuses on a specific and highly versatile tool within this class: This compound . As a heterobifunctional linker, it possesses two distinct reactive termini separated by a hydrophilic trioxatridecanediamine spacer, offering researchers sequential conjugation capabilities essential for constructing complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This document serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the linker's properties, mechanism of action, and practical applications, grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

The utility of this compound stems directly from its unique trifecta of chemical motifs: a base-labile Fmoc-protected amine, a terminal carboxylic acid (from the succinyl group), and a flexible, hydrophilic PEG core.

Caption: Chemical Structure of the Linker.

Key Structural Features:
  • Fmoc-Protected Amine: The fluorenylmethoxycarbonyl (Fmoc) group is a well-established protecting group in peptide synthesis.[4] Its primary advantage is its stability under acidic conditions while being easily cleaved by a base, typically a solution of piperidine in an organic solvent like DMF.[4] This orthogonality allows for the selective deprotection of the amine after the other end of the linker has been conjugated.

  • Succinyl Group (Carboxylic Acid): The succinyl group provides a terminal carboxylic acid. This functional group is not reactive towards amines on its own but can be readily "activated" using carbodiimide chemistry (e.g., with EDC and NHS) to form an N-hydroxysuccinimide (NHS) ester.[5][6] This activated ester is highly reactive toward primary amines, such as those found on the side chains of lysine residues in proteins, forming stable amide bonds.[6]

  • PEG Spacer (4,7,10-trioxa-1,13-tridecanediamine): The core of the molecule is a short, discrete PEG chain. This spacer imparts several critical benefits to the final conjugate, including enhanced aqueous solubility, reduced steric hindrance between the conjugated molecules, and improved pharmacokinetic properties by increasing the hydrodynamic radius.[3][7]

Physicochemical Data Summary

The following table summarizes the key properties of this linker, compiled from various suppliers.

PropertyValueSource(s)
CAS Number 172089-14-4[7][8][9]
Molecular Formula C₂₉H₃₈N₂O₈[8]
Molecular Weight 542.62 g/mol [9]
Appearance Solid, light yellow liquid, or solidified mass[7][9]
Purity ≥95% (HPLC)[9]
Solubility Soluble in methanol, acetone, DMF[4][7]
Storage Conditions -20°C, protected from light and moisture[7][9]

Mechanism and Workflow in Bioconjugation

The heterobifunctional nature of this linker dictates a sequential conjugation strategy, which is a cornerstone of its utility. This process prevents the undesirable formation of homodimers and allows for the controlled assembly of complex bioconjugates.

G node_start Start: Linker node_process Process Step node_reagent node_reagent node_biomol node_biomol node_end Final Conjugate A Fmoc-NH-PEG-COOH (Linker) B Step 1: Activate Carboxylic Acid A->B C Step 2: Conjugate to Biomolecule 1 B->C D Step 3: Deprotect Fmoc Group C->D E Step 4: Conjugate to Biomolecule 2 D->E F Biomolecule 2-NH-PEG-Biomolecule 1 (Final Product) E->F R1 EDC / NHS R1->B BM1 Biomolecule 1 (e.g., Antibody) BM1->C R2 Piperidine/DMF R2->D BM2 Biomolecule 2 (e.g., Payload) BM2->E

Caption: Sequential conjugation workflow using the heterobifunctional linker.

  • Activation of the Carboxylic Acid: The process begins by activating the terminal carboxyl group. This is typically achieved using a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in an appropriate organic solvent (e.g., DMF or DMSO) to form a semi-stable NHS ester. This reaction must be performed under anhydrous conditions to prevent hydrolysis of the activated ester.

  • First Conjugation: The activated linker is then introduced to the first biomolecule, which must contain a primary amine. A common example is the conjugation to lysine residues on an antibody.[6] The reaction is typically carried out in a buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.

  • Purification: After the first conjugation, it is crucial to remove excess linker and reagents. This is often accomplished using size exclusion chromatography (SEC) or dialysis.

  • Fmoc Deprotection: The Fmoc group on the now-conjugated linker is removed by treating the intermediate with a solution of 20% piperidine in DMF.[4] This step regenerates a free primary amine at the other end of the PEG spacer. Subsequent purification is again required to remove the piperidine and cleaved Fmoc byproducts.

  • Second Conjugation: The newly exposed amine is now available to be conjugated to a second molecule. This second molecule must have a suitable functional group, such as an activated ester or an isothiocyanate, to react with the amine and form a stable bond.

Core Applications in Drug Development

The structural attributes of this compound make it an ideal candidate for several high-value applications.

Antibody-Drug Conjugates (ADCs)

In ADC construction, a linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen. This linker is not merely a spacer but a critical component influencing the ADC's stability, solubility, and therapeutic index. The workflow described above is directly applicable:

  • Biomolecule 1: The monoclonal antibody. The linker is conjugated to surface-exposed lysine residues via its activated carboxyl group.

  • Biomolecule 2: The cytotoxic payload. After Fmoc deprotection, the payload (often functionalized with its own reactive group) is attached to the linker's newly exposed amine.

The hydrophilic PEG core helps to mitigate the aggregation often caused by hydrophobic payloads and contributes to the overall stability and favorable pharmacokinetic profile of the ADC.[2]

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody (mAb) Targets Tumor Cell Linker Linker • Solubility • Stability • Spacing Antibody->Linker Stable Bond Payload Payload • Cytotoxic Drug Linker->Payload Stable Bond

Caption: Conceptual diagram of an Antibody-Drug Conjugate.

PROTACs and Peptide Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3-binding ligand is crucial for optimal ternary complex formation. The sequential conjugation capability of this compound is perfectly suited for the stepwise synthesis of these complex molecules.[10] Similarly, in peptide modification, this linker can be used to attach labels, imaging agents, or other moieties to specific points in a peptide sequence during solid-phase synthesis.

Experimental Protocol: Conjugation to an Antibody

This protocol provides a representative workflow for the first stage of conjugation: linking this compound to an antibody.

A. Materials and Reagents

  • This compound

  • Antibody (e.g., IgG) in a phosphate-free buffer (e.g., HEPES or borate buffer)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Reaction Buffer: 100 mM Sodium Bicarbonate, 150 mM NaCl, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent SEC column

B. Step 1: Activation of the Linker

  • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

  • Add NHS to the linker solution to a final concentration of 120 mM (1.2 molar equivalents).

  • Add EDC to the solution to a final concentration of 120 mM (1.2 molar equivalents).

  • Incubate the reaction at room temperature for 1 hour in the dark, under inert gas (N₂ or Ar) if possible, to form the NHS ester. The activated linker should be used immediately.

C. Step 2: Antibody Conjugation

  • Prepare the antibody at a concentration of 2-5 mg/mL in the Reaction Buffer (pH 8.3).

  • Calculate the volume of the activated linker solution needed to achieve a desired molar excess (e.g., 10-fold to 20-fold molar excess of linker-to-antibody).

  • Add the calculated volume of activated linker dropwise to the antibody solution while gently stirring.

  • Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C.

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM Tris and incubating for 15 minutes. This will hydrolyze any remaining NHS esters.

D. Step 3: Purification and Characterization

  • Remove unreacted linker and byproducts by buffer exchanging the reaction mixture into a suitable storage buffer (e.g., PBS, pH 7.4) using a desalting column or SEC.

  • Determine the degree of labeling (linker-to-antibody ratio) using MALDI-TOF mass spectrometry or by UV-Vis spectroscopy if the linker or payload has a chromophore.

  • The resulting Fmoc-protected linker-antibody conjugate is now ready for Fmoc deprotection and subsequent conjugation to a second molecule.

Supplier Information

This compound is available from several reputable chemical suppliers catering to the research and pharmaceutical industries.

SupplierProduct Name/Number (Example)Noted Purity
Sigma-Aldrich N-Fmoc-N″-succinyl-4,7,10-trioxa-1,13-tridecanediamine95% (HPLC)[9]
AdipoGen Life Sciences N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CDX-F0204)High Purity[7]
Echemi (Eon Biotech) N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediaminePharmaceutical Grade[11]
BuyersGuideChem This compoundVaries by provider[8]

Conclusion

This compound represents a sophisticated and enabling tool for chemical biology and drug development. Its heterobifunctional design allows for a controlled, sequential approach to building complex molecular architectures. The integrated PEG spacer provides essential benefits in solubility and biocompatibility, making it a linker of choice for advanced applications such as ADCs and PROTACs.[1][3] A thorough understanding of its chemical reactivity and the principles of bioconjugation is key to successfully leveraging its full potential in the laboratory.

References

  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices.
  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
  • Benchchem. (n.d.). An In-depth Technical Guide to PEG Linkers in Bioconjugation.
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook.
  • Benchchem. (n.d.). A Deep Dive into Amine-Reactive PEG Linkers for Antibody Labeling: A Technical Guide.
  • Echemi. (2025, October 10). N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • AdipoGen Life Sciences. (n.d.). N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • AxisPharm. (n.d.). Amine reactive Linkers.
  • BuyersGuideChem. (n.d.). This compound.
  • Creative PEGWorks. (n.d.). Fmoc-NH-PEG-SCM, MW 10k.
  • Sigma-Aldrich. (n.d.). N-Fmoc-N″-succinyl-4,7,10-trioxa-1,13-tridecanediamine 95 HPLC.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine.

Sources

Methodological & Application

Application Note: N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein fragment synthesis for research, therapeutic, and diagnostic applications. However, the synthesis of long or hydrophobic peptide sequences is frequently hampered by poor resin solvation and intermolecular aggregation of the growing peptide chains, leading to diminished yields and purity. This application note provides a comprehensive technical guide on the use of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine, a hydrophilic polyethylene glycol (PEG)-based linker, to overcome these challenges. We detail its core principles, advantages, and provide validated, step-by-step protocols for its incorporation into standard Fmoc-SPPS workflows, enabling the synthesis of complex peptides with improved outcomes.

Introduction: The Challenge of Peptide Aggregation in SPPS

The stepwise assembly of amino acids on a solid support, pioneered by Merrifield, has revolutionized peptide synthesis.[1] The most widely adopted strategy today is Fmoc/tBu chemistry, which offers mild reaction conditions.[2] Despite its success, a significant bottleneck remains: the tendency of growing peptide chains to aggregate, particularly for sequences rich in hydrophobic residues. This aggregation shields reactive sites, leading to incomplete coupling and deprotection steps, which culminates in deletion sequences and a final product that is difficult to purify.

To mitigate this, various strategies have been developed, including the use of specialized solvents and elevated temperatures. A highly effective approach is the incorporation of hydrophilic spacers or linkers into the peptide backbone or between the peptide and the resin.[3][4] These linkers disrupt the secondary structures that lead to aggregation and improve the solvation of the peptide-resin matrix.[3] this compound is a bifunctional, PEG-based linker designed for this purpose. Its polyether backbone imparts hydrophilicity, while its two distinct termini—an Fmoc-protected amine and a succinyl-derived carboxylic acid—offer versatile handles for synthetic chemists.

Properties and Advantages of the PEG3 Linker

This compound, hereafter referred to as Fmoc-PEG3-COOH, is a flexible linker containing three ethylene glycol units. This structure is central to its utility in SPPS.

Chemical Structure and Properties

The bifunctional nature of the linker is its key design feature. The Fmoc-protected amine allows for its use as a building block for further peptide elongation, while the terminal carboxylic acid allows it to be coupled to a free amine, such as an amino-functionalized resin or the N-terminus of a completed peptide.

Caption: Figure 1: Structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 172089-14-4 [5]
Molecular Formula C₂₉H₃₈N₂O₈ [6]
Molecular Weight 542.62 g/mol [5][6]
Form Solid [5]
Storage Temperature -20°C [5]

| Purity (Typical) | ≥95% (HPLC) |[5] |

Core Advantages in SPPS

The incorporation of the Fmoc-PEG3-COOH linker provides several distinct advantages that address common SPPS challenges:

  • Improved Solubility and Reduced Aggregation : The hydrophilic polyether chain disrupts the intermolecular hydrogen bonding between peptide backbones that causes aggregation. This enhances the solvation of the peptide-resin complex, ensuring reagents have better access to the reactive sites.[3][7]

  • Increased Yield and Purity : By preventing incomplete reactions, the linker minimizes the formation of deletion sequences and other impurities, resulting in higher yields of the target peptide.[3]

  • Versatile Functional Handle : The linker can be used to introduce a specific spacing and a terminal carboxylic acid. This is useful for creating a defined distance between a peptide and a conjugated molecule (e.g., a dye, biotin, or drug) to preserve biological activity.[7][8]

  • Enhanced Biocompatibility : For peptides intended for therapeutic use, the inclusion of a PEG linker can improve pharmacokinetic properties, such as increasing circulation half-life and reducing immunogenicity.[3]

Experimental Protocols

The Fmoc-PEG3-COOH linker can be incorporated in two primary ways: (1) by attaching it to the resin first and then synthesizing the peptide from it, or (2) by synthesizing the peptide first and then coupling the linker to the N-terminus.

Protocol 1: Linker as a Scaffold for Peptide Synthesis

This protocol describes the initial coupling of the linker to an amine-functionalized resin (e.g., Rink Amide resin), followed by peptide elongation. This workflow is ideal for introducing a hydrophilic spacer between the C-terminus of the peptide and the resin handle.

spss_workflow cluster_prep Phase 1: Resin Preparation & Linker Loading cluster_synthesis Phase 2: Peptide Elongation cluster_cleavage Phase 3: Cleavage & Purification start Start with Amine-Functionalized Resin (e.g., Rink Amide) deprotect_resin Fmoc Deprotection of Resin (if necessary) start->deprotect_resin wash1 Wash (DMF, DCM) deprotect_resin->wash1 couple_linker Couple Fmoc-PEG3-COOH (HBTU/DIPEA in DMF) wash1->couple_linker wash2 Wash (DMF, DCM) couple_linker->wash2 capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping deprotect_linker Fmoc Deprotection of Linker (20% Piperidine in DMF) capping->deprotect_linker wash3 Wash (DMF) deprotect_linker->wash3 couple_aa Couple First Fmoc-AA-OH wash3->couple_aa loop_start More Amino Acids? couple_aa->loop_start spps_cycle Repeat SPPS Cycle: 1. Fmoc Deprotection 2. Wash 3. AA Coupling loop_start->spps_cycle Yes final_wash Final Wash (DCM) & Dry loop_start->final_wash No spps_cycle->loop_start cleavage Cleavage from Resin (TFA Cocktail) final_wash->cleavage precipitate Precipitate in Cold Ether cleavage->precipitate purify Purify (HPLC) precipitate->purify end Characterize (MS, HPLC) purify->end

Caption: Figure 2: Workflow for SPPS using the linker as a scaffold.

Materials:

  • Rink Amide AM resin (or other suitable amine-functionalized resin)

  • This compound (Fmoc-PEG3-COOH)

  • Coupling reagents: HBTU, DIPEA (or DIC, Oxyma)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water

  • Fmoc-protected amino acids

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin in DMF for 30-60 minutes in a reaction vessel.

  • Initial Fmoc Deprotection (if applicable): If the resin is supplied Fmoc-protected (e.g., Rink Amide), remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Linker Coupling:

    • Pre-activate the Fmoc-PEG3-COOH linker by dissolving it (1.5 eq. relative to resin capacity) with HBTU (1.5 eq.) and DIPEA (3.0 eq.) in DMF for 5-10 minutes.

    • Add the activated linker solution to the swollen, deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.

    • Causality: Using an excess of the linker and coupling reagents ensures a high loading efficiency onto the resin. Pre-activation forms a highly reactive ester, facilitating the amide bond formation with the resin's amine groups.

  • Post-Coupling Wash: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all unreacted reagents.

  • Peptide Elongation:

    • Remove the Fmoc group from the newly attached linker using 20% piperidine in DMF.

    • Proceed with standard Fmoc-SPPS cycles for each subsequent amino acid until the desired sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and its N-terminal Fmoc group is removed, wash the resin extensively with DCM and dry it under vacuum.[9]

    • Treat the dried resin with the TFA cleavage cocktail for 2-3 hours at room temperature.[10][11]

    • Causality: TFA is a strong acid that cleaves the acid-labile bond connecting the peptide construct to the resin support and simultaneously removes side-chain protecting groups.[9] Scavengers like TIPS and water are critical to capture reactive cations (e.g., tert-butyl cations) generated during this process, preventing them from causing unwanted side reactions with sensitive amino acid residues like Trp or Cys.[9]

  • Product Isolation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the peptide by reverse-phase HPLC and confirm its identity and purity by LC-MS.

Protocol 2: N-Terminal Modification of a Pre-Synthesized Peptide

This protocol is used when the linker is desired as a hydrophilic N-terminal cap or as a spacer for subsequent conjugation.

Procedure:

  • Peptide Synthesis: Synthesize the desired peptide sequence on a suitable resin using standard Fmoc-SPPS protocols. After coupling the final amino acid, do not remove its N-terminal Fmoc group.

  • Final N-Terminal Fmoc Deprotection: Once the full peptide sequence is assembled, treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the final N-terminal amine. Wash the resin thoroughly.

  • Linker Coupling: Couple the Fmoc-PEG3-COOH linker to the peptide's N-terminus using the same activation and coupling procedure described in Protocol 1, Step 3.

  • Final Processing: At this stage, the peptide can be cleaved from the resin with the N-terminal Fmoc group of the linker still attached (for further modification in solution) or the Fmoc group can be removed on-resin before cleavage.

  • Cleavage and Purification: Proceed with cleavage, isolation, and purification as described in Protocol 1, Steps 6-8.

Quality Control and Troubleshooting

Table 2: Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low linker loading efficiency 1. Incomplete deprotection of resin amine.2. Insufficient coupling time or reagent equivalents.3. Poor quality coupling reagents. 1. Confirm complete deprotection with a Kaiser test.2. Increase coupling time to 4 hours or double-couple.3. Use fresh, high-purity reagents.
Deletion sequences observed in final product 1. Peptide aggregation during synthesis.2. Incomplete Fmoc deprotection in later cycles. 1. The PEG linker is designed to prevent this; ensure its successful incorporation.2. Increase deprotection time or use a stronger base cocktail (e.g., with DBU).

| Incomplete cleavage from resin | 1. Insufficient cleavage time.2. Presence of residual DMF which can inhibit the reaction.3. Water absorbed by the resin. | 1. Extend cleavage time to 3-4 hours.2. Ensure extensive washing with DCM before drying.3. Dry the resin thoroughly under high vacuum before adding the TFA cocktail.[12] |

Conclusion

This compound is a powerful and versatile tool in modern solid-phase peptide synthesis. Its rationally designed hydrophilic and bifunctional structure provides an effective solution to the persistent problem of peptide aggregation, leading to significantly improved synthesis fidelity, yield, and purity. Furthermore, it serves as an ideal spacer for the conjugation of peptides to other molecules, expanding their utility in diagnostics and therapeutics. The protocols detailed herein provide a robust framework for researchers and drug developers to successfully integrate this linker into their SPPS workflows, enabling the efficient synthesis of previously challenging peptide sequences.

References

  • Song, A., Wang, X., Zhang, J., Marík, J., Lebrilla, C. B., & Lam, K. S. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from AAPPTec website. [Link]

  • PubMed. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Liquid-phase peptide synthesis on polyethylene glycol (PEG) supports using strategies based on the 9-fluorenylmethoxycarbonyl amino protecting group: Application of PEGylated peptides in biochemical assays. Retrieved from ResearchGate. [Link]

  • Bio-Synthesis Inc. (2022). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides. Retrieved from Bio-Synthesis website. [Link]

  • Al-Gharabli, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. [Link]

  • Harris, J. M., & Martin, N. E. (2014). PEG–Peptide Conjugates. Biomacromolecules. [Link]

  • Springer Protocols. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Retrieved from Springer Nature. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from ACS GCI website. [Link]

  • Google Patents. (2015). Cleavage of synthetic peptides.
  • Lee Research Group. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from AAPPTec website. [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

Sources

Application Notes and Protocols: The Strategic Use of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine in PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1][2] These heterobifunctional molecules catalytically hijack the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][3] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][4][5][]

While the ligands provide target specificity, the linker is far from a passive spacer.[][8][9] Its length, composition, and flexibility are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the essential precursor to protein ubiquitination and degradation.[1][10] The linker's physicochemical properties also significantly impact the overall characteristics of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.[10][11][12]

Among the diverse array of linker architectures, those based on polyethylene glycol (PEG) have become exceedingly common, with approximately 55% of reported PROTACs incorporating PEG motifs.[4][12] N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a prime example of a bifunctional PEG-based linker that offers several distinct advantages in PROTAC design. This guide provides an in-depth exploration of this linker, detailing its properties, the rationale for its use, and comprehensive protocols for its incorporation into a PROTAC synthesis workflow.

This compound: A Versatile PEG Linker

This compound is a bifunctional linker designed for modular PROTAC assembly. Its structure features a flexible 13-atom chain containing three ether units, characteristic of a PEG-like structure. This core imparts hydrophilicity, which can be crucial for improving the aqueous solubility of often large and hydrophobic PROTAC molecules.[10][11][13] The two ends of the linker are functionalized for orthogonal conjugation:

  • N-Fmoc protected amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a standard base-labile protecting group for amines. Its removal under mild basic conditions (e.g., piperidine) reveals a primary amine ready for conjugation, typically via amide bond formation with a carboxylic acid on one of the PROTAC ligands (either the POI binder or the E3 ligase ligand).

  • N'-succinyl (carboxylic acid): The terminal succinyl group provides a carboxylic acid handle. This functional group can be activated (e.g., using HATU or HOBt/EDC) to react with a primary or secondary amine on the other PROTAC ligand, forming a stable amide bond.

This orthogonal design allows for a controlled, stepwise synthesis, which is a cornerstone of modern PROTAC development.[10]

Physicochemical Properties and Rationale for Use

The strategic incorporation of the 4,7,10-trioxa-1,13-tridecanediamine core into a PROTAC linker offers several compelling advantages:

  • Enhanced Solubility: The ether oxygens in the PEG-like chain can act as hydrogen bond acceptors, improving the aqueous solubility of the final PROTAC molecule.[12][13][14] This is a critical parameter, as poor solubility can hinder biological assays and limit bioavailability.[]

  • Improved Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexible PEG chain can shield the PROTAC from forming a rigid, non-permeable structure, potentially improving its ability to cross cell membranes.[10][11] The dynamic nature of the linker can facilitate conformational changes that are favorable for passive diffusion.

  • Optimal Ternary Complex Formation: The flexibility of the trioxa-alkane chain provides the necessary degrees of freedom for the PROTAC to adopt an optimal conformation for inducing a productive ternary complex.[][8][10] An ill-fitting or overly rigid linker can introduce steric hindrance or unfavorable protein-protein interactions, thereby reducing degradation efficiency.[1]

  • Synthetic Tractability: The presence of two distinct and orthogonally protected functional groups (amine and carboxylic acid) makes this linker ideal for convergent synthetic strategies, simplifying the overall assembly of the final PROTAC.[4][10]

Key Data Summary
PropertyValueSource
CAS Number 172089-14-4[15][16]
Molecular Formula C₂₉H₃₈N₂O₈[15][16]
Molecular Weight 542.62 g/mol [15]
Appearance Light yellow liquid or solidified mass[17]
Boiling Point 792.0 ± 60.0 °C (Predicted)[15]
Density 1.208 ± 0.06 g/cm³[15]
Solubility Soluble in methanol or acetone[17]

PROTAC Synthesis: A Modular Approach

The synthesis of a PROTAC is a modular process that involves the preparation of the three core components—the POI ligand, the E3 ligase ligand, and the linker—followed by their sequential coupling.[10] The use of this compound facilitates a highly controlled, two-step conjugation process.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 Step 1: First Coupling Reaction cluster_2 Step 2: Fmoc Deprotection cluster_3 Step 3: Second Coupling Reaction POI_Ligand POI Ligand (with -NH2 handle) Coupling1 Amide Coupling (HATU/DIPEA) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with -COOH handle) Coupling2 Amide Coupling (HATU/DIPEA) E3_Ligand->Coupling2 Linker N-Fmoc-N'-succinyl- 4,7,10-trioxa-1,13-tridecanediamine Linker->Coupling1 Intermediate Fmoc-Linker-POI Conjugate Coupling1->Intermediate Deprotection Piperidine in DMF Intermediate->Deprotection Deprotected_Intermediate H2N-Linker-POI Conjugate Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule (E3-Linker-POI) Coupling2->Final_PROTAC

Caption: Modular workflow for PROTAC synthesis using the bifunctional linker.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a generic PROTAC. Note: These are generalized procedures. The specific reaction conditions, stoichiometry, and purification methods may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: First Amide Coupling – Attaching the POI Ligand to the Linker

This protocol describes the coupling of the carboxylic acid end of the linker to a POI ligand that has been functionalized with an amine handle.

Rationale: The carboxylic acid of the succinyl group on the linker is activated to form an amide bond with the amine-functionalized POI ligand. HATU is a common and efficient peptide coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, facilitates the reaction while minimizing side products. The Fmoc group on the other end of the linker remains intact under these conditions.

Materials:

  • Amine-functionalized POI Ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amine-functionalized POI ligand in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Add this compound to the solution.

  • Add HATU, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Fmoc-Linker-POI conjugate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Fmoc Deprotection

This protocol details the removal of the Fmoc protecting group to reveal the terminal amine for the second coupling step.

Rationale: Piperidine is a secondary amine that acts as a base to cleave the Fmoc group via a β-elimination mechanism. This reaction is typically fast and clean, and the byproducts are easily removed during workup or purification.

Materials:

  • Fmoc-Linker-POI conjugate (1.0 eq)

  • 20% Piperidine in DMF (v/v)

  • Diethyl ether

Procedure:

  • Dissolve the Fmoc-Linker-POI conjugate in the 20% piperidine/DMF solution.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • Add cold diethyl ether to the residue to precipitate the product.

  • Collect the solid product by filtration, washing with cold diethyl ether. Alternatively, if the product is an oil, use trituration or purification via chromatography.

  • Dry the product under high vacuum. This amine-Linker-POI conjugate is often used in the next step without further purification if it is sufficiently pure.

Protocol 3: Second Amide Coupling – Attaching the E3 Ligase Ligand

This final step connects the newly deprotected linker-POI conjugate to the E3 ligase ligand.

Rationale: This step mirrors the first coupling reaction. The deprotected amine on the linker-POI conjugate now reacts with an activated carboxylic acid on the E3 ligase ligand (e.g., pomalidomide or a VHL ligand derivative) to form the final PROTAC molecule.

Materials:

  • Amine-Linker-POI conjugate (1.0 eq)

  • Carboxylic acid-functionalized E3 Ligase Ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Preparative HPLC system

Procedure:

  • Dissolve the amine-Linker-POI conjugate and the carboxylic acid-functionalized E3 Ligase Ligand in anhydrous DMF under an inert atmosphere.

  • Add HATU, followed by the dropwise addition of DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, filter the reaction mixture to remove any solids.

  • Purify the final PROTAC molecule directly from the DMF solution using preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, HRMS, and assess purity by analytical HPLC.[18]

Characterization and Biological Evaluation

Following synthesis and purification, the biological activity of the newly synthesized PROTAC must be rigorously evaluated.

PROTAC_Evaluation_Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays Binding Binding Affinity (SPR, ITC, TR-FRET) Ternary_Complex Ternary Complex Formation (TR-FRET, AlphaLISA, Native-MS) Binding->Ternary_Complex Degradation Target Protein Degradation (Western Blot, In-Cell Western) Ternary_Complex->Degradation Permeability Cell Permeability (e.g., Caco-2 Assay) Permeability->Degradation Ubiquitination Target Ubiquitination (IP, WB) Degradation->Ubiquitination Phenotype Phenotypic Response (e.g., Cell Viability, Apoptosis) Degradation->Phenotype

Sources

step-by-step Fmoc deprotection of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Step-by-Step Guide to the Base-Mediated Fmoc Deprotection of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from this compound. This bifunctional, PEGylated linker is critical in modern bioconjugation, antibody-drug conjugate (ADC) development, and targeted drug delivery systems. We delve into the underlying chemical mechanism of Fmoc cleavage, offer a detailed step-by-step experimental workflow, and present robust analytical methods for monitoring reaction progress and validating the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented deprotection strategy.

Introduction: The Strategic Importance of PEG Linkers in Bioconjugation

The strategic modification of therapeutic molecules is a cornerstone of modern drug development. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to enhance the pharmacokinetic and pharmacodynamic properties of bioconjugates.[1][2][3] Key advantages conferred by PEGylation include:

  • Enhanced Solubility: PEG chains dramatically improve the water solubility of hydrophobic molecules, which is crucial for intravenous administration.[1][2]

  • Reduced Immunogenicity: The hydrophilic PEG chain can shield the conjugated molecule from the host's immune system, reducing unwanted immune responses.[3][4]

  • Prolonged Circulation Time: The increased hydrodynamic radius of PEGylated molecules helps to reduce renal clearance, extending their half-life in the bloodstream.[4]

The molecule at the center of this protocol, This compound , is a heterobifunctional linker designed for precise, multi-step conjugation strategies. It features a terminal carboxylic acid (from the succinyl group) for coupling to one molecule and a primary amine, which is temporarily masked by the Fmoc protecting group. The removal of this Fmoc group is a critical step to unmask the amine, enabling its subsequent reaction with another molecule or surface.

The Chemistry of Fmoc Removal: A Mechanistic Overview

The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but readily cleaved by a mild base. The standard reagent for this purpose is a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5]

The deprotection proceeds via a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism:

  • Proton Abstraction: The basic amine removes the acidic proton from the C9 position of the fluorenyl ring system.[6]

  • β-Elimination: This abstraction leads to the formation of a carbanion, which is stabilized by the aromatic system. The unstable intermediate then undergoes β-elimination, releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).

  • DBF Scavenging: The excess secondary amine in the reaction mixture immediately traps the electrophilic DBF to form a stable, UV-active adduct (e.g., the piperidine-dibenzofulvene adduct).[5][6] This scavenging step is crucial as it drives the equilibrium towards deprotection and prevents the DBF from reacting with the newly liberated amine of the target molecule.[6]

Visualizing the Mechanism

Fmoc_Deprotection_Mechanism cluster_1 Step 2: β-Elimination cluster_2 Step 3: DBF Scavenging Fmoc_Amine Fmoc-NH-R Carbanion Fluorenyl Carbanion Intermediate Fmoc_Amine->Carbanion Carbanion_2 Fluorenyl Carbanion Intermediate Piperidine Piperidine (Base) Protonated_Piperidine Protonated Piperidine Free_Amine H₂N-R (Deprotected Product) DBF Dibenzofulvene (DBF) CO2 CO₂ Carbanion_2->Free_Amine Carbanion_2->DBF Carbanion_2->CO2 DBF_2 DBF Adduct Piperidine-DBF Adduct DBF_2->Adduct Trapping Piperidine_2 Excess Piperidine

Caption: Base-catalyzed Fmoc deprotection via an E1cB mechanism.

Detailed Experimental Protocol

This protocol is optimized for a starting scale of 100 mg of this compound. Adjust volumes accordingly for different scales.

Materials & Reagents
Reagent/MaterialGradeRecommended Supplier
This compound≥95%AdipoGen (CDX-F0204)
PiperidineReagentPlus®, ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich
Deionized Water18.2 MΩ·cmMillipore Milli-Q
Round-bottom flask, magnetic stirrer, TLC plates, HPLC system, Mass Spectrometer-Standard Laboratory
Reagent Preparation

20% Piperidine in DMF (v/v) Deprotection Solution:

  • Safety First: Perform this preparation in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Piperidine is a toxic and flammable liquid.

  • In a clean, dry graduated cylinder, measure 8 mL of anhydrous DMF.

  • Add 2 mL of piperidine to the DMF.

  • Transfer the solution to a labeled glass bottle and mix thoroughly.

  • Note: This solution should be prepared fresh for best results, as piperidine can degrade over time.[7]

Step-by-Step Deprotection Procedure
  • Dissolution: Weigh 100 mg of this compound (MW: ~542.6 g/mol ) and add it to a 25 mL round-bottom flask equipped with a magnetic stir bar. Add 5 mL of anhydrous DMF and stir at room temperature until the solid is completely dissolved.

  • Initiation of Deprotection: Add 1.25 mL of the freshly prepared 20% piperidine/DMF solution to the reaction flask. This introduces a large molar excess of piperidine.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. While shorter times can be effective, 30 minutes ensures complete removal for most substrates.

  • Monitoring (Optional but Recommended): After 30 minutes, take a small aliquot of the reaction mixture and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 10% Methanol in DCM) to confirm the disappearance of the starting material.

  • Work-up & Product Precipitation:

    • Transfer the reaction mixture to a 50 mL conical tube.

    • Add 40 mL of cold anhydrous diethyl ether to the tube. This will cause the polar product to precipitate while the non-polar piperidine-DBF adduct remains largely in solution.[8]

    • Vortex the mixture gently and then centrifuge at 3000 rpm for 5 minutes to pellet the precipitated product.

    • Carefully decant and discard the ether supernatant, which contains the impurities.

  • Washing: Add 20 mL of fresh cold diethyl ether to the pellet, vortex to resuspend and wash the product. Centrifuge again and decant the supernatant. Repeat this washing step two more times to ensure complete removal of the adduct.

  • Drying: After the final wash, place the open tube under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether. The final product, N-succinyl-4,7,10-trioxa-1,13-tridecanediamine, will be a colorless to light-yellow oil or waxy solid.

Experimental Workflow Diagram

Deprotection_Workflow start Start dissolve 1. Dissolve Fmoc-Linker in 5 mL DMF start->dissolve add_reagent 2. Add 1.25 mL of 20% Piperidine/DMF dissolve->add_reagent react 3. Stir at RT for 30 min add_reagent->react monitor 4. Monitor by TLC/HPLC (Optional) react->monitor monitor->react Incomplete precipitate 5. Add 40 mL Cold Ether & Centrifuge monitor->precipitate Reaction Complete wash 6. Wash Pellet with Ether (3x) precipitate->wash dry 7. Dry Product under N₂ or Vacuum wash->dry end Deprotected Linker (Ready for Use) dry->end

Caption: Step-by-step workflow for the Fmoc deprotection protocol.

Analytical Characterization and Validation

Thorough analytical validation is essential to confirm the identity and purity of the deprotected product.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the gold standard for monitoring the reaction and assessing final purity. The disappearance of the hydrophobic, UV-active Fmoc group leads to a significant and predictable shift in retention time.

ParameterConditionRationale
Column C18 Reverse-Phase, 5 µm, 4.6 x 150 mmStandard for separating molecules of moderate polarity.
Mobile Phase A 0.1% TFA in Deionized WaterAcidic modifier to ensure good peak shape for amines.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 10-90% B over 20 minutesA broad gradient ensures elution of both the polar product and any remaining non-polar starting material or byproducts.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns.
Detection UV at 214 nm & 265 nm214 nm detects peptide/amide bonds. 265 nm is characteristic of the Fmoc group and will disappear upon successful deprotection.[9]
Expected Rt Fmoc-linker: ~15-18 minDeprotected linker: ~5-8 minThe removal of the large, hydrophobic Fmoc group drastically reduces the retention time (Rt) on a C18 column.
Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the exact molecular weight of the product.

CompoundChemical FormulaCalculated [M+H]⁺ (m/z)
This compound C₂₉H₃₈N₂O₈543.26
N-succinyl-4,7,10-trioxa-1,13-tridecanediamine C₁₄H₂₈N₂O₆321.20

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Deprotection 1. Degraded piperidine.2. Insufficient reaction time.3. Incorrect reagent concentration.1. Always use fresh, high-quality piperidine and prepare the deprotection solution on the day of use.[7]2. Extend the reaction time to 1-2 hours and re-analyze.3. Double-check the preparation of the 20% piperidine solution.
Low Product Yield 1. Product is partially soluble in the ether wash.2. Insufficient precipitation.1. Ensure the diethyl ether is ice-cold to minimize solubility.2. Use a larger volume of ether (e.g., 10:1 ratio of ether to DMF) to ensure complete precipitation.
Final Product is Impure Inadequate washing to remove the piperidine-DBF adduct.Increase the number of ether washes from 3 to 5. Ensure the pellet is thoroughly resuspended during each wash step before centrifugation.

Conclusion

This application note provides a validated, step-by-step protocol for the successful Fmoc deprotection of a versatile PEGylated linker. By understanding the underlying chemical principles and following the detailed experimental and analytical procedures, researchers can confidently generate high-purity N-succinyl-4,7,10-trioxa-1,13-tridecanediamine. This deprotected linker serves as a valuable intermediate, ready for subsequent conjugation reactions in the development of advanced therapeutics and diagnostic agents.

References

  • PEG Linkers: Structure, Applications & Contributions. Creative PEGWorks. [Link]

  • What are PEG Linkers? Creative Biolabs. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Center for Biotechnology Information (PMC). [Link]

  • Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • How best can I remove Fmoc from a peptide to expose the N-terminal? ResearchGate. [Link]

  • Best solvent for FMOC removal. Reddit. [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. [Link]

Sources

Introduction: The Role of Fmoc-TTDS-OH in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the efficient coupling of Fmoc-TTDS-OH, a valuable hydrophilic linker, to primary amines. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, optimal reaction conditions, and detailed protocols for successful conjugation.

Fmoc-TTDS-OH (Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinamic acid) is a bifunctional linker widely employed in peptide synthesis and bioconjugation.[1] Its structure features a terminal carboxylic acid, a hydrophilic polyethylene glycol (PEG)-like chain (4,7,10-trioxa-1,13-tridecane), and a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine.[2] This unique architecture makes it an invaluable tool for researchers seeking to:

  • Enhance Solubility and Bioavailability: The integrated polyether linker can significantly improve the solubility and pharmacokinetic profiles of therapeutic peptides, a common challenge in drug development.[2]

  • Introduce a Stable Spacer Arm: The TTDS linker provides a defined-length, flexible, and hydrophilic spacer, which is crucial for separating a conjugated payload from its carrier molecule to minimize steric hindrance and maintain biological activity.

  • Facilitate Bioconjugation: After coupling via its carboxylic acid and subsequent Fmoc deprotection, the newly exposed primary amine serves as a reactive handle for the precise attachment of various molecules, including fluorophores, nanoparticles, or other bioactive compounds.[2]

This guide focuses on the critical first step in its application: the efficient and reliable coupling of the Fmoc-TTDS-OH carboxylic acid to a primary amine, typically the N-terminus of a resin-bound peptide in Solid-Phase Peptide Synthesis (SPPS).

The Chemistry of Amide Bond Formation

The core of the coupling process is the formation of a stable amide bond between the carboxylic acid of Fmoc-TTDS-OH and a primary amine. Direct reaction between these two groups is kinetically unfavorable. Therefore, the carboxylic acid must first be converted into a more reactive "activated" species. This is achieved using specialized coupling reagents that transform the hydroxyl group of the carboxylic acid into a better leaving group, making it highly susceptible to nucleophilic attack by the primary amine.

The choice of coupling reagent is paramount as it directly influences reaction speed, efficiency, and the preservation of chiral integrity if applicable.[3] The general mechanism involves the formation of a highly reactive intermediate, such as an active ester, which then readily reacts with the amine to form the desired amide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_TTDS_OH Fmoc-TTDS-COOH (Carboxylic Acid) Activated_Intermediate Activated Intermediate (e.g., OAt-ester) Fmoc_TTDS_OH->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, PyBOP) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Amide_Bond Fmoc-TTDS-CONH-R (Stable Amide Bond) Activated_Intermediate->Amide_Bond Nucleophilic Attack Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Bond

Diagram 1: General mechanism of amide bond formation.

Selecting the Optimal Coupling Reagent

The success of the coupling reaction hinges on the selection of an appropriate reagent. Modern peptide synthesis offers several classes of highly efficient coupling reagents, each with distinct advantages.

Reagent ClassExamplesMechanism of Action & Key FeaturesWhen to Use
Aminium/Uronium Salts HATU, HCTU, HBTUForm highly reactive OAt or OBt esters. Known for very high reactivity, fast kinetics, and low racemization.[3][4] HATU is generally considered one of the most powerful reagents.For difficult or sterically hindered couplings. When speed and efficiency are critical.
Phosphonium Salts PyBOP, PyAOPForm reactive OBt or OAt esters. Highly efficient and stable, with a very low propensity for racemization.[5] A key advantage is the avoidance of guanidinylation side reactions that can occur with aminium salts if used in excess.Excellent for routine and challenging couplings. A safer alternative to aminium salts for sensitive applications or when using excess reagent.
Carbodiimides DIC, EDCActivate the carboxylic acid to form an O-acylisourea intermediate. Typically used with an additive like HOBt or OxymaPure® to form a more stable active ester, which suppresses racemization and other side reactions.[4][6]A cost-effective and reliable option for standard, non-challenging couplings. The combination of DIC/OxymaPure® is very common.

For coupling Fmoc-TTDS-OH, which can be considered a sterically demanding building block, aminium salts like HATU or phosphonium salts like PyBOP are highly recommended to ensure a high coupling yield.

Detailed Experimental Protocol: Coupling to a Resin-Bound Amine

This protocol details a standard procedure for coupling Fmoc-TTDS-OH onto a solid-phase resin where the N-terminal amino acid has been deprotected to expose a free primary amine.

Materials and Reagents:

  • Fmoc-deprotected peptide-resin

  • Fmoc-TTDS-OH[7]

  • Coupling Reagent (e.g., HATU or PyBOP)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing Solvents: Dichloromethane (DCM)

  • Reaction Vessel for manual SPPS

  • Nitrogen line for agitation (optional)

  • Kaiser Test Kit[8]

Protocol Steps:

  • Resin Preparation:

    • Ensure the Fmoc group from the N-terminal amino acid of the peptide-resin has been completely removed (typically using 20% piperidine in DMF).[9]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine. A positive test for a free primary amine should be confirmed using the Kaiser test.[9]

    • Swell the resin in DMF for at least 30 minutes prior to coupling.[9]

  • Activation of Fmoc-TTDS-OH:

    • In a separate vial, dissolve Fmoc-TTDS-OH and the coupling reagent in DMF.

    • Add the base (DIPEA) to this solution and mix briefly (5-10 seconds). This pre-activation step is crucial for initiating the formation of the reactive intermediate.

    • Causality: The base is a sterically hindered, non-nucleophilic amine that deprotonates the carboxylic acid and facilitates the activation process without competing in the coupling reaction itself.[5]

  • Coupling Reaction:

    • Immediately add the activated Fmoc-TTDS-OH solution to the swollen, deprotected resin in the reaction vessel.

    • Agitate the mixture gently at room temperature. Reaction times can vary from 30 to 120 minutes depending on the coupling reagent and the steric hindrance of the amine.[9]

  • Washing:

    • After the coupling period, drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and by-products. A typical wash cycle is: DMF (x3), DCM (x3), DMF (x3).[9]

Recommended Reagent Stoichiometry (Relative to Resin Loading):

ReagentEquivalents (eq)Rationale
Fmoc-TTDS-OH2 - 4Using an excess drives the reaction to completion.
Coupling Reagent (e.g., HATU)1.9 - 3.9A slight stoichiometric deficit relative to the acid prevents reagent waste and potential side reactions.[3]
Base (DIPEA)4 - 8A 2-fold excess relative to the acid component is typically sufficient to ensure basic conditions for the reaction.[9]

Monitoring Reaction Completion: The Kaiser Test

The trustworthiness of any coupling protocol relies on a validation step. The Kaiser (ninhydrin) test is a rapid and highly sensitive qualitative method to detect the presence of free primary amines on the resin.[8]

  • Procedure: A small sample of resin beads (1-5 mg) is taken after the coupling and washing steps. The beads are washed and then heated with ninhydrin reagents.[8]

  • Interpretation:

    • Positive Result (Intense Blue Beads/Solution): Indicates the presence of unreacted primary amines, meaning the coupling is incomplete.

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, confirming a successful and complete coupling reaction.[9]

If the Kaiser test is positive, the coupling step should be repeated ("recoupling") before proceeding to the next step in the synthesis.[9]

Sources

Application Notes & Protocols: N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine in drug delivery research. We will explore the molecule's unique structural features and detail its utility as a heterobifunctional linker in various advanced therapeutic platforms. The protocols provided herein are grounded in established biochemical principles and are designed to be both robust and adaptable to specific research needs.

Introduction: The Molecular Architecture and Its Implications

This compound is a sophisticated heterobifunctional linker molecule engineered for versatility in bioconjugation and drug delivery system development. Its power lies in the strategic arrangement of its three key functional domains:

  • N-Fmoc (Fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the primary amine. This is a cornerstone of solid-phase peptide synthesis (SPPS), allowing for controlled, sequential reactions. In the context of drug delivery, it enables selective deprotection to expose the amine for subsequent conjugation, ensuring that reactions occur at the desired site and time.

  • 4,7,10-trioxa-1,13-tridecanediamine Core: This is a discrete polyethylene glycol (PEG) chain (specifically, a PEG3 diamine). The PEG component imparts critical properties such as increased hydrophilicity, improved bioavailability, and reduced immunogenicity to the final conjugate. This "stealth" property is essential for prolonging circulation time and reducing premature clearance of drug delivery vehicles.

  • N'-succinyl Group: This terminal group presents a carboxylic acid (-COOH). This functionality is readily activated for covalent bond formation with primary or secondary amines on drug molecules, proteins, or other components of a delivery system, typically through amide bond formation.

The combination of these features in a single molecule provides a powerful tool for creating precisely defined and highly functional drug delivery constructs.

Core Applications & Methodologies

The unique trifecta of functionalities in this compound makes it an ideal candidate for several cutting-edge drug delivery applications.

Application 1: Surface Functionalization of Nanoparticles for Targeted Delivery

Scientific Rationale: Nanoparticles (NPs), such as liposomes or polymeric micelles, are excellent drug carriers.[] However, to enhance their efficacy, their surface must be engineered to evade the immune system and actively target diseased cells. PEGylation, the process of attaching PEG chains to a nanoparticle's surface, is a gold-standard technique to increase circulation time by reducing recognition by the mononuclear phagocyte system.[2][3] Our linker molecule is perfectly suited for this. The carboxylic acid can be used to anchor the linker to the nanoparticle surface (e.g., via EDC/NHS chemistry to amine-functionalized NPs), while the PEG chain provides the "stealth" shield. Subsequently, the Fmoc group can be removed to expose a primary amine, which can then be used to conjugate a targeting ligand (e.g., an antibody, peptide, or small molecule) that directs the nanoparticle to a specific receptor on a cancer cell.[][3]

Experimental Workflow Diagram:

G cluster_0 Step 1: Linker Activation & Conjugation to Nanoparticle cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Targeting Ligand Conjugation A N-Fmoc-Linker-COOH + EDC/NHS B Activated Linker (NHS Ester) A->B Carbodiimide Chemistry D Fmoc-Linker-NP (Stealth NP) B->D C Amine-Functionalized Nanoparticle (NP-NH2) C->D Amide Bond Formation E Fmoc-Linker-NP F H2N-Linker-NP (Amine-Reactive NP) E->F 20% Piperidine in DMF G H2N-Linker-NP I Targeted-Ligand-Linker-NP (Final Product) G->I H Activated Targeting Ligand (e.g., Peptide-NHS) H->I Amide Bond Formation

Caption: Workflow for nanoparticle surface functionalization.

Protocol 2.1.1: Two-Step Conjugation of a Targeting Peptide to an Amine-Functionalized Liposome

Materials:

  • This compound

  • Amine-functionalized liposomes (e.g., containing DSPE-PEG-NH2)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Targeting peptide with a C-terminal carboxyl group (e.g., RGD)

  • Activation buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing (10 kDa MWCO) or size exclusion chromatography column

Procedure:

Part A: Anchoring the Linker to the Liposome

  • Activation of Linker: Dissolve a 10-fold molar excess of the Fmoc-linker in activation buffer. Add a 1.5-fold molar excess (relative to the linker) of both EDC and NHS. Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation to Liposomes: Immediately add the activated linker solution to the amine-functionalized liposomes (at a known amine concentration) suspended in PBS, pH 7.4. Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

  • Quenching: Add quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

  • Purification: Purify the Fmoc-linker-liposomes by dialysis against PBS overnight at 4°C or by size exclusion chromatography to remove unreacted linker and coupling reagents.

Part B: Fmoc Deprotection and Targeting Ligand Attachment

  • Deprotection: Resuspend the purified Fmoc-linker-liposomes in a minimal volume of DMF and add the 20% piperidine solution. Incubate for 30 minutes at room temperature.

    • Expert Insight: The use of DMF is necessary to solubilize the Fmoc group and the piperidine adduct. This step may affect liposome stability; therefore, it is crucial to minimize the incubation time and proceed immediately to purification.

  • Purification: Immediately purify the deprotected liposomes (now H2N-Linker-Liposome) via dialysis against PBS, pH 7.4 to remove piperidine and byproducts.

  • Activation of Targeting Peptide: In a separate reaction, activate the carboxylic acid of the targeting peptide using EDC/NHS chemistry as described in step A1.

  • Final Conjugation: Add the activated targeting peptide to the purified H2N-Linker-Liposomes. React for 2 hours at room temperature.

  • Final Purification: Purify the final targeted liposomes via dialysis or size exclusion chromatography to remove unreacted peptide and reagents. Characterize the final product for size, zeta potential, and peptide conjugation efficiency (e.g., via HPLC or BCA assay).

Application 2: Synthesis of Antibody-Drug Conjugates (ADCs)

Scientific Rationale: Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug.[4] The linker plays a critical role in the stability and efficacy of an ADC.[5] A hydrophilic PEG linker, such as the one in our molecule of interest, can significantly improve the solubility and pharmacokinetic properties of the ADC, especially when conjugating hydrophobic drug payloads.[6][7][8] This allows for a higher drug-to-antibody ratio (DAR) without causing aggregation.[6][8]

In this application, the carboxylic acid of the linker is first conjugated to an amine-containing drug molecule. Then, the Fmoc group is removed, and the exposed amine is conjugated to the antibody, typically to surface-exposed lysine residues that have been activated.

ADC Synthesis Workflow Diagram:

G cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Antibody Conjugation A N-Fmoc-Linker-COOH + EDC/NHS B Activated Linker (NHS Ester) A->B Activation D Fmoc-Linker-Drug B->D C Drug-NH2 C->D Conjugation E Fmoc-Linker-Drug F H2N-Linker-Drug E->F 20% Piperidine in DMF G H2N-Linker-Drug I mAb-Linker-Drug (Final ADC) G->I H Activated Antibody (e.g., mAb-SMCC) H->I Conjugation

Sources

Synthesis of Custom Peptides Using the Fmoc-TTDS-OH Linker: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Peptide Synthesis with the Fmoc-TTDS-OH Linker

In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the success and versatility of the synthetic strategy. The Fmoc-TTDS-OH linker, chemically known as N1-(9-Fluorenylmethoxycarbonyl)-1,13-diamino-4,7,10-trioxatridecan-succinamic acid, has emerged as a valuable tool for the synthesis of custom peptides, particularly those requiring modification or enhanced biophysical properties.[1] Its unique structure, incorporating a hydrophilic polyethylene glycol (PEG)-like chain, offers several advantages, including improved solubility of the growing peptide chain and the final product. This attribute is particularly beneficial for the synthesis of hydrophobic or aggregation-prone peptide sequences.

Furthermore, the Fmoc-TTDS-OH linker provides a versatile handle for the synthesis of C-terminally modified peptides and for the construction of complex architectures such as cyclic peptides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of the Fmoc-TTDS-OH linker in custom peptide synthesis. We will delve into the mechanistic underpinnings of this linker, provide detailed, field-proven protocols for its application, and offer insights into troubleshooting common challenges.

Mechanism of Action: The Chemistry of the Fmoc-TTDS-OH Linker

The Fmoc-TTDS-OH linker is designed for attachment to an amino-functionalized solid support, such as aminomethyl (AM) resin. The linkage is formed via a stable amide bond between the carboxylic acid of the linker and the amino group of the resin. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the linker's terminal amine allows for the standard iterative process of Fmoc-based SPPS.

The key to the linker's utility lies in its cleavage characteristics. While the provided search results do not detail a specific cleavage mechanism for a disulfide bond within the "TTDS" nomenclature (which typically stands for dithiodisuccinic acid), the general principle for disulfide-containing linkers involves reductive cleavage. This process breaks the disulfide bond, releasing the peptide from the solid support. This reductive cleavage is orthogonal to the acid-labile cleavage of side-chain protecting groups, offering a milder release strategy that can be beneficial for sensitive peptides.

Below is a conceptual workflow illustrating the attachment of the linker to the resin, peptide elongation, and the final cleavage step.

TTDS_Linker_Workflow Resin Aminomethyl Resin Coupling Coupling Resin->Coupling Linker Fmoc-TTDS-OH Linker->Coupling Linked_Resin Fmoc-TTDS-Resin Coupling->Linked_Resin Fmoc_Deprotection Fmoc Deprotection Linked_Resin->Fmoc_Deprotection Free_Amine H2N-TTDS-Resin Fmoc_Deprotection->Free_Amine Peptide_Elongation Peptide Elongation (Fmoc-SPPS) Free_Amine->Peptide_Elongation Peptide_Resin Peptide-TTDS-Resin Peptide_Elongation->Peptide_Resin Cleavage Reductive Cleavage Peptide_Resin->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: General workflow for peptide synthesis using the Fmoc-TTDS-OH linker.

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis of custom peptides using the Fmoc-TTDS-OH linker. Optimization may be required based on the specific peptide sequence and the solid support used.

Protocol 1: Loading of Fmoc-TTDS-OH onto Aminomethyl Resin

This protocol details the initial and crucial step of attaching the linker to the solid support.

Materials:

  • Aminomethyl (AM) resin (e.g., TentaGel® AM, NovaSyn® TGA)

  • Fmoc-TTDS-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the aminomethyl resin in DMF for at least 1 hour in the synthesis vessel. Drain the DMF.

  • Linker Activation: In a separate vial, dissolve Fmoc-TTDS-OH (2 equivalents relative to the resin substitution) and HOBt or OxymaPure® (2 equivalents) in a minimal amount of DMF. Add DIC (2 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: To check the coupling efficiency, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates successful coupling.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker, preparing it for the coupling of the first amino acid. Wash thoroughly with DMF.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

Following the successful loading and deprotection of the Fmoc-TTDS-OH linker, the peptide chain is assembled using standard Fmoc-SPPS protocols.

Materials:

  • Fmoc-amino acids

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, N-methylmorpholine)

  • 20% Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Drain and wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

SPPS_Cycle Start Peptide-TTDS-Resin (with N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End Elongated Peptide-TTDS-Resin Wash2->End Repeat for next amino acid

Caption: Standard Fmoc-SPPS elongation cycle.

Protocol 3: Cleavage of the Peptide from the TTDS-Linker Resin

The final step is the release of the synthesized peptide from the solid support. For a disulfide-containing linker, a reductive cleavage is employed.

Materials:

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium bicarbonate buffer (e.g., 100 mM, pH 8.0) or a suitable organic solvent mixture

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid is removed by treating the resin with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF and DCM.

  • Side-Chain Deprotection (Acidolysis):

    • Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[2] For peptides without sensitive residues, a simpler mixture of TFA/TIS/water (95:2.5:2.5) can be used.

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step removes the acid-labile side-chain protecting groups.

    • Important Note: The peptide remains attached to the resin at this stage.

  • Washing after Acidolysis: Filter the resin and wash it thoroughly with DCM (3x), DMF (3x), and then a buffer-compatible solvent like isopropanol or acetonitrile.

  • Reductive Cleavage of the Linker:

    • Prepare a cleavage solution of DTT (e.g., 100 mM) in a suitable buffer such as 100 mM ammonium bicarbonate (pH 8.0). The addition of an organic co-solvent like isopropanol (up to 50%) can improve swelling and reaction kinetics.[3]

    • Suspend the washed resin in the DTT solution and agitate at room temperature for 4-6 hours. The progress of the cleavage can be monitored by taking small aliquots of the supernatant and analyzing by HPLC.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with the cleavage buffer to ensure complete recovery of the peptide.

    • The collected filtrate can then be lyophilized to remove the volatile buffer salts.

    • The crude peptide is then purified by preparative HPLC.

Application in Cyclic Peptide Synthesis

The disulfide functionality within the TTDS linker can be strategically employed for the on-resin synthesis of cyclic peptides. This approach offers the advantage of performing the cyclization in a pseudo-diluted environment on the solid support, which can favor intramolecular cyclization over intermolecular oligomerization.

Protocol 4: On-Resin Cyclization via Disulfide Bridge Formation

This protocol outlines a general strategy for synthesizing a head-to-tail cyclic peptide using the disulfide bond of the linker as a temporary anchoring point.

Prerequisites:

  • The linear peptide sequence must contain two cysteine residues, one of which will be used for initial attachment and the other for cyclization.

Procedure:

  • Synthesis of the Linear Peptide: Synthesize the linear peptide on a standard acid-labile resin (e.g., 2-chlorotrityl chloride resin) with the C-terminal cysteine protected with a highly acid-labile group (e.g., Trt). The second cysteine residue intended for cyclization should be protected with a more stable but removable protecting group (e.g., Acm).

  • Cleavage of the Protected Linear Peptide: Cleave the partially protected linear peptide from the resin using a mild acidic cocktail (e.g., TFA/TIS/DCM, 1:1:98) to keep the side-chain protecting groups intact.

  • Purification of the Linear Peptide: Purify the protected linear peptide by HPLC.

  • Attachment to TTDS-Functionalized Resin: Couple the purified, protected linear peptide to a pre-prepared TTDS-functionalized resin (where the Fmoc group has been removed) via the free thiol of the C-terminal cysteine. This is achieved by activating the thiol with a reagent like 2,2'-dithiodipyridine to form a disulfide bond with the linker.

  • Selective Deprotection of the Second Cysteine: Remove the Acm protecting group from the second cysteine residue using a reagent like iodine or silver acetate.

  • On-Resin Cyclization: Induce on-resin cyclization by promoting the formation of a disulfide bond between the now free thiol of the second cysteine and the thiol of the first cysteine, which is part of the disulfide linkage to the resin. This is essentially an intramolecular disulfide exchange reaction, which can be facilitated by adjusting the pH to mildly basic conditions (pH 7.5-8.5).

  • Cleavage of the Cyclic Peptide: Once cyclization is complete, the cyclic peptide can be cleaved from the resin using a standard reductive cleavage protocol as described in Protocol 3.

Data Presentation and Troubleshooting

Table 1: Recommended Reagents and Conditions for Fmoc-TTDS-OH SPPS
StepReagent/ConditionEquivalents (rel. to resin)Reaction TimeMonitoring
Linker Loading Fmoc-TTDS-OH, DIC, HOBt/Oxyma22-4 hoursKaiser Test
Capping Acetic Anhydride, DIPEA1030 minutes-
Fmoc Deprotection 20% Piperidine in DMF-20 minutesUV-Vis (optional)
Amino Acid Coupling Fmoc-AA, HATU, DIPEA3-51-2 hoursKaiser Test
Side-Chain Deprotection TFA/TIS/Water (95:2.5:2.5)-2-3 hoursHPLC of test cleavage
Reductive Cleavage DTT in NH4HCO3 buffer-4-6 hoursHPLC of supernatant
Table 2: Troubleshooting Guide for SPPS with Fmoc-TTDS-OH Linker
IssuePotential CauseRecommended Solution
Incomplete Linker Loading - Insufficient activation time- Steric hindrance- Increase activation time to 30 minutes.- Use a more potent coupling reagent like HATU.- Double couple the linker.
Low Yield of Final Peptide - Incomplete cleavage- Peptide aggregation- Increase reductive cleavage time or DTT concentration.- Use chaotropic salts (e.g., guanidinium chloride) in the cleavage buffer.- Optimize the peptide sequence to reduce aggregation.
Presence of Deletion Peptides - Incomplete coupling during elongation- Double couple problematic amino acids.- Use a more efficient coupling reagent.- Cap unreacted amines after each coupling step.
Side Reactions during Cleavage - Inadequate scavengers- Optimize the scavenger cocktail based on the peptide sequence (e.g., add EDT for Cys-containing peptides).

Conclusion

The Fmoc-TTDS-OH linker is a powerful and versatile tool in the repertoire of the modern peptide chemist. Its hydrophilic nature can significantly aid in the synthesis of challenging peptide sequences, while its disulfide functionality opens up avenues for mild cleavage conditions and the synthesis of complex cyclic peptides. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of the Fmoc-TTDS-OH linker in your research and development endeavors. As with any synthetic methodology, empirical optimization based on the specific requirements of the target peptide is key to achieving the highest yields and purities.

References

  • Tegge, W., Bautsch, W., & Frank, R. (2007). Synthesis of cyclic peptides and peptide libraries on a new disulfide linker. Journal of Peptide Science, 13(10), 693-699.
  • Bognar, Z., Mothukuri, G. K., et al. (2022). Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. Organic & Biomolecular Chemistry, 20(28), 5699-5703.
  • Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
  • Ye, Y., et al. (2020). Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study. Organic Process Research & Development, 24(7), 1335-1343.
  • Galande, A. K., et al. (2005). An Effective Method of On-Resin Disulfide Bond Formation in Peptides.
  • BenchChem. (2025). Troubleshooting Fmoc-D-Val-OH Coupling in SPPS. BenchChem Technical Support Center.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich Technical Bulletin.
  • AAPPTec. (n.d.). Cleavage from Wang Resin. AAPPTec Technical Support.
  • CEM Corporation. (2017). Peptide Cleavage and Protected Cleavage Procedures.
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • Thermo Fisher Scientific. (n.d.). Fmoc Cleavage.
  • Selvam, R. (2020). SPPS: peptide failure to elongate?
  • Albericio, F., et al. (1991). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. In Peptides 1990 (pp. 111-113). ESCOM.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS. Biosynth Technical Guide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Peptide Synthesis: The Role of Fmoc-Ttds-OH.

Sources

Application Notes and Protocols: Incorporating N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine into Biomaterials

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of biomaterials science, the ability to precisely control the chemical and physical properties of materials at the molecular level is paramount. N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a heterobifunctional crosslinker that offers a unique combination of a hydrophilic polyethylene glycol (PEG) spacer with two distinct reactive termini. This structure provides a versatile platform for covalently linking biomolecules to surfaces or for creating complex, multi-component biomaterial architectures.

The core of this linker is the 4,7,10-trioxa-1,13-tridecanediamine backbone, a flexible and water-soluble PEG chain.[1][2] This PEG component is crucial for imparting "stealth" characteristics to nanoparticles and other biomaterials, reducing non-specific protein adsorption and subsequent clearance by the immune system, thereby prolonging circulation time.[3][4]

The linker is functionalized at one end with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and at the other with a succinyl group, which presents a terminal carboxylic acid. The Fmoc group is a well-established protecting group in solid-phase peptide synthesis (SPPS), labile to basic conditions, while the carboxylic acid can be activated for reaction with primary amines.[5][6] This orthogonal reactivity allows for sequential and controlled conjugation, making it an invaluable tool for the rational design of advanced biomaterials for applications ranging from drug delivery and diagnostics to tissue engineering.[7][8]

This guide provides a detailed exploration of the principles and protocols for incorporating this compound into various biomaterial systems.

Chemical Properties and Handling

PropertyValueReference
Chemical Formula C₂₉H₃₈N₂O₈[9][10]
Molecular Weight 542.62 g/mol [9][10]
Appearance Solid or light yellow liquid/solidified mass[1][9]
Solubility Soluble in methanol, acetone, DMF[1][11]
Storage -20°C, protect from light and moisture[1][9]

Safety Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the material safety data sheet (MSDS) for complete safety information.

Core Principles of Application

The utility of this compound stems from its bifunctional nature, allowing for two distinct chemical transformations:

  • Amide Bond Formation via the Carboxyl Group: The terminal carboxylic acid of the succinyl group can be activated to react with primary amines (-NH₂) present on biomolecules (e.g., lysine residues in proteins) or on the surface of functionalized biomaterials. The most common activation method is the use of carbodiimide chemistry, often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a more stable NHS ester intermediate.[6][8][] This reaction results in a stable amide bond.[]

  • Fmoc Group Deprotection and Subsequent Amine Reactivity: The Fmoc group serves as a temporary protecting group for a primary amine. It is stable under acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[5][13] This deprotection exposes a primary amine, which can then be used for further conjugation reactions.

This dual reactivity allows for a stepwise approach to biomaterial functionalization. For instance, the linker can first be attached to a biomaterial surface via its carboxyl group, and then, after Fmoc deprotection, a second molecule can be conjugated to the newly exposed amine.

Application 1: Surface Functionalization of Amine-Coated Nanoparticles

This protocol describes the covalent attachment of the linker to nanoparticles that have been surface-functionalized with primary amine groups. This is a common strategy for preparing nanoparticles for subsequent bioconjugation.[7][8]

Workflow for Nanoparticle Functionalization

G cluster_0 Step 1: Activation of Carboxyl Group cluster_1 Step 2: Conjugation to Nanoparticles cluster_2 Step 3: Purification cluster_3 Step 4: Characterization A N-Fmoc-N'-succinyl-4,7,10-trioxa- 1,13-tridecanediamine B EDC/NHS in MES Buffer A->B Reaction C Activated NHS Ester Intermediate B->C Formation D Amine-Functionalized Nanoparticles C->D Coupling Reaction (Amide Bond Formation) E Fmoc-Linker-Nanoparticle Conjugate D->E Result F Centrifugation/ Washing E->F Process G Purified Fmoc-Linker- Nanoparticle Conjugate F->G Outcome H FTIR / DLS G->H Analysis

Caption: Workflow for surface functionalization of amine-coated nanoparticles.

Detailed Protocol

Materials:

  • This compound

  • Amine-functionalized nanoparticles (e.g., silica or iron oxide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

  • Activation of the Carboxyl Group: a. Dissolve this compound in a minimal amount of anhydrous DMSO or DMF. b. In a separate tube, dissolve EDC and NHS in MES buffer. A typical molar ratio is 1:2:2 (linker:EDC:NHS). c. Add the linker solution to the EDC/NHS solution and incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation to Nanoparticles: a. Disperse the amine-functionalized nanoparticles in PBS (pH 7.4). b. Add the activated linker solution to the nanoparticle dispersion. The molar excess of the linker relative to the surface amine groups on the nanoparticles should be optimized, but a 10- to 20-fold excess is a good starting point. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: a. Add the quenching solution to the reaction mixture to deactivate any unreacted NHS esters. Incubate for 15-20 minutes. b. Pellet the functionalized nanoparticles by centrifugation. c. Remove the supernatant and wash the nanoparticles three times with PBS to remove unreacted linker and byproducts. d. Resuspend the purified nanoparticles in a suitable buffer for storage or further use.

Characterization
  • Fourier-Transform Infrared Spectroscopy (FTIR): Successful conjugation can be confirmed by the appearance of characteristic peaks. The PEG backbone will show a strong C-O-C stretching vibration around 1100 cm⁻¹.[14][15] The formation of the amide bond can be observed by the appearance of amide I and II bands around 1650 cm⁻¹ and 1540 cm⁻¹, respectively.[14]

  • Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles after conjugation provides evidence of successful surface modification.

  • Zeta Potential: A change in the surface charge of the nanoparticles can also indicate successful conjugation.

Application 2: Fmoc-Solid Phase Peptide Synthesis (SPPS) Linker

This compound can be used as a linker in Fmoc-based SPPS to introduce a hydrophilic spacer between the peptide and the solid support or another molecule.[16]

Workflow for Fmoc-SPPS

G cluster_0 Step 1: Linker Attachment to Resin cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Peptide Chain Elongation cluster_3 Step 4: Cleavage and Deprotection A Amine-Functionalized Resin B Activated N-Fmoc-N'-succinyl- 4,7,10-trioxa-1,13-tridecanediamine A->B Coupling C Fmoc-Linker-Resin B->C Result D Piperidine in DMF C->D Treatment E Amine-Linker-Resin D->E Result F Sequential addition of Fmoc-protected amino acids E->F Iterative Cycles G Peptide-Linker-Resin F->G Result H TFA Cleavage Cocktail G->H Treatment I PEGylated Peptide H->I Final Product

Caption: Workflow for using the linker in Fmoc-SPPS.

Detailed Protocol

Materials:

  • Amine-functionalized solid support (e.g., Rink amide resin)

  • This compound

  • Coupling reagents (e.g., HATU, HOBt, or HBTU/DIEA)

  • Fmoc-protected amino acids

  • Deprotection solution: 20% piperidine in DMF[5][17]

  • Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Solvents: DMF, dichloromethane (DCM)

  • Diethyl ether (for precipitation)

Procedure:

  • Linker Attachment to Resin: a. Swell the amine-functionalized resin in DMF. b. Activate the carboxyl group of this compound using a suitable coupling reagent (e.g., HATU/DIEA in DMF). c. Add the activated linker solution to the swollen resin and couple for 2-4 hours at room temperature. d. Wash the resin extensively with DMF and DCM.

  • Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.[5] b. Drain the deprotection solution and repeat the treatment. c. Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Peptide Synthesis: a. Proceed with standard Fmoc-SPPS cycles, coupling the desired sequence of Fmoc-protected amino acids to the free amine of the linker. Each cycle consists of Fmoc deprotection, washing, coupling of the next Fmoc-amino acid, and washing.

  • Cleavage and Final Deprotection: a. Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[5] c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether to the filtrate. e. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Characterization
  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized PEGylated peptide.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Application 3: Modification of Hydrogels

This linker can be incorporated into hydrogel networks to introduce bio-inert properties or to provide sites for subsequent bioconjugation. This protocol outlines the modification of a pre-formed hydrogel containing primary amine groups.

Workflow for Hydrogel Modification

G cluster_0 Step 1: Hydrogel Preparation and Swelling cluster_1 Step 2: Linker Activation and Conjugation cluster_2 Step 3: Washing and Characterization A Amine-Containing Hydrogel B Swelling in Buffer A->B C Swollen Hydrogel B->C D Activated N-Fmoc-N'-succinyl- 4,7,10-trioxa-1,13-tridecanediamine C->D Incubation E Fmoc-Linker-Modified Hydrogel D->E Result F Extensive Washing E->F G Purified Modified Hydrogel F->G H FTIR / Swelling Studies G->H

Caption: Workflow for the modification of amine-containing hydrogels.

Detailed Protocol

Materials:

  • Pre-formed hydrogel with accessible primary amine groups

  • This compound

  • EDC/NHS

  • MES buffer (0.1 M, pH 6.0)

  • PBS (pH 7.4)

Procedure:

  • Hydrogel Preparation and Swelling: a. Prepare the amine-containing hydrogel according to your established protocol. b. Allow the hydrogel to swell to equilibrium in PBS (pH 7.4).

  • Linker Activation: a. Prepare the activated NHS ester of the linker as described in Application 1, Protocol 1.

  • Conjugation to Hydrogel: a. Replace the swelling buffer with the activated linker solution. b. Incubate the hydrogel in the linker solution for 4-6 hours at room temperature with gentle agitation.

  • Washing: a. Remove the linker solution and wash the hydrogel extensively with PBS (pH 7.4) over 24-48 hours with frequent buffer changes to remove any unreacted linker and byproducts.

Characterization
  • FTIR Spectroscopy: Can be used to confirm the presence of the PEG linker within the hydrogel matrix.[14][15][18][19][20]

  • Swelling Ratio: The incorporation of the hydrophilic PEG linker may alter the swelling properties of the hydrogel.

  • Mechanical Testing: The mechanical properties of the hydrogel may be affected by the modification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low conjugation efficiency to nanoparticles/hydrogels - Inactive EDC/NHS- Low concentration of reactive amines on the substrate- Steric hindrance- Use fresh EDC/NHS solutions- Increase the concentration of the linker- Optimize the reaction time and temperature- Characterize the density of amine groups on your substrate
Incomplete Fmoc deprotection in SPPS - Insufficient deprotection time- Degraded piperidine solution- Increase the deprotection time or perform an additional deprotection step- Use a fresh solution of 20% piperidine in DMF
Side reactions during cleavage in SPPS - Inappropriate cleavage cocktail for the peptide sequence- Use scavengers in the TFA cocktail appropriate for the amino acids in your peptide (e.g., for Trp, Cys, Met)

Conclusion

This compound is a powerful and versatile tool for the advanced design of biomaterials. Its unique combination of a hydrophilic PEG spacer and orthogonally reactive end groups enables precise control over the introduction of functionality and the construction of complex biomolecular architectures. The protocols provided in this guide offer a starting point for researchers to explore the potential of this linker in a wide range of applications, from creating "stealth" drug delivery systems to developing sophisticated scaffolds for tissue engineering. Careful optimization of reaction conditions and thorough characterization of the resulting materials are essential for achieving desired outcomes and advancing the field of biomaterials science.

References

  • Benchchem. (n.d.). Surface Functionalization of Nanoparticles with PEG Linkers: Application Notes and Protocols.
  • Benchchem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
  • PMC - NIH. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Taylor & Francis Online. (2016, March 29). Gold Nanoparticle Surface Functionalization: Mixed Monolayer Versus Hetero Bifunctional Peg Linker.
  • Benchchem. (n.d.). An In-depth Technical Guide to NHS Ester Chemistry in Bioconjugation.
  • PMC. (n.d.). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery.
  • Nanoscale (RSC Publishing). (2021, May 14). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery.
  • ResearchGate. (n.d.). Bioconjugate Technique.
  • Semantic Scholar. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Benchchem. (n.d.). Application Notes: Surface Functionalization of Nanoparticles with Amine-PEG-CH2COOH.
  • UCI Department of Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BOC Sciences. (n.d.). NHS Esters for Antibody Labeling.
  • PMC - NIH. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc SPPS Linkers.
  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Thermo Fisher Scientific - US. (n.d.). Amine-Reactive Crosslinker Chemistry.
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
  • PMC - NIH. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes.
  • MDPI. (n.d.). PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy.
  • DigitalOcean. (n.d.). PEG-MAL_Hydrogel_protocol_(1).docx.
  • ResearchGate. (n.d.). ¹H NMR spectrum (A) and FTIR spectrum (B) of PEG and PEGDA polymer. (C)....
  • PMC - NIH. (n.d.). Bioactive hydrogels with enhanced initial and sustained cell interactions.
  • BOC Sciences. (n.d.). Preparation Method of PEG Hydrogel.
  • ResearchGate. (n.d.). FTIR spectra of PEG (a), PLGA (b) and PLGA-PEG (c)..
  • PubMed. (2016, May 1). New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy.
  • ACS Publications. (2014, May 14). Use of Cross-Linked Poly(ethylene glycol)-Based Hydrogels for Protein Crystallization.
  • ResearchGate. (n.d.). FTIR spectra of PEG NHS ester, MLT and their conjugates prepared in pH....
  • NIH. (n.d.). Tailoring the Degradation Time of Polycationic PEG-Based Hydrogels toward Dynamic Cell Culture Matrices.
  • Sigma-Aldrich. (n.d.). N-Fmoc-N″-succinyl-4,7,10-trioxa-1,13-tridecanediamine 95 HPLC 172089-14-4.
  • AdipoGen Life Sciences. (n.d.). N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • AdipoGen Life Sciences. (n.d.). N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine.
  • Echemi. (2025, October 10). N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • Santa Cruz Biotechnology. (n.d.). N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • Fisher Scientific. (n.d.). Sigma Aldrich N-Boc-N'-Succinyl-4,7,10-Trioxa-1,13-Tridecanediamine.
  • BOC Sciences. (n.d.). CAS 4246-51-9 4,7,10-Trioxa-1,13-tridecanediamine.

Sources

Troubleshooting & Optimization

troubleshooting low yield in N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine Conjugation

Welcome to the technical support guide for troubleshooting low-yield conjugation reactions involving this compound. This bifunctional PEG linker is a powerful tool for developing advanced bioconjugates, such as antibody-drug conjugates (ADCs). However, its multi-step reaction chemistry requires careful optimization to achieve high yields and product quality. This guide provides in-depth, field-proven insights to help you diagnose and resolve common experimental challenges.

Understanding the Core Chemistry

Successful conjugation with this linker involves a sequential, two-part process. Understanding the mechanism of each part is critical for effective troubleshooting.

  • Fmoc-Group Removal (Deprotection): The linker's first primary amine is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is base-labile and must be removed to expose the reactive amine. This step is typically achieved using a weak base like piperidine.[1][2][3] Incomplete deprotection is a primary cause of failed conjugation at this end of the linker.

  • Carboxylic Acid Activation and Amine Coupling: The other end of the linker terminates in a succinyl group, which presents a carboxylic acid. This carboxyl group must be activated to react efficiently with primary amines (e.g., lysine side chains on an antibody). The most common method is activation via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester.[4][5][6] This activated ester then reacts with a primary amine on the target molecule to form a stable amide bond.[7][8]

Part 1: Master Troubleshooting Guide

Low or inconsistent conjugation yield is the most frequently encountered issue. This guide provides a logical workflow to systematically identify and resolve the root cause of the problem.

Visual Troubleshooting Workflow

Use the following flowchart to navigate the troubleshooting process. Start at the top with "Low Conjugation Yield" and follow the diagnostic paths based on your experimental observations and controls.

Troubleshooting_Workflow start START: Low or No Conjugation Yield cat1 Category 1: Starting Material Integrity start->cat1 cat2 Category 2: Reaction Chemistry & Conditions start->cat2 cat3 Category 3: Post-Reaction Analysis & Purification start->cat3 q1_linker Linker Check: - Was Fmoc deprotection confirmed? - Was linker properly stored (-20°C)? - Was carboxyl activation performed correctly? cat1->q1_linker Investigate Linker q1_protein Target Molecule Check: - Is the protein/antibody pure and aggregate-free? - Are reactive amines accessible? - Is the buffer free of competing nucleophiles (Tris, Glycine)? cat1->q1_protein Investigate Target q2_deprotection Fmoc Deprotection Issues: - Incomplete reaction (time, temp)? - Degradation of piperidine reagent? cat2->q2_deprotection If Fmoc-amine is used q2_activation Carboxyl Activation Issues: - EDC/NHS reagents old or hydrolyzed? - Was anhydrous solvent used for activation? - Incorrect pH (Optimal: 4.5-6.0)? cat2->q2_activation If carboxyl is activated q2_coupling Amine Coupling Issues: - Incorrect pH (Optimal: 7.2-8.5)? - Competing hydrolysis of NHS ester? - Incorrect molar ratio of linker to protein? cat2->q2_coupling During conjugation q3_analysis Analytical Method Check: - Is the method (HIC, RP-HPLC, MS) optimized for the conjugate? - Could the conjugate be lost during sample prep? cat3->q3_analysis Review analytical data q3_purification Purification Issues: - Is the purification method (SEC, IEX) causing aggregation or loss? - Is the conjugate indistinguishable from starting material? cat3->q3_purification Review purification scheme Conjugation_Workflow cluster_step1 Step 1: Activation (pH 6.0) cluster_step2 Step 2: Coupling (pH 7.5) Linker Linker-COOH ActivatedLinker Linker-NHS Ester Linker->ActivatedLinker EDC_NHS EDC + Sulfo-NHS EDC_NHS->ActivatedLinker Conjugate Antibody-Linker Conjugate ActivatedLinker->Conjugate Add to Antibody Antibody Antibody-NH2 Antibody->Conjugate

Sources

preventing aggregation with Fmoc-TTDS-OH linker in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Fmoc-TTDS-OH linker. This resource is designed for researchers, chemists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), particularly those tackling "difficult" or aggregation-prone sequences. Here, we provide in-depth technical guidance, field-proven troubleshooting protocols, and answers to frequently asked questions to ensure the successful integration of this powerful tool into your workflow.

Introduction: The Challenge of Peptide Aggregation

During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures, primarily β-sheets. These structures can lead to intermolecular hydrogen bonding, causing the peptide chains to aggregate.[1][2] This aggregation hinders the accessibility of the N-terminus for subsequent coupling and deprotection steps, leading to a cascade of problems including incomplete reactions, low yields, difficult purification, and, ultimately, synthesis failure.[1][2] Sequences rich in hydrophobic residues are particularly susceptible to this phenomenon.[3]

The Fmoc-TTDS-OH linker is a critical tool designed to mitigate these issues. Chemically known as Fmoc-1-amino-4,4,7,10-trioxatridecan-succinamic acid, it is not a resin-anchoring linker but rather a hydrophilic building block incorporated within the peptide sequence to act as an "aggregation disruptor."[4]

Part 1: Mechanism of Action - How Fmoc-TTDS-OH Prevents Aggregation

The primary mechanism by which Fmoc-TTDS-OH prevents aggregation lies in the physicochemical properties of its unique polyether-based structure. This structure mimics polyethylene glycol (PEG), a polymer well-known for its ability to improve the solubility and bioavailability of biomolecules.[5]

When incorporated into a growing peptide chain, the TTDS linker functions in two main ways:

  • Improved Solvation: The flexible and hydrophilic trioxatridecan chain creates a solvating microenvironment around the peptide backbone. This disrupts the formation of the intramolecular and intermolecular hydrogen bonds that are essential for the formation of stable β-sheet structures.[6]

  • Steric Hindrance: The sheer bulk and flexibility of the TTDS linker act as a physical spacer, increasing the distance between adjacent peptide chains attached to the resin. This steric separation minimizes the opportunities for chains to interact and aggregate.[6]

The diagram below illustrates this proposed mechanism.

TTDS_Mechanism cluster_0 Standard SPPS (Aggregation Prone) cluster_1 SPPS with TTDS Linker P1 Peptide Chain 1 P2 Peptide Chain 2 P1->P2 H-Bonds Resin1 Resin Bead P1->Resin1 P3 Peptide Chain 3 P2->P3 H-Bonds P2->Resin1 Aggregation Aggregation & Incomplete Synthesis P2->Aggregation Leads to P3->Resin1 PT1 Peptide-TTDS-Peptide Resin2 Resin Bead PT1->Resin2 PT2 Peptide-TTDS-Peptide PT2->Resin2 Success Improved Solvation & Successful Synthesis PT2->Success Leads to PT3 Peptide-TTDS-Peptide PT3->Resin2

Caption: Mechanism of Fmoc-TTDS-OH in preventing peptide aggregation.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise when using the Fmoc-TTDS-OH linker.

Frequently Asked Questions (FAQs)

Q1: Where in my peptide sequence should I incorporate the Fmoc-TTDS-OH linker?

A: The optimal placement depends on the specific sequence. Generally, it is most effective when placed in the middle of a known or predicted aggregation-prone region. For long peptides, incorporating a hydrophilic linker like TTDS every 10-15 residues can be a beneficial strategy to maintain solubility.

Q2: Is the TTDS linker cleaved during the final TFA cleavage step?

A: No. Fmoc-TTDS-OH is incorporated as a stable part of the peptide backbone via a standard amide bond. It is not a "cleavable linker" in the sense of being removed from the final peptide. It will remain in the purified peptide, which can be advantageous for improving the final product's solubility and pharmacokinetic properties.[4]

Q3: How do I store and handle Fmoc-TTDS-OH?

A: Like most Fmoc-amino acid derivatives, Fmoc-TTDS-OH should be stored at low temperatures (typically 2-8°C or -20°C for long-term storage) and protected from moisture to prevent degradation. Allow the reagent to warm to room temperature before opening the container to avoid condensation.

Q4: Will the TTDS linker affect the biological activity of my peptide?

A: It is possible. The linker is a synthetic modification and can influence the peptide's conformation and interaction with its target. It is essential to assess the biological activity of the final TTDS-containing peptide and compare it to the native sequence if applicable. In many therapeutic applications, the improved solubility and stability offered by such linkers outweigh a slight decrease in in-vitro activity.[4]

Q5: Is Fmoc-TTDS-OH compatible with standard Fmoc-SPPS protocols?

A: Yes, it is designed to be fully compatible with standard Fmoc chemistry, including the use of piperidine for deprotection and TFA-based cocktails for final cleavage from the resin.[7][8]

Troubleshooting Common Problems
Problem Potential Cause(s) Recommended Solution(s)
Incomplete coupling of Fmoc-TTDS-OH (Positive Kaiser Test) 1. Steric Hindrance: Fmoc-TTDS-OH is a bulky molecule, which can lead to slower coupling kinetics. 2. Insufficient Activation: The coupling reagent or conditions may not be potent enough. 3. Reagent Degradation: The Fmoc-TTDS-OH or coupling reagents may have degraded due to improper storage.1. Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight. 2. Double Couple: After the first coupling and washing, repeat the coupling step with a fresh solution of activated Fmoc-TTDS-OH. 3. Use a More Potent Activator: Switch to a stronger coupling reagent like HATU or HCTU if you are using a less reactive one. Ensure appropriate base (DIPEA or Collidine) equivalents are used. 4. Check Reagents: Use fresh, high-quality reagents.
Aggregation occurs even after TTDS incorporation 1. Extremely "Difficult" Sequence: The peptide sequence may be exceptionally prone to aggregation, requiring additional measures. 2. Suboptimal Placement: The linker may not be positioned at the most critical point in the sequence to disrupt aggregation.1. Change Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of solvents (e.g., DMF/DCM) to improve solvation.[3] 2. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 40-50°C) to disrupt secondary structures. Microwave synthesis can be particularly effective. 3. Introduce Other Disrupting Elements: Consider using pseudoproline dipeptides or Dmb-protected amino acids in addition to the TTDS linker at other points in the sequence.[2]
Unexpected Mass in Final Product (+542.6 Da) 1. Double Incorporation: An error in the synthesis protocol may have led to the addition of two TTDS linkers consecutively.1. Review Synthesis Protocol: Carefully check the synthesizer programming and manual synthesis records. 2. Optimize Coupling Monitoring: Ensure a negative Kaiser test is achieved after the TTDS coupling before proceeding to the next deprotection step.
Poor Yield After Cleavage/Purification 1. Incomplete Synthesis: Aggregation may have occurred despite the linker, leading to truncated sequences that are lost during purification. 2. Adsorption During Purification: The hydrophilic nature of the TTDS linker might cause the peptide to interact differently with the RP-HPLC column.1. Analyze Crude Product: Carefully analyze the crude product by LC-MS to identify the nature of the impurities (e.g., deletion sequences). Address the synthesis issues as described above. 2. Modify HPLC Gradient: Adjust the purification gradient. A shallower gradient may be necessary to resolve the target peptide from impurities.

Part 3: Experimental Protocols & Workflows

Protocol 1: Incorporation of Fmoc-TTDS-OH into Peptide Sequence

This protocol outlines the manual coupling of Fmoc-TTDS-OH onto a deprotected peptide-resin.

Reagents & Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-TTDS-OH

  • Coupling Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous, peptide-synthesis-grade DMF (N,N-Dimethylformamide)

  • Washing Solvents: DMF, DCM (Dichloromethane)

  • Kaiser Test Kit

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.

  • Activation of Fmoc-TTDS-OH:

    • In a separate vessel, dissolve Fmoc-TTDS-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal volume of DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated Fmoc-TTDS-OH solution to the vessel containing the peptide-resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), continue the reaction for another 1-2 hours or perform a double coupling (Step 5).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF (2-3 times) to prepare for the next deprotection step.

Workflow: Troubleshooting an Incomplete Coupling

The following diagram outlines a logical workflow for addressing an incomplete coupling of the Fmoc-TTDS-OH linker.

Troubleshooting_Workflow Start Perform Fmoc-TTDS-OH Coupling (2 hr, HATU/DIPEA) KaiserTest Perform Kaiser Test Start->KaiserTest Wash Wash Resin & Proceed to Next Cycle KaiserTest->Wash Negative (Yellow) Extend Extend Coupling Time (add 2 hr) KaiserTest->Extend Positive (Blue) KaiserTest2 Perform Kaiser Test Extend->KaiserTest2 KaiserTest2->Wash Negative (Yellow) DoubleCouple Perform Double Coupling (Fresh Reagents, 2 hr) KaiserTest2->DoubleCouple Positive (Blue) KaiserTest3 Perform Kaiser Test DoubleCouple->KaiserTest3 KaiserTest3->Wash Negative (Yellow) Cap Cap Unreacted Chains (Acetic Anhydride/DIPEA) KaiserTest3->Cap Positive (Blue) ProceedCapped Proceed to Next Cycle (Accept minor impurity) Cap->ProceedCapped

Caption: Troubleshooting workflow for incomplete Fmoc-TTDS-OH coupling.

References

  • BenchChem. (2025). A Comparative Guide to Aggregation-Disrupting Techniques in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Peptide Synthesis: The Role of Fmoc-Ttds-OH.
  • Song, A., et al. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161-165.
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Coupling of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal coupling efficiency in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and general use of this compound.

Q1: What are the key structural features of this compound?

A1: This molecule is a bifunctional, flexible linker with three key components:

  • N-Fmoc group: A base-labile protecting group on one of the terminal amines, making it suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]

  • PEGylated spacer: The 4,7,10-trioxa-1,13-tridecanediamine core is a polyethylene glycol (PEG) derivative. This hydrophilic spacer enhances the solubility of the final conjugate, reduces aggregation, and can improve pharmacokinetic properties.[3]

  • N'-succinyl group: This feature provides a terminal carboxylic acid, which is the reactive handle for coupling to a primary amine on your target molecule (e.g., a peptide, protein, or small molecule).[3][4]

Q2: What are the recommended storage and handling conditions for this linker?

A2: To ensure the stability and reactivity of the linker, it should be stored at -20°C and protected from light and moisture.[3][5] Before use, allow the reagent to equilibrate to room temperature to prevent condensation.

Q3: In what solvents is this compound soluble?

A3: The linker is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[5][6] It is also soluble in methanol and acetone.[3] For coupling reactions, anhydrous solvents are highly recommended to prevent hydrolysis of activated esters.

Q4: What are the primary applications of this linker?

A4: This linker is primarily used in bioconjugation and drug delivery research. Its applications include:

  • PEGylation of peptides and proteins: To enhance solubility, stability, and bioavailability.[3]

  • Synthesis of Antibody-Drug Conjugates (ADCs): As a flexible spacer between the antibody and the cytotoxic payload.

  • Development of PROTACs: Where it can serve as the linker connecting the warhead and the E3 ligase ligand.[7]

  • Surface modification of nanoparticles and other materials.

II. Troubleshooting Guide: Optimizing Coupling Efficiency

This section provides a problem-oriented approach to resolving common issues encountered during the coupling of this compound.

Problem 1: Low or No Coupling Yield

A low yield of the desired conjugate is one of the most frequent challenges. The underlying causes can be multifaceted, ranging from reagent quality to reaction conditions.

  • Incomplete Carboxylic Acid Activation: The succinyl group's carboxylic acid must be activated to a more reactive species to efficiently couple with a primary amine.

    • Solution: Employ a suitable coupling reagent. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[8][9][10] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with an additive like N-hydroxysuccinimide (NHS) or sulfo-NHS , are also a robust choice, particularly for aqueous-based couplings.[11][12]

  • Suboptimal Stoichiometry: Incorrect molar ratios of reagents can lead to incomplete reactions.

    • Solution: A slight excess of the activated linker and coupling reagents relative to the amine-containing substrate is generally recommended. A typical starting point is presented in the table below.

ReagentRecommended Equivalents (relative to the amine)
This compound1.0 - 1.5
HATU/HBTU1.0 - 1.5
EDC1.2 - 1.5
NHS/sulfo-NHS1.2 - 1.5
Base (e.g., DIPEA)2.0 - 3.0
  • Presence of Water: Moisture in the reaction can lead to the hydrolysis of the activated ester, regenerating the carboxylic acid and preventing coupling.

    • Solution: Use anhydrous solvents (e.g., DMF, NMP, DCM) for the coupling reaction.[6] Ensure all glassware is thoroughly dried.

  • Steric Hindrance: The amine on your target molecule may be sterically hindered, making it less accessible for coupling.

    • Solution: Increase the reaction time (e.g., from 2 hours to overnight) and/or perform the reaction at a slightly elevated temperature (e.g., 40°C).[1] Consider using a less bulky coupling reagent if possible.

  • Peptide Aggregation (in SPPS): The growing peptide chain on the solid support can aggregate, blocking the N-terminal amine.

    • Solution: The inherent PEG nature of the linker helps to mitigate aggregation.[13] However, for particularly hydrophobic sequences, consider using a more polar solvent like NMP or a mixture containing DMSO to improve solvation.[6]

Caption: Troubleshooting workflow for low coupling yield.

Problem 2: Presence of Side Products

The appearance of unexpected peaks in your analytical data (e.g., HPLC, LC-MS) indicates the formation of side products.

  • Hydrolysis of the Succinamic Acid Linkage: The amide bond of the succinamic acid is susceptible to hydrolysis, particularly under strongly basic or acidic conditions, which would cleave the linker from the target molecule.

    • Solution: Maintain a neutral to slightly basic pH (7-8.5) during the coupling reaction. Avoid prolonged exposure to strong acids or bases during workup and purification.

  • Guanidinylation of the Amine: When using uronium-based coupling reagents like HATU, a side reaction can occur where the primary amine of the substrate is converted to a tetramethylguanidinium group.

    • Solution: To minimize this, pre-activate the carboxylic acid of the linker with HATU and a non-nucleophilic base (e.g., DIPEA) for a short period (15-30 minutes) before adding your amine-containing substrate.[8][14] Avoid a large excess of HATU.

  • Formation of N-acylurea: With carbodiimide reagents like EDC, a side reaction can lead to the formation of a stable N-acylurea adduct on the linker, which is unreactive towards amines.

    • Solution: The addition of NHS or sulfo-NHS is crucial as it intercepts the unstable O-acylisourea intermediate to form a more stable amine-reactive ester, thus suppressing the N-acylurea side reaction.[11][15]

Problem 3: Difficulty in Product Purification

The purification of PEGylated compounds can be challenging due to their amphipathic nature and potential for broad peaks during chromatography.

  • Similar Polarity of Product and Excess Reagents: The PEGylated product may have similar retention characteristics to unreacted linker or byproducts.

    • Solution:

      • Size Exclusion Chromatography (SEC): This is often an effective first step to separate the larger conjugate from smaller molecules like excess linker and coupling reagents.[16][17]

      • Reversed-Phase HPLC (RP-HPLC): Optimize the gradient and solvent system (e.g., water/acetonitrile with TFA or formic acid) to achieve the best separation. A shallower gradient may be required to resolve the product from impurities.[16]

      • Dialysis/Tangential Flow Filtration (TFF): For larger protein conjugates, these methods are effective for removing small molecule impurities.

  • Broad Peaks in Chromatography: The polydispersity of some PEG reagents can lead to broad peaks. However, this compound is a discrete molecule, so peak broadening is more likely due to other factors.

    • Solution: Ensure proper column equilibration and sample dissolution. On-column aggregation can also lead to peak broadening; consider adjusting the mobile phase composition.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving this compound.

Protocol 1: Coupling to a Primary Amine using HATU

This protocol is suitable for coupling the linker to an amine-containing molecule in an organic solvent.

  • Reagent Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • In a separate vial, dissolve your amine-containing substrate (1.0 equivalent) in anhydrous DMF.

  • Activation:

    • To the linker solution, add HATU (1.2 equivalents).

    • Add DIPEA (2.5 equivalents) to the mixture.

    • Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the amine substrate solution to the activated linker solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by an appropriate chromatographic method (e.g., RP-HPLC or silica gel chromatography).

Caption: Workflow for HATU-mediated coupling.

Protocol 2: Characterization by LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for confirming the successful synthesis and purity of your conjugate.[16][18][19]

  • Sample Preparation:

    • Dissolve a small amount of the purified product in a suitable solvent (e.g., 50% acetonitrile/water).

  • LC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 15 minutes).

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective.

    • Mass Range: Scan a mass range that includes the expected mass of your starting materials and the final conjugate.

  • Data Analysis:

    • Look for the molecular ion peak corresponding to the calculated mass of your desired product. The presence of starting materials or side products can also be identified.

IV. References

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. (n.d.). PMC. Retrieved from [Link]

  • Method for Characterization of PEGylated Bioproducts in Biological Matrixes. (2013). ACS Publications. Retrieved from [Link]

  • Trends in Characterization of PEGylated Proteins by Mass Spectrometry. (n.d.). Walsh Medical Media. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved from [Link]

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. (n.d.). PMC. Retrieved from [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. Retrieved from [Link]

  • Amide coupling Protocol for Amino PEG. (2024). AxisPharm. Retrieved from [Link]

  • HATU coupling - what's the best order? (2024). Reddit. Retrieved from [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (n.d.). PMC. Retrieved from [Link]

  • Solid phase peptide synthesis help. (2021). Reddit. Retrieved from [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Polymer Source. Retrieved from [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • HBTU activation for automated Fmoc solid-phase peptide synthesis. (1991). PubMed. Retrieved from [Link]

  • NHS and Sulfo-NHS. (n.d.). Fisher Scientific. Retrieved from [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Osaka University. Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (n.d.). UC Davis. Retrieved from [Link]

  • N-Fmoc-N -succinyl-4,7,10-trioxa-1,13-tridecanediamine 95 HPLC 172089-14-4. (n.d.). MilliporeSigma. Retrieved from [Link]

  • This compound. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • (PDF) Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide. (2013). ResearchGate. Retrieved from [Link]

  • HBTU activation for automated Fmoc solid-phase peptide synthesis. (1991). Semantic Scholar. Retrieved from [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). PMC. Retrieved from [Link]

Sources

common side reactions with N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional linker in their work. Here, we will address common challenges, side reactions, and optimization strategies in a direct question-and-answer format to ensure the successful application of this reagent in your experiments.

Section 1: Troubleshooting Guide - Common Side Reactions & Solutions

This section provides in-depth solutions to specific problems you may encounter. We delve into the causality of these issues and provide step-by-step protocols for their mitigation.

Problem 1: Incomplete or Failed Fmoc-Group Deprotection

Symptoms:

  • No reaction or low yield in the subsequent coupling step.

  • Analytical data (e.g., LC-MS) shows the starting material with the Fmoc group still attached.

Probable Causes & Mechanisms: The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step, typically achieved via a base-catalyzed β-elimination. The process can be hampered by several factors:

  • Degraded Deprotection Reagent: The most common reagent, piperidine, can degrade over time through oxidation.

  • Insufficient Reagent or Time: Incomplete deprotection can occur if the concentration of the base or the reaction time is insufficient, especially in solid-phase synthesis where resin accessibility can be a factor.[1][2]

  • Solvent Issues: N,N-Dimethylformamide (DMF), a common solvent, must be of high purity. The presence of amines or other impurities can interfere with the reaction.[1][3]

Solutions & Preventative Measures:

  • Reagent Quality: Always use fresh, high-purity piperidine. If the bottle has been open for an extended period, consider using a fresh one. Store piperidine under an inert atmosphere (e.g., argon or nitrogen).

  • Optimized Deprotection Conditions (SPPS):

    • Standard Protocol: A solution of 20-30% (v/v) piperidine in high-purity DMF is standard.[2]

    • Procedure: Treat the resin-bound substrate with the piperidine solution. A common protocol involves two treatments: one for 3-5 minutes, followed by a second treatment of 15-20 minutes.

    • Monitoring: The progress of the deprotection can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct, which has a strong absorbance around 301 nm.

  • Alternative Bases: In cases where the substrate is sensitive to piperidine, other bases like 4-methylpiperidine or piperazine can be used.[1][3] Piperazine, in particular, has been shown to cause fewer side reactions like aspartimide formation in sensitive peptide sequences.[4]

Diagram: Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_NHR Fmoc-NH-R Piperidine Piperidine (Base) Intermediate Carbanion Intermediate Fmoc_NHR->Intermediate Proton Abstraction Dibenzofulvene Dibenzofulvene (DBF) Intermediate->Dibenzofulvene β-Elimination Deprotected_Amine H₂N-R (Free Amine) Piperidine2 Piperidine Adduct DBF-Piperidine Adduct Dibenzofulvene->Adduct Trapping

Caption: Base-catalyzed elimination for Fmoc removal.

Problem 2: Low Coupling Yield at the Succinyl-Carboxyl End

Symptoms:

  • Significant amount of unreacted amine-containing substrate remains after the coupling reaction.

  • LC-MS analysis shows starting materials instead of the desired amide product.

Probable Causes & Mechanisms:

  • Formation of N-Acylurea: When using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct.[5][6][7][8] This side reaction consumes the activated linker and prevents it from reacting with the target amine.

  • Hydrolysis of Activated Ester: If the carboxyl group is pre-activated (e.g., as an N-hydroxysuccinimide (NHS) ester), it is susceptible to hydrolysis, especially at higher pH. This reverts the activated ester back to the carboxylic acid, rendering it unreactive towards amines.[9][10][11]

  • Steric Hindrance: The PEG chain, while flexible, can create steric hindrance that slows down the reaction, requiring longer reaction times or more efficient coupling reagents.

Solutions & Preventative Measures:

  • Suppress N-Acylurea Formation:

    • Use of Additives: Always include an additive such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) when using carbodiimides. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still reactive with amines.[5]

    • Order of Addition: Add the carbodiimide reagent last to a mixture of the linker, the amine-containing substrate, and the additive (if in a one-pot reaction).

  • Minimize Hydrolysis:

    • Control pH: The reaction between an NHS ester and a primary amine is most efficient between pH 7.2 and 8.5.[9] While the aminolysis reaction rate increases with pH, the hydrolysis rate of the ester also accelerates significantly.[11][12] A compromise must be found. For example, the half-life of an NHS ester can be hours at pH 7 but drops to minutes at pH 8.6.[10]

    • Temperature: Running the reaction at a lower temperature (4°C) can help to slow the rate of hydrolysis relative to the aminolysis reaction.[11]

    • Solvent: If solubility allows, minimize the amount of water by using a co-solvent like DMF or DMSO. Many non-sulfonated NHS esters are first dissolved in an organic solvent before being added to the aqueous reaction buffer.[9]

  • Enhance Coupling Efficiency:

    • Uronium/Onium Salt Reagents: For difficult couplings, consider using more powerful activating agents like HBTU, HATU, or HCTU. These reagents rapidly generate activated esters in situ and are often more effective than carbodiimides alone.

Diagram: Competing Reactions in Carbodiimide Coupling

Carbodiimide_Coupling CarboxylicAcid Linker-COOH EDC EDC O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea Amide_Product Desired Amide Product O_Acylisourea->Amide_Product Desired Reaction (Aminolysis) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Side Reaction (Rearrangement) Amine R'-NH₂

Caption: Desired vs. side reaction pathways in EDC coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: The compound should be stored at -20°C. It is important to protect it from moisture to prevent hydrolysis of the succinyl group and to minimize degradation. For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is recommended. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the solid.

Q2: What is the best solvent to use for dissolving this linker?

A2: This linker is generally soluble in polar organic solvents such as DMF, DMSO, and NMP. For reactions in aqueous media, a stock solution is typically prepared in a water-miscible organic solvent like DMF or DMSO, which is then added to the aqueous buffer.[9] Ensure the final concentration of the organic solvent in the aqueous reaction is low enough (typically <10%) to not denature any biological substrates like proteins.

Q3: Can I monitor the progress of my coupling reaction?

A3: Yes. The most common method is to use High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS). By taking small aliquots from the reaction mixture over time, you can monitor the disappearance of your starting materials and the appearance of the desired product peak with its expected mass. For a simpler qualitative check, Thin Layer Chromatography (TLC) can be used if the starting materials and product have different retention factors (Rf).

Q4: My purification is difficult due to the PEG chain. What can I do?

A4: The flexible and hydrophilic nature of the PEG linker can sometimes lead to broad peaks in chromatography.

  • Reverse-Phase HPLC: This is the most common purification method. Use a C18 column with a water/acetonitrile gradient, often with an additive like 0.1% trifluoroacetic acid (TFA). Optimizing the gradient (making it shallower) can improve resolution.

  • Ion-Exchange Chromatography: If your final product has a net charge that is different from your starting materials and byproducts, ion-exchange chromatography can be a very effective purification step.

  • Size-Exclusion Chromatography (SEC): If there is a significant size difference between your product and contaminants, SEC can be a useful, albeit lower-resolution, technique.

Q5: What is the purpose of the 4,7,10-trioxa-1,13-tridecanediamine core?

A5: This core is a short, discrete polyethylene glycol (PEG) chain. PEG linkers are widely used in bioconjugation for several reasons:

  • Solubility: They enhance the water solubility of the conjugate.[13]

  • Biocompatibility: PEG is non-toxic and generally non-immunogenic.[13]

  • Flexibility: The chain provides a flexible spacer between the two conjugated molecules, which can be important for maintaining the biological activity of proteins or for allowing a molecule (like in a PROTAC) to achieve the correct orientation.[13][]

  • Pharmacokinetics: In drug development, PEGylation can increase the hydrodynamic radius of a molecule, which reduces its clearance by the kidneys and extends its circulation half-life in the body.[13][15]

Section 3: Data & Protocols

Table 1: Recommended Reaction Conditions for NHS Ester Coupling
ParameterRecommended ValueRationale & Notes
pH 7.2 - 8.5Balances amine reactivity (higher is better) with ester hydrolysis (lower is better).[9]
Temperature 4°C to Room Temp.Lower temperatures (4°C) minimize hydrolysis, useful for long reactions or sensitive proteins.[11]
Buffer Type Phosphate, HEPES, BorateAvoid primary amine buffers like Tris, as they will compete in the reaction.[9]
Reaction Time 30 minutes - 4 hoursMonitor by LC-MS to determine optimal time.
Protocol: General Procedure for Coupling to a Primary Amine

This protocol is a starting point and should be optimized for your specific substrates.

  • Dissolve Substrate: Dissolve your amine-containing substrate in a suitable non-amine buffer (e.g., PBS, HEPES) at pH 7.5.

  • Prepare Linker Solution: Separately, dissolve this compound (after Fmoc deprotection, if applicable) and an activating agent (e.g., 1.1 eq of EDC and 1.1 eq of NHS) in DMF or the reaction buffer. Note: If starting with a pre-activated NHS-ester of the linker, this activation step is not needed.

  • Initiate Reaction: Add the activated linker solution to the substrate solution. The final concentration of organic solvent should ideally be below 10%.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.

  • Quench Reaction (Optional): The reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to consume any remaining activated linker.

  • Purify: Purify the resulting conjugate using an appropriate chromatography method (e.g., RP-HPLC, SEC).

References

  • Carpino, L. A., et al. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Peptides 1998, 9-12.
  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542.
  • ACS Green Chemistry Institute. Deprotection. Reagent Guides. [Link]

  • Tsujimoto, H., et al. (2013). The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters. Journal of Nutritional Science and Vitaminology, 59(1), 79-83.
  • de la Torre, B. G., & Albericio, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • Aapptec Peptides. Carbodiimides and Additives. (2021). [Link]

  • Menger, F. M., & Smith, L. L. (1987). Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. Journal of the American Chemical Society, 109(10), 3087-3091.
  • van der Mee, L., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6889-6898.
  • van der Mee, L., et al. (2023). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. Chemical Science, 14(43), 12046-12053.
  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). [Link]

  • ResearchGate. Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid. [Link]

  • Roberts, M. J., et al. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476.
  • Joshi, S., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins.
  • Chengdu Pukang Biotechnology Co., Ltd. 4,7,10-trioxa-1,13-tridecanediamine. [Link]

  • Aapptec Peptides. Fmoc-PEG Linkers and PEGylation Reagents. (2019). [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common yet challenging issue: the incomplete removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. This bifunctional polyethylene glycol (PEG) linker is crucial for developing advanced bioconjugates and PROTACs, making complete deprotection essential for successful downstream applications. This guide provides in-depth, field-proven insights and validated protocols to diagnose and resolve this critical synthetic bottleneck.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What is this compound, and why is complete Fmoc removal so critical?

This compound is a heterobifunctional linker molecule. One terminus features an Fmoc-protected amine, while the other has a succinyl group, which presents a terminal carboxylic acid. Its flexible, hydrophilic trioxa-tridecanediamine core is valuable for conjugating different molecules—such as a targeting ligand and an E3 ligase ligand in a PROTAC—while imparting favorable solubility properties.

Complete removal of the Fmoc group is absolutely critical because it liberates the primary amine, which is the reactive handle for the next step in your synthesis (e.g., amide bond formation). Incomplete deprotection results in:

  • Chain Termination: The unreacted, Fmoc-protected linker cannot be conjugated, leading to a significant loss of your target molecule.

  • Difficult Purification: The final product becomes contaminated with the Fmoc-containing starting material. Due to their similar sizes and properties, separating these two species via chromatography can be exceptionally challenging and costly, leading to low yields of the desired pure compound.

Q2: What is the chemical mechanism of Fmoc deprotection?

Fmoc deprotection is a classic example of a base-catalyzed β-elimination reaction. The process occurs in two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorene ring system.

  • β-Elimination: This abstraction initiates a cascade that leads to the elimination of the fluorene moiety as dibenzofulvene (DBF) and the release of carbon dioxide, liberating the desired primary amine.

A crucial secondary role of the deprotection reagent (e.g., piperidine) is to act as a "scavenger" for the highly reactive DBF byproduct. By trapping DBF, the scavenger prevents it from reacting with the newly freed amine, which would otherwise cause irreversible chain termination.

Fmoc_Deprotection Fmoc_Linker N-Fmoc-Linker-Succinyl Intermediate Deprotonated Intermediate Fmoc_Linker->Intermediate 1. Proton Abstraction Piperidine1 Piperidine (Base) Piperidine1->Intermediate DBF Dibenzofulvene (DBF) + CO₂ Intermediate->DBF 2. β-Elimination Free_Amine H₂N-Linker-Succinyl (Desired Product) Intermediate->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct 3. Scavenging Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: The Fmoc deprotection mechanism.

Q3: Why is Fmoc removal from this specific linker molecule often incomplete?

Unlike standard solid-phase peptide synthesis (SPPS) where amino acids are attached to a solid support, this linker is often deprotected in solution. This context introduces unique challenges:

  • Solubility and Aggregation: this compound is an amphiphilic molecule with a large, hydrophobic Fmoc group and a flexible, hydrophilic PEG chain. In standard solvents like DMF, it may not achieve perfect molecular solvation. Instead, it can form aggregates or micelles, shielding the Fmoc group from the deprotection reagent.

  • Reagent Quality and Concentration: The effectiveness of piperidine is highly dependent on its quality. Old or improperly stored piperidine can degrade, reducing its basicity and efficacy.

  • Insufficient Reaction Kinetics: While standard protocols (e.g., 20% piperidine in DMF for 20-30 minutes) work for many substrates, the unique structure of this linker may require more forcing conditions to achieve complete conversion.

Part 2: Diagnostic Workflow to Confirm Incomplete Deprotection

Before attempting to optimize the reaction, it is crucial to definitively confirm and quantify the extent of incomplete deprotection. Do not rely on qualitative assumptions.

Diagnostic_Workflow Start Reaction Workup Complete TLC Quick Check: Run Analytical TLC Start->TLC Result1 Single Spot (Product)? (Potentially Complete) TLC->Result1 Yes Result2 Two Spots (Starting Material + Product)? (Incomplete) TLC->Result2 No HPLC Quantitative Analysis: Run Analytical RP-HPLC Result3 Quantify Peak Areas: Calculate % Conversion HPLC->Result3 MassSpec Confirmation: Analyze by LC-MS or MALDI-TOF Result4 Confirm Masses: Starting Material (542.62 Da) Product (320.38 Da) MassSpec->Result4 Result1->HPLC Confirm Result2->HPLC Quantify Result3->MassSpec Confirm Identity

Caption: Diagnostic workflow for incomplete deprotection.

Experimental Protocol: Quantitative Analysis by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the reaction's success.

  • Sample Preparation:

    • After your reaction workup, dissolve a small, accurately weighed amount of

Technical Support Center: Purification Strategies for Peptides Synthesized with Fmoc-Cys(StBu)-OH

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The term "Fmoc-TTDS-OH" is often used as laboratory shorthand. This guide addresses the purification strategies for peptides incorporating the S-tert-butylthio (StBu) cysteine protecting group, correctly sourced from the reagent Fmoc-Cys(StBu)-OH (N-Fmoc-S-tert-butylthio-L-cysteine). The StBu group provides an orthogonal protection strategy, allowing for peptide cleavage and purification before the formation of a specific disulfide bond.

Introduction: The Strategy of Orthogonal Disulfide Protection

The use of Fmoc-Cys(StBu)-OH is a deliberate strategy to control disulfide bond formation. Unlike acid-labile groups such as Trityl (Trt), the S-tert-butylthio group is stable under standard trifluoroacetic acid (TFA) cleavage conditions.[1] This unique stability allows for the isolation and purification of a fully side-chain deprotected peptide, except for the Cys(StBu) residue(s). This purified intermediate is then selectively deprotected at the thiol using reducing agents, followed by a controlled oxidation step to form the desired disulfide bridge. This approach is invaluable for producing complex peptides with defined disulfide connectivity, minimizing the risk of scrambled isomers and simplifying purification.

This guide provides troubleshooting advice and detailed protocols for the critical steps following solid-phase peptide synthesis (SPPS): cleavage, purification, and analysis of the Cys(StBu)-protected peptide intermediate.

Experimental Workflow Overview

The following diagram outlines the complete workflow from the synthesized peptide on resin to the final, purified, disulfide-bridged product.

Peptide Workflow cluster_0 Solid Phase cluster_1 Cleavage & Precipitation cluster_2 Purification & Analysis cluster_3 Deprotection & Oxidation cluster_4 Final Purification Resin Peptide-on-Resin (with Fmoc-Cys(StBu)-OH incorporated) Cleavage TFA Cleavage Cocktail (Preserves StBu group) Resin->Cleavage Step 1 Precipitation Precipitate in Cold Ether & Lyophilize Cleavage->Precipitation Crude Crude Peptide (StBu-Protected) Precipitation->Crude RPHPLC Preparative RP-HPLC Crude->RPHPLC Step 2 Analysis1 Analytical HPLC & Mass Spec (Verify Mass + 89 Da) RPHPLC->Analysis1 QC PurifiedStBu Purified, Lyophilized StBu-Protected Peptide Analysis1->PurifiedStBu Reduction StBu Removal (e.g., DTT, TCEP) PurifiedStBu->Reduction Step 3 Oxidation Disulfide Bond Formation (e.g., Air, DMSO) Reduction->Oxidation FinalPeptide Final Disulfide-Bridged Peptide Oxidation->FinalPeptide FinalPurification Final RP-HPLC Purification & Lyophilization FinalPeptide->FinalPurification Step 4

Caption: Workflow for Cys(StBu) Peptide Synthesis and Purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of StBu-protected peptides in a direct question-and-answer format.

Issue 1: My mass spectrometry results show an unexpected mass.

Q: My MS shows a mass of [Peptide] + 89 Da. Is this correct? A: Yes, this is the expected result. The S-tert-butylthio (StBu) group has a molecular weight of approximately 89.12 Da. Observing your target peptide mass plus this addition confirms that the protecting group remained intact during TFA cleavage, which is the goal of this orthogonal strategy.[1] This is your target intermediate for purification.

Q: My MS shows a mass of [Peptide] + 57 Da. What is this impurity? A: This corresponds to S-tert-butylation of a free cysteine thiol. This side reaction occurs when highly reactive tert-butyl cations, generated from the cleavage of other protecting groups (like Boc, tBu), are not effectively captured by scavengers and subsequently alkylate a free thiol.[2] This is more common if you are synthesizing a peptide with both Cys(Trt) and Cys(StBu), where the Trt group is removed during cleavage, exposing a reactive thiol.

  • Solution: Enhance your cleavage cocktail with scavengers that are more effective at quenching tBu cations. While triisopropylsilane (TIS) is standard, adding thioanisole and dimethyl sulfide (DMS) can significantly reduce this side reaction. A two-step cleavage process has been shown to be effective.[2]

Q: I see a peak corresponding to a peptide dimer. What caused this? A: Dimer formation indicates that the StBu group was prematurely or partially removed, exposing the cysteine thiol, which then oxidized to form an intermolecular disulfide bond.

  • Cause 1: Reductants in Cleavage Cocktail. Ensure your cleavage cocktail does not contain reducing agents like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT).[3][4] While EDT is a common scavenger, it can slowly reduce the StBu group. Use TIS and water as primary scavengers.

  • Cause 2: Instability during Synthesis. If the Cys(StBu) is at the C-terminus, base-catalyzed elimination can occur during synthesis, especially with prolonged exposure to piperidine. This can lead to side products and potential for dimerization.[5][6]

Q: My MS shows a mass loss of 37 Da from the expected StBu-protected peptide. What is this? A: This is likely the N-piperidinyl-Ala derivative. This side reaction is particularly problematic when a Cys(StBu) residue is at the C-terminal position. The basic conditions of Fmoc deprotection can lead to the formation of this adduct.[6]

  • Solution: Minimize piperidine exposure time during synthesis. If this side product is persistent, consider alternative resins or synthetic strategies for C-terminal Cys peptides.

Table 1: Common Mass Spectrometry Adducts and Impurities
Observed Mass ChangeIdentityProbable Cause
+89 Da Correct StBu-Protected Peptide Expected product after TFA cleavage.
+57 DaS-tert-butyl adductReaction of free thiol with tBu cations during cleavage. Insufficient scavenging.[2]
-2 DaPeptide Dimer (from two molecules)Premature StBu removal and subsequent oxidation.
-37 DaN-piperidinyl-Ala adductSide reaction during synthesis, especially with C-terminal Cys(StBu).[6]
+16 Da / +32 DaOxidized Met / TrpInsufficient scavengers (e.g., thioanisole) to protect sensitive residues during cleavage.[7]
Incomplete CleavageRemaining tBu, Pbf, etc.Insufficient cleavage time or TFA concentration, particularly with sterically hindered sequences.[8]
Issue 2: My RP-HPLC purification is not effective.

Q: The main peak in my crude chromatogram is broad or shows poor resolution from impurities. A: This is a common challenge in peptide purification. The crude mixture contains the target peptide alongside deletion sequences, incompletely deprotected peptides, and products of side reactions.[9]

  • Solution 1: Optimize the Gradient. The standard 1%/minute gradient is a starting point. For difficult separations, flatten the gradient around the elution time of your target peptide (e.g., 0.2-0.5%/minute). This increases the separation window between closely eluting species.[10][11]

  • Solution 2: Change the Stationary Phase. Most peptide purifications use C18 columns. However, very hydrophobic peptides may benefit from a C8 or C4 column, which will be less retentive and may alter the elution profile of impurities.[10]

  • Solution 3: Adjust the Mobile Phase. While 0.1% TFA in water/acetonitrile is standard, sometimes changing the ion-pairing agent (e.g., to formic acid for LC-MS compatibility, though peak shape may suffer) or adjusting the pH can alter selectivity.

Q: My peptide seems to have very low solubility in the HPLC mobile phase. A: Peptide aggregation can lead to poor peak shape and low recovery.

  • Solution: Before injection, try dissolving the crude peptide in a small amount of a stronger solvent like neat formic acid or DMSO before diluting it into the initial mobile phase (e.g., 95% Water/5% ACN).[9] Ensure the final injection volume is miscible with the mobile phase.

Troubleshooting Decision Tree

Troubleshooting Tree Start Analyze Crude Peptide (HPLC & MS) CheckMass Is dominant mass Peptide + 89 Da? Start->CheckMass MassYes Correct Intermediate Present CheckMass->MassYes Yes MassNo Incorrect Mass Dominant CheckMass->MassNo No CheckPurity Is HPLC purity > 50% with good peak shape? PurityYes Proceed to Preparative RP-HPLC CheckPurity->PurityYes Yes PurityNo Purification Challenge CheckPurity->PurityNo No MassYes->CheckPurity TroubleshootMass Consult Table 1. Check for dimers (+-2 Da), tBu adducts (+57 Da), or cleavage issues. MassNo->TroubleshootMass OptimizeHPLC Optimize HPLC: - Flatten gradient - Change column (C18->C4) - Improve sample solubility PurityNo->OptimizeHPLC OptimizeCleavage Adjust Cleavage Cocktail: - Add more scavengers - Check for reductants - Increase time TroubleshootMass->OptimizeCleavage

Caption: Decision tree for troubleshooting crude Cys(StBu) peptide analysis.

Detailed Experimental Protocols

Protocol 1: Cleavage from Resin while Preserving the StBu Group

This protocol is designed to efficiently cleave the peptide from the resin and remove all acid-labile side-chain protecting groups except for Cys(StBu).

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • (Optional) Thioanisole, Dimethyl Sulfide (DMS) for sensitive sequences (Trp, Met) or to prevent S-t-butylation.

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

Recommended Cleavage Cocktails:

Cocktail NameComposition (v/v/v)Use Case
Standard 95% TFA / 2.5% Water / 2.5% TISFor most standard peptides without highly sensitive residues.[1]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol*General purpose for peptides with Cys, Met, Trp, Tyr. *Caution: EDT may cause minor StBu reduction.[12]
"Odorless" 88% TFA / 5% Phenol / 5% Water / 2% TISAvoids thiol-based scavengers. Good for Trp-containing peptides.[7]
Anti-tBu 80% TFA / 5% TIS / 5% Water / 5% Thioanisole / 5% DMSSpecifically designed to minimize S-tert-butylation of free thiols.[2]

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.

  • Prepare the chosen cleavage cocktail. For 100 mg of resin, prepare 2-3 mL of cocktail.

  • Add the cleavage cocktail to the resin.

  • Stir or gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution (filtrate) into a fresh centrifuge tube.

  • Wash the resin once with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture (e.g., 3000 x g for 5 minutes), discard the ether, and repeat the ether wash twice to remove scavengers.

  • After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Proceed immediately to purification or store the lyophilized peptide at -20°C or lower.

Protocol 2: RP-HPLC Purification of the StBu-Protected Peptide

This protocol provides a starting point for purifying the crude peptide intermediate.

Materials:

  • Crude, lyophilized StBu-protected peptide

  • Solvent A: 0.1% TFA in HPLC-grade Water

  • Solvent B: 0.1% TFA in HPLC-grade Acetonitrile (ACN)

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/Water or a small amount of DMSO/DMF) and then dilute with Solvent A to a concentration of ~10-20 mg/mL.

  • Equilibrate the preparative C18 column with 95% Solvent A / 5% Solvent B.

  • Inject the dissolved peptide onto the column.

  • Elute the peptide using a linear gradient. A typical starting gradient is from 5% to 65% Solvent B over 60 minutes.

  • Monitor the elution at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure StBu-protected peptide ([M+H]+ = Theoretical Mass + 89 Da).

  • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Protocol 3: Deprotection of StBu and Disulfide Bond Formation

This final step removes the StBu group and forms the desired disulfide bridge.

Materials:

  • Purified, lyophilized StBu-protected peptide

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: e.g., Ammonium Bicarbonate (100 mM, pH 8.5) or Tris buffer.

Procedure:

  • Dissolve the purified StBu-peptide in the reaction buffer at a high dilution (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

  • Add a 10-20 fold molar excess of DTT or TCEP to the peptide solution.[1]

  • Allow the reduction to proceed for 2-4 hours at room temperature. Monitor the reaction by analytical HPLC/MS, looking for the disappearance of the +89 Da peak and the appearance of the fully reduced peptide peak.

  • Once reduction is complete, the reducing agent must be removed. This can be done by a desalting column or a rapid RP-HPLC step.

  • The now-reduced peptide can be oxidized to form the disulfide bond. The simplest method is air oxidation: adjust the pH of the solution to ~8.5 and stir vigorously, open to the air, for 12-24 hours. Monitor by HPLC for the formation of the final cyclized/bridged peptide.

  • Once oxidation is complete, the final product should be purified by RP-HPLC using the protocol described above to remove any remaining linear peptide or oligomers.

References

  • Benchchem. (2025). A Comparative Guide to the Performance of Fmoc-Cys(Trt)-OH and Fmoc-Cys(StBu)-OH in Solid-Phase Peptide Synthesis. Benchchem Technical Guide.
  • eqipped. (n.d.). FMOC-L-Cys(StBu)-OH Protected Amino Acid for Peptide Synthesis.
  • Benchchem. (2025). Technical Support Center: Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis. Benchchem Technical Guide.
  • Papamicaël, C., et al. (2003). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 9(7), 438-443.
  • Stathopoulos, P., et al. (2006). Synthesis of Peptide Substrates for Mammalian Thioredoxin Reductase. Journal of Peptide Science, 12(1), 1-9.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Technical Bulletin.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Technical Note.
  • Aapptec Peptides. (n.d.). Fmoc-Cys(StBu)-OH [73724-43-3].
  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3436–3444.
  • CDN. (n.d.). Cleavage Cocktail Selection. CDN Isotopes Technical Note.
  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(11), 473-478.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage Blog.
  • Benchchem. (2025). Stability of the tert-Butyl (tBu)
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Volume E 22b, Section 2.6.6.2.
  • Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • Royal Society of Chemistry. (n.d.).
  • Sethuraman, M., et al. (2003). Identification of oxidant-sensitive cysteines in proteins by mass spectrometry using an isotope-coded affinity tag approach. ASMS Conference Proceedings.
  • Nuñez-Martinez, E., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(8), 2418-2430.
  • Biotage. (2023). Disulfide Rich Peptides - which order should the disulfide bonds be formed? Biotage Blog.
  • Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
  • Klein, D. R., et al. (2020). Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions. Journal of the American Society for Mass Spectrometry, 31(10), 2051–2060.
  • Albericio, F., & Carpino, L. A. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 119(17), 10459-10554.
  • ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Ropars, V., et al. (2021). Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software. Journal of the American Society for Mass Spectrometry, 32(5), 1275–1286.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in Molecular Biology, 194, 245-276.
  • Jones, W. C., et al. (1970). Mass spectrometry of cysteine-containing peptides.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Fu, Q., et al. (2019). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 133.
  • Payne, R. J., & Poletti, C. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9646-9703.
  • Scanlon, D. B., & Finlayson, J. (2004). Prep/Semiprep Separations of Peptides. In HPLC of Peptides and Proteins (pp. 191-206). Humana Press.
  • Ramadoss, C. S., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8).
  • Rapid Novor. (2024). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
  • VYDAC. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.

Sources

Technical Support Center: Improving Solubility of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: Understanding the Solubility Challenge

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine is a bifunctional linker commonly employed in bioconjugation and drug development.[1][2][] Its structure, featuring a hydrophobic N-Fmoc protecting group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal succinyl group, presents a unique and often challenging solubility profile.[4][5] The attachment of this linker to other molecules, particularly hydrophobic peptides or small molecule drugs, can significantly alter the overall physicochemical properties of the resulting conjugate, frequently leading to precipitation and recovery issues.[6][7]

This guide provides a comprehensive troubleshooting framework for researchers encountering solubility problems with these conjugates. We will explore the underlying chemical principles and offer validated protocols to enhance solubility during synthesis, purification, and final formulation.

Frequently Asked Questions (FAQs)

Q1: What makes this compound conjugates prone to solubility issues?

A: The solubility of these conjugates is governed by a delicate balance between three key moieties:

  • Hydrophobic Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is large and highly hydrophobic, significantly decreasing aqueous solubility.

  • Hydrophilic PEG Spacer: The 4,7,10-trioxa-1,13-tridecanediamine portion is a short polyethylene glycol (PEG) chain that enhances water solubility.[8][9][10]

  • Ionizable Succinyl Group: The terminal succinyl group has a carboxylic acid with a pKa around 4.7.[11] Its charge state is pH-dependent; it is anionic and hydrophilic at neutral or basic pH but neutral and more hydrophobic at acidic pH.

When conjugated to another molecule (e.g., a peptide), the properties of that molecule can tip the overall balance towards hydrophobicity, causing aggregation and precipitation.[6]

Q2: My conjugate precipitated from the reaction mixture. What is the most likely cause?

A: This often occurs when the conjugate is attached to a hydrophobic peptide or molecule. The resulting product becomes too non-polar for the reaction solvent. Common synthesis solvents like Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are excellent for dissolving Fmoc-protected amino acids, but the final conjugate's properties may differ significantly.[12][13][14]

Q3: Why does my conjugate dissolve in organic solvent but crash out when I add aqueous buffer for HPLC purification?

A: This is a classic solvent polarity issue. A sudden and large increase in the aqueous content of the solvent system can cause the hydrophobic parts of the conjugate to aggregate and precipitate before it can be properly solvated by the mixed solvent system. This is especially common when moving from 100% organic solvent to a high-aqueous mobile phase.

Q4: My final, lyophilized conjugate is difficult to dissolve in water or PBS. Why?

A: The two most common reasons are:

  • pH: If the pH of the aqueous solution is at or below the pKa of the succinyl group's carboxylic acid (~4.7), the group will be protonated (COOH) and uncharged. This reduces the molecule's overall hydrophilicity.[15][16][17]

  • Aggregation: During lyophilization, molecules can form intermolecular aggregates that are difficult to break apart upon reconstitution.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific problems you may encounter during your workflow.

Issue 1: Precipitation During or Post-Synthesis in Organic Solvent

You Observe: The reaction mixture becomes cloudy, or a solid precipitates after coupling the linker to your molecule of interest (e.g., a hydrophobic peptide).

Causality: The overall hydrophobicity of the newly formed conjugate exceeds its solubility limit in the chosen reaction solvent (e.g., DMF, NMP).

Solutions:

  • Co-Solvent Addition:

    • Rationale: Introducing a less polar, aprotic solvent can help solvate the hydrophobic regions of the conjugate.

    • Recommendation: Add Dichloromethane (DCM) or Tetrahydrofuran (THF) dropwise to the reaction mixture until the solution clears.[13] Be cautious, as too much can cause other components to precipitate.

  • Chaotropic Agents:

    • Rationale: Small amounts of agents like Guanidine HCl or Urea can disrupt non-covalent interactions (like hydrogen bonds) that lead to aggregation.

    • Recommendation: This is a more aggressive approach and should be used cautiously, as it may interfere with downstream processes. A small-scale test is advised.

  • Solvent Change:

    • Rationale: NMP is generally a better solvent than DMF for solvating complex peptides and can sometimes prevent precipitation.[13][14]

    • Recommendation: If precipitation is a recurring issue, consider performing the conjugation reaction in NMP instead of DMF.

Issue 2: Precipitation During Transition to Aqueous Systems (e.g., HPLC Purification)

You Observe: The conjugate precipitates when you dilute the reaction mixture with an aqueous buffer or inject it onto a reverse-phase HPLC system.

Causality: A rapid, drastic change in solvent polarity forces the hydrophobic components of the conjugate to aggregate.

Solutions:

  • Gradual Solvent Dilution:

    • Rationale: Slowly adding the aqueous phase to the organic solution (or vice-versa) with vigorous stirring allows for a gradual solvent exchange, preventing the conjugate from crashing out.

    • Recommendation: See Protocol 1 for a detailed step-by-step method.

  • Initial Dissolution in a "Bridge" Solvent:

    • Rationale: Dissolving the crude, dried conjugate in a water-miscible organic solvent that is part of the HPLC mobile phase (like Acetonitrile or Methanol) before adding the aqueous component can ensure it remains solvated.

    • Recommendation: Dissolve the crude product in the minimum necessary volume of ACN. Add your aqueous mobile phase (e.g., water with 0.1% TFA) dropwise to this solution until you reach the desired starting concentration for HPLC injection.

  • pH Adjustment of the Aqueous Phase:

    • Rationale: Ensuring the succinyl group is ionized (COO⁻) increases aqueous solubility.[15][18]

    • Recommendation: For reverse-phase HPLC, this is typically not an issue as acidic modifiers (TFA, formic acid) are used. However, for other applications, ensure your aqueous buffer is buffered to pH > 6.0.

Issue 3: Poor Solubility of the Final Lyophilized Product

You Observe: The purified, lyophilized conjugate powder does not readily dissolve in aqueous buffers like PBS or even pure water.

Causality: The charge state of the succinyl group and intermolecular aggregation are the primary culprits.

Solutions:

  • Optimize Buffer pH:

    • Rationale: The solubility of compounds with carboxylic acid groups is highly pH-dependent.[17][19] To ensure the succinyl group is deprotonated and negatively charged (COO⁻), the pH of the solution must be significantly above its pKa (~4.7).

    • Recommendation: Attempt to dissolve the conjugate in a buffer with a pH of 7.4 to 8.5. A standard PBS buffer (pH 7.4) is a good starting point. If solubility is still low, trying a buffer at pH 8.0 may help. See Protocol 2 for a systematic approach.

  • Use of Organic Co-solvents:

    • Rationale: For highly hydrophobic conjugates, a small amount of a water-miscible organic co-solvent can disrupt hydrophobic aggregation and aid dissolution.[6]

    • Recommendation: First, try to dissolve the conjugate in a small volume of DMSO, DMF, or NMP. Then, slowly add the aqueous buffer to this solution dropwise with vortexing. Caution: Ensure the final concentration of the organic solvent is compatible with your downstream application.

  • Sonication & Gentle Heating:

    • Rationale: Mechanical energy (sonication) or thermal energy (gentle heating) can help break up aggregates and accelerate the dissolution process.

    • Recommendation: Place the sample in a bath sonicator for 5-10 minute intervals. Alternatively, warm the solution to 30-40°C. Avoid excessive heating, which could degrade the conjugate.

Visual Workflow & Data

Troubleshooting Workflow

The following diagram outlines a logical decision-making process for addressing solubility issues.

G start Precipitation Observed stage At which stage? start->stage synthesis During Synthesis (Organic Solvent) stage->synthesis Synthesis purification During Aqueous Transition (HPLC) stage->purification Purification reconstitution Final Product Reconstitution stage->reconstitution Reconstitution sol_synthesis1 Add Co-solvent (DCM, THF) synthesis->sol_synthesis1 sol_synthesis2 Switch to NMP synthesis->sol_synthesis2 sol_purification1 Use Gradual Solvent Exchange (Protocol 1) purification->sol_purification1 sol_purification2 Dissolve in ACN Before Water purification->sol_purification2 sol_reconstitution1 Increase Buffer pH (pH 7.4-8.5) (Protocol 2) reconstitution->sol_reconstitution1 sol_reconstitution2 Add Organic Co-solvent (DMSO) reconstitution->sol_reconstitution2 sol_reconstitution3 Apply Sonication or Gentle Heat reconstitution->sol_reconstitution3

Caption: A decision tree for troubleshooting solubility.

Solvent Properties Reference Table
SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
Water10.280.1100Universal aqueous solvent.
DMF (Dimethylformamide)6.436.7153Standard for peptide synthesis; can break down to form amines.[13]
NMP (N-Methyl-2-pyrrolidone)6.532.2202More polar and often a better solvent than DMF for complex peptides.[13][14]
DMSO (Dimethyl sulfoxide)7.246.7189Highly polar aprotic solvent, excellent for dissolving a wide range of compounds.
ACN (Acetonitrile)5.837.582Common organic mobile phase in reverse-phase HPLC.
DCM (Dichloromethane)3.19.140Less polar co-solvent used to solvate hydrophobic regions.[12]

Experimental Protocols

Protocol 1: Step-wise Solvent Exchange for HPLC Sample Preparation

Objective: To transfer a conjugate from an organic reaction solvent (e.g., DMF) to an aqueous/organic mobile phase for HPLC without precipitation.

Methodology:

  • Initial State: Assume you have your crude conjugate in ~1 mL of DMF.

  • Add Bridge Solvent: Add 1 mL of Acetonitrile (ACN) to the DMF solution and mix thoroughly. The solution should remain clear.

  • Prepare Aqueous Phase: Prepare your HPLC mobile phase A (e.g., Deionized Water with 0.1% Trifluoroacetic Acid (TFA)).

  • Slow Titration: Using a pipette, add the aqueous phase to the organic solution drop by drop while continuously vortexing or vigorously stirring.

  • Observe: Continue adding the aqueous phase until you reach the desired composition for your HPLC injection (e.g., 90:10 Aqueous:Organic). If at any point the solution becomes turbid, stop, and add a small amount of ACN to redissolve, then proceed with the aqueous addition more slowly.

  • Final Step: Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: Screening for Optimal Reconstitution Buffer

Objective: To systematically determine the best pH and buffer composition for dissolving the final lyophilized conjugate.

Methodology:

  • Aliquot: Weigh out small, equal amounts (e.g., 0.1 mg) of your lyophilized conjugate into several low-binding microcentrifuge tubes.

  • Prepare Buffers: Prepare a series of buffers (e.g., 50 mM phosphate or Tris) at different pH values:

    • Buffer A: pH 6.0

    • Buffer B: pH 7.0

    • Buffer C: pH 7.4 (Standard PBS)

    • Buffer D: pH 8.0

    • Buffer E: pH 8.5

  • Solubility Test: Add a fixed volume (e.g., 100 µL) of each buffer to a corresponding tube to achieve the target final concentration (e.g., 1 mg/mL).

  • Incubate & Mix: Vortex each tube for 30 seconds. Let them sit at room temperature for 15 minutes. Vortex again.

  • Assess Solubility: Visually inspect each tube for turbidity or undissolved material. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes and measure the protein/peptide concentration in the supernatant using a suitable method (e.g., Nanodrop at 280 nm if applicable).

  • Select Optimal Buffer: The buffer that yields a clear solution with the highest supernatant concentration is the optimal choice for reconstitution.

Conceptual Visualization

Mechanism of pH-Dependent Solubilization

The diagram below illustrates how adjusting the pH from acidic to basic increases the solubility of a succinyl-containing conjugate.

Caption: Effect of pH on the ionization and solubility.

References

  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AxisPharm. (n.d.). Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from [Link]

  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble? Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

  • Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

  • ResearchGate. (2025). Impact of pH-dependent succinylation on the structural features and emulsifying properties of chicken liver protein. Retrieved from [Link]

  • Waters. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]

  • Williams, R. M., et al. (2014). PEG−peptide conjugates. Biomacromolecules, 15(5), 1553-1567. Retrieved from [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2022, February 23). How can I avoid the peptide precipitation in the media? Retrieved from [Link]

  • AxisPharm. (n.d.). Fmoc-NH-PEG-acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the pH value on the solubility concentration of succinic... Retrieved from [Link]

  • Reddit. (2023, June 28). Peptide synthesis troubleshooting. Retrieved from [Link]

  • OUCI. (2025). Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. Retrieved from [Link]

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • askIITians. (2025, March 11). How does pH affect solubility? Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-NH-PEG2-Suc-OH. Retrieved from [Link]

Sources

stability issues with N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. This guide is designed to provide in-depth answers and troubleshooting advice regarding the stability and handling of this bifunctional PEG linker. As Senior Application Scientists, we understand that success in bioconjugation, drug delivery, and peptide synthesis hinges on the precise control of your reagents. Here, we address the common challenges and questions that arise when working with this molecule under various pH conditions.

Compound Overview & Core Stability Principles

This compound is a heterobifunctional linker featuring three key components: a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a hydrophilic trioxa-tridecanediamine (PEG3) spacer, and a succinyl group that provides a terminal carboxylic acid.[1][2] The stability of the entire molecule is overwhelmingly dictated by the lability of the Fmoc group.

  • Fmoc Group: This amine protecting group is the molecule's most reactive site. It is stable in acidic to neutral conditions but is rapidly cleaved by bases, particularly secondary amines like piperidine.[3][4]

  • PEG Spacer: The polyethylene glycol (PEG) backbone, composed of ether linkages, is highly stable across a wide pH range and imparts desirable properties like water solubility and reduced immunogenicity.[5][6] Degradation of the ether bonds requires harsh acidic conditions not typically used in Fmoc-based workflows.[7]

  • Succinyl-Amide Linkage: The succinyl group is attached to the PEG spacer via a stable amide bond. The terminal carboxylic acid is available for subsequent conjugation, typically through activation with reagents like EDC/NHS.

Diagram: Molecular Structure and Key Functional Groups

This diagram illustrates the distinct chemical moieties of the linker and their roles.

G Figure 1: Structure of this compound Fmoc Fmoc Group (Base-Labile Amine Protection) PEG 4,7,10-trioxa-1,13-tridecanediamine (Hydrophilic PEG3 Spacer) Fmoc->PEG Carbamate Linkage Succinyl Succinyl Group (Stable Amide Linkage with Terminal Carboxylic Acid) PEG->Succinyl Amide Linkage

Caption: Molecular components of the bifunctional linker.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of the linker under different experimental conditions.

Q1: What is the primary stability concern with this linker? A1: The primary and most immediate stability concern is the premature cleavage of the Fmoc group under basic conditions. The fluorenyl ring system makes the proton on the 9-position acidic, allowing for rapid removal via a β-elimination mechanism in the presence of a base.[4]

Q2: At what specific pH range does the Fmoc group become unstable? A2: The Fmoc group is labile in basic conditions, generally starting around pH 9 and becoming very rapid at pH 10-12.[][9] It is highly stable in acidic and neutral aqueous solutions. For this reason, standard deprotection protocols in peptide synthesis use a 20% solution of piperidine (a secondary amine base) in a solvent like DMF, which can remove the Fmoc group in minutes.[3][10][11]

Q3: Can I use primary or tertiary amines for Fmoc deprotection? A3: Yes, but with significant differences in efficiency. Primary and secondary amines (like piperidine or piperazine) are most effective because they not only deprotect the Fmoc group but also act as scavengers for the resulting dibenzofulvene (DBF) byproduct, forming a stable adduct and preventing side reactions.[10][12] Tertiary amines like triethylamine (TEA) or DIEA can remove the Fmoc group, but they do so much more slowly (often requiring hours) and do not scavenge the DBF intermediate.[13][14]

Q4: How stable are the PEG and succinyl-amide portions of the linker? A4: Both are very stable under conditions typically used for bioconjugation and peptide synthesis. The PEG ether backbone is robust, and the amide bond of the succinyl linker is resistant to hydrolysis except under very strong acidic or basic conditions over extended periods, which would cleave the Fmoc group long before affecting the amide.[6][7]

Table 1: pH Stability Profile of Functional Groups
Functional GroupAcidic Conditions (pH < 6)Neutral Conditions (pH 6-8)Basic Conditions (pH > 8.5)
Fmoc-Carbamate Stable [15]Generally Stable (Slow hydrolysis possible over long periods)LABILE (Rapid cleavage)[3]
PEG Ether Stable (Requires harsh acid for cleavage)[7]Stable Stable
Succinyl-Amide Stable Stable Stable (Requires harsh conditions for hydrolysis)

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Premature Cleavage of Fmoc Group During Storage or Reaction

Symptoms:

  • Loss of compound activity or purity confirmed by HPLC or LC-MS.

  • Unexpected appearance of a free amine in subsequent reaction steps.

Root Causes & Solutions:

  • Basic Storage Buffer: Storing the compound in a buffer with a pH > 8.0 can lead to gradual hydrolysis of the Fmoc group.

    • Solution: Store the compound as a solid at -20°C or dissolved in a slightly acidic or neutral buffer (pH 6.0-7.5) for short-term storage.[1] Always use high-purity, amine-free solvents like DMF or NMP for stock solutions.

  • Contamination with Amines: Trace amounts of primary or secondary amines in your reaction mixture or solvents can catalyze Fmoc removal.

    • Solution: Use fresh, high-quality solvents and reagents. If a reaction requires a basic pH, use a non-nucleophilic tertiary amine base like N,N-diisopropylethylamine (DIEA) cautiously and at the lowest effective concentration, as it deprotects Fmoc much more slowly than primary/secondary amines.[13]

  • High pH in Conjugation Reactions: Reactions involving the terminal carboxyl group (e.g., EDC/NHS coupling to a protein) are often run at a physiological pH of 7.2-8.0. Prolonged reaction times at the higher end of this range can cause some Fmoc loss.

    • Solution: Keep the reaction pH between 7.0 and 7.5 if possible. Monitor the reaction progress closely to minimize the overall time the linker is exposed to even mildly basic conditions.

Issue 2: Incomplete Fmoc Deprotection

Symptoms:

  • A negative or weak result from a qualitative test for free amines (e.g., Kaiser test) after the deprotection step.[16]

  • Low yield in the subsequent coupling step due to the N-terminus remaining blocked.

Root Causes & Solutions:

  • Degraded Deprotection Reagent: Piperidine can degrade over time.

    • Solution: Always use fresh, high-quality piperidine to prepare your deprotection solution (e.g., 20% piperidine in DMF).[16]

  • Insufficient Reaction Time: While deprotection is typically fast, certain peptide sequences or steric hindrance can slow it down.

    • Solution: Increase the deprotection time or perform a second treatment with fresh reagent. Standard protocols often use two treatments: a short one (2-3 minutes) followed by a longer one (10-15 minutes).[11][17]

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), peptide aggregation on the resin can block access of the deprotection reagent.

    • Solution: Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP), or perform the deprotection at a slightly elevated temperature (e.g., 40°C).[16]

Diagram: Troubleshooting Workflow for Fmoc Stability

This flowchart guides the user through diagnosing and solving common Fmoc-related issues.

G Figure 2: Troubleshooting Fmoc-Related Issues cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution observe Unexpected Result (e.g., Low Yield, Impurity) premature Premature Cleavage? observe->premature Is impurity the de-Fmoc'd product? incomplete Incomplete Deprotection? observe->incomplete Is yield low after a deprotection step? check_pH Check Storage/Reaction pH (Target pH < 8.0) premature->check_pH Yes check_piperidine Use Fresh Piperidine (20% in DMF) incomplete->check_piperidine Yes check_reagents Use Fresh Solvents & Amine-Free Reagents check_pH->check_reagents extend_time Increase Deprotection Time or Repeat Step check_piperidine->extend_time

Caption: A logical guide to troubleshooting common problems.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard method for removing the N-terminal Fmoc group from a peptide-resin.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times).

  • Deprotection Cocktail Preparation: Prepare a solution of 20% (v/v) piperidine in DMF.[17]

  • First Deprotection: Add the deprotection cocktail to the resin, ensuring it is fully covered. Agitate for 3 minutes.[11]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection cocktail and agitate for 10-15 minutes.[11][17]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection.[16]

Protocol 2: Monitoring Fmoc Cleavage via UV-Vis Spectrophotometry

The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance, which can be used to quantify the reaction's progress.[16]

  • Collect Effluent: Collect the entire effluent from both deprotection steps (from Protocol 1) in a volumetric flask of a known volume (e.g., 25 mL or 50 mL).

  • Dilute: Dilute the solution to the flask's mark with DMF.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted solution at approximately 301 nm against a DMF blank.[16]

  • Calculate: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct and, by extension, the amount of Fmoc group removed. This can be used to confirm the loading of your resin. (The molar extinction coefficient, ε, for the adduct is typically around 7800 M⁻¹cm⁻¹).

Diagram: Fmoc Deprotection Mechanism

This diagram shows the E1cB mechanism of Fmoc cleavage by piperidine.

G Figure 3: Mechanism of Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction by Piperidine Piperidine Piperidine (Base) Elimination β-Elimination (E1cB) Carbanion->Elimination Products Free Amine (H2N-Peptide) + CO2 + Dibenzofulvene (DBF) Elimination->Products Adduct DBF-Piperidine Adduct (Stable) Products->Adduct DBF Scavenging by excess Piperidine

Caption: The base-catalyzed elimination reaction for Fmoc removal.[10][12][18]

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022). YouTube.
  • BenchChem. (n.d.). stability issues of PEG linkers in acidic or basic conditions. BenchChem.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc Deprotection using Piperidine in Solid-Phase Peptide Synthesis. BenchChem.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 214-230. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-123). Academic Press.
  • ChemPep Inc. (n.d.). Overview of PEG Linkers. ChemPep.
  • AdipoGen Life Sciences. (n.d.). N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine. AdipoGen.
  • Echemi. (n.d.). N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Echemi.
  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis. BenchChem.
  • BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal.
  • BenchChem. (n.d.). Fmoc protecting group chemistry and lability. BenchChem.
  • Precise PEG. (n.d.).
  • BOC Sciences. (n.d.).

Sources

Technical Support Center: Optimizing Coupling Reactions for Fmoc-TTDS-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and best practices for researchers, scientists, and drug development professionals working with Fmoc-TTDS-OH. Our goal is to equip you with the necessary knowledge to optimize coupling efficiency, minimize reaction times, and ensure the successful synthesis of high-purity peptides and bioconjugates.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Fmoc-TTDS-OH and what is its primary application in synthesis?

Fmoc-TTDS-OH (Fmoc-1-amino-4,4,7,10-trioxatridecan-succinamic acid) is not a standard amino acid but rather a hydrophilic linker or spacer.[1][2] Its structure features a long, flexible polyethylene glycol (PEG)-like chain, an N-terminal Fmoc protecting group, and a C-terminal carboxylic acid.

Key Applications:

  • Improving Solubility: The polyether backbone significantly enhances the hydrophilicity of peptides, which can prevent aggregation during solid-phase peptide synthesis (SPPS) and improve the solubility of the final product.[1]

  • Bioconjugation: It serves as a flexible spacer to link peptides to other molecules, such as nanoparticles, polymers, or diagnostic labels, without sterically hindering the peptide's biological activity.[1]

Q2: Does the coupling of Fmoc-TTDS-OH present unique challenges compared to standard amino acids?

Yes, while not sterically hindered in the same way as β-branched amino acids like valine, the sheer size and hydrodynamic volume of Fmoc-TTDS-OH (MW ≈ 542.6 g/mol ) can significantly slow down reaction kinetics.[2][3] This leads to a higher probability of incomplete coupling if standard protocols for small amino acids are used. The challenge is not one of steric clash at the alpha-carbon, but rather of diffusion and proper orientation of the large molecule at the reaction site on the resin.

Q3: What is the most effective class of coupling reagents for Fmoc-TTDS-OH?

For large or otherwise challenging couplings, standard carbodiimide reagents like DCC or DIC are often insufficient.[4] Uronium/aminium salt-based reagents are strongly recommended due to their ability to form highly reactive activated esters, which are necessary to drive the reaction to completion.[4][5]

Recommendation: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the preferred reagent. Its superiority over other common reagents like HBTU stems from the 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate.[6][7] This enhanced reactivity leads to faster, more efficient couplings with a lower risk of side reactions, a critical factor when working with an expensive building block like Fmoc-TTDS-OH.[6][8]

Q4: How can I reliably monitor the completion of the Fmoc-TTDS-OH coupling reaction?

The most common and effective method for real-time monitoring on the resin is the Kaiser (ninhydrin) test .[9] This qualitative test detects the presence of free primary amines on the solid support.

  • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling reaction is complete.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction that requires intervention.[9]

For definitive quantitative analysis after synthesis, a small amount of the peptide should be cleaved and analyzed by Mass Spectrometry (MS) and HPLC to check for the presence of deletion sequences (peptides lacking the TTDS linker).[9]

Section 2: Troubleshooting Guide for Incomplete Coupling

Primary Issue: A positive Kaiser test is observed after the initial, standard coupling time for Fmoc-TTDS-OH.

Root Cause Analysis: This indicates that the acylation of the N-terminal amine on the resin is incomplete. The primary causes are slowed reaction kinetics due to the bulkiness of the Fmoc-TTDS-OH molecule or, in the case of longer peptides, aggregation of the peptide chains on the solid support, which physically blocks reactive sites.[9][10]

Logical Troubleshooting Workflow

The following workflow provides a systematic approach to resolving incomplete coupling issues.

G start Initial Coupling Attempt (e.g., 60 min with HATU) kaiser_test Perform Kaiser Test start->kaiser_test complete Proceed to Next Fmoc Deprotection kaiser_test->complete Negative (Yellow) Coupling Complete incomplete Action 1: Perform Double Coupling kaiser_test->incomplete Positive (Blue) Coupling Incomplete kaiser_test_2 Perform Second Kaiser Test incomplete->kaiser_test_2 Wash Resin & Re-couple with Fresh Reagents kaiser_test_2->complete Negative (Yellow) incomplete_2 Action 2: Extended Coupling (4 hours to Overnight) kaiser_test_2->incomplete_2 Positive (Blue) kaiser_test_3 Perform Final Kaiser Test incomplete_2->kaiser_test_3 Monitor Periodically kaiser_test_3->complete Negative (Yellow) capping Action 3: Cap Unreacted Amines (Use Acetic Anhydride) Prevents Deletion Sequences kaiser_test_3->capping Positive (Blue) capping->complete Proceed to Next Cycle G cluster_0 Activation Step cluster_1 Coupling Step Fmoc-TTDS-OH Fmoc-TTDS-COOH Active_Ester Highly Reactive OAt-Ester Intermediate Fmoc-TTDS-OH->Active_Ester Pre-activation (2-5 min) HATU HATU HATU->Active_Ester Pre-activation (2-5 min) Base DIPEA or Collidine Base->Active_Ester Pre-activation (2-5 min) Peptide_Bond New Amide Bond Formed (Fmoc-TTDS-NH-Peptide-Resin) Active_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine Resin-Peptide-NH2 Resin_Amine->Peptide_Bond

Caption: Mechanism of Fmoc-TTDS-OH activation and coupling using HATU.

References

  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
  • BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Suzhou Highfine Biotech. (2025). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Peptide Synthesis: The Role of Fmoc-Ttds-OH.
  • ResearchGate. (2025). Procedures to Improve Difficult Couplings.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (2025). A Technical Guide to the Incorporation of Fmoc-D-Tle-OH for the Synthesis of Peptides with Unnatural Amino Acids.
  • Moodle@Units. (n.d.). solid phase peptide.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • MedKoo Biosciences. (n.d.). Fmoc-Ttds-OH | CAS# 172089-14-4 | crosslinker.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BuyersGuideChem. (n.d.). Fmoc-TTDS-OH | 172089-14-4.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • NIH. (n.d.). Introduction to Peptide Synthesis - PMC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS.
  • PubMed. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions.
  • ChemPep. (n.d.). 172089-14-4 | Fmoc-TTDS-OH.

Sources

dealing with steric hindrance when using N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for .

Technical Support Center: N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers using our bifunctional PEG linker, this compound (CAS No. 172089-14-4). This versatile molecule is designed for PEGylation, acting as a hydrophilic spacer to connect a payload to a biomolecule.[1][2] Its structure, featuring a terminal Fmoc-protected amine and a succinyl-derived carboxylic acid, is ideal for applications in peptide synthesis, bioconjugation, and drug development.[2][3]

However, the molecular structure, particularly the bulky Fluorenylmethyloxycarbonyl (Fmoc) group, can introduce significant steric hindrance. This bulkiness can impede the efficient coupling of the terminal carboxylic acid to primary amines on your substrate (e.g., resin-bound peptides, proteins, or small molecules), leading to challenges such as low reaction yields and incomplete conjugations.[4][5]

This guide is structured to help you understand, troubleshoot, and overcome these steric challenges to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem with this specific PEG linker?

A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. With this compound, there are two primary sources of steric hindrance:

  • The Fmoc Group: The fluorenylmethoxycarbonyl protecting group is exceptionally bulky. Although it is at the opposite end of the PEG chain from the reactive carboxylic acid, its size can influence the molecule's overall conformation, potentially crowding the reactive site.

  • The PEG Chain: The polyethylene glycol chain itself, while flexible, occupies a certain volume in solution. This can create a "steric shield" that physically obstructs the approach of the target amine to the activated carboxylic acid, especially when conjugating to large biomolecules like proteins.[6][7] This effect can reduce the efficiency of target binding.[5][8]

This combined steric bulk can slow down the rate of amide bond formation or prevent it altogether, resulting in low yields of your desired conjugate.[4]

Q2: My coupling reaction with this linker is very slow or has a low yield. What are the most likely causes?

A: Low coupling efficiency is the most common issue reported and is almost always linked to steric hindrance. The primary chemical causes are:

  • Suboptimal Activation of the Carboxylic Acid: The succinyl-derived carboxyl group must be converted into a more reactive intermediate (an "active ester") before it can efficiently react with an amine. If the activation step is incomplete or the chosen activating agent is not potent enough to overcome the steric barrier, the subsequent coupling will fail.

  • Inefficient Coupling Reagent: Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or even 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) used alone, may not be effective for sterically demanding reactions.[4][9] For challenging couplings, more powerful uronium- or phosphonium-salt-based reagents are required.[9][10]

  • Poor Substrate Accessibility: In solid-phase peptide synthesis (SPPS), if the resin is not adequately swollen, the amine groups attached to the polymer backbone may be inaccessible to the bulky PEG linker.

Q3: What are the best coupling reagents to use with this linker to ensure a high yield?

A: For sterically hindered couplings, uronium-based coupling reagents are strongly recommended.[10][11] Experimental evidence consistently shows that HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to other common reagents like HBTU for such reactions.[12][13]

The reason for HATU's superiority lies in the intermediate it forms. HATU reacts with the carboxylic acid to create a highly reactive OAt-ester.[13] This ester is more susceptible to nucleophilic attack by the amine compared to the OBt-ester formed by HBTU, leading to faster reaction times, higher yields, and a reduced risk of side reactions like racemization.[12][13]

Q4: Can I still use a standard carbodiimide like EDC? What are the limitations?

A: Yes, you can use EDC, but it should always be paired with an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[14][15] The EDC first activates the carboxylic acid to a highly reactive but unstable O-acylisourea intermediate. The NHS rapidly converts this into a more stable, amine-reactive NHS ester.[16]

While this two-step, one-pot method is very common, its efficiency can be significantly lower than HATU-mediated coupling when dealing with substantial steric hindrance.[17] You may need to use a larger excess of reagents and longer reaction times, and you should rigorously monitor the reaction for completion.

Q5: How can I monitor the reaction to confirm the coupling is complete?

A: The monitoring method depends on your experimental setup:

  • For Solid-Phase Peptide Synthesis (SPPS): The Kaiser test is a reliable qualitative method. A positive test (blue bead color) indicates the presence of unreacted primary amines on the resin. If the test remains positive after the initial coupling time, it signifies an incomplete reaction, and a second coupling should be performed.[12]

  • For Solution-Phase Conjugation: The best method is Liquid Chromatography-Mass Spectrometry (LC-MS) . By taking small aliquots from the reaction mixture over time, you can directly observe the consumption of your starting materials and the formation of the desired product, allowing you to accurately determine when the reaction is complete.

Troubleshooting Guide for Low Coupling Efficiency

This section provides a systematic approach to diagnosing and solving poor coupling outcomes.

TroubleshootingWorkflow start Problem: Low Coupling Yield reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Using potent reagent (e.g., HATU)? Yes solution_reagent Solution: Switch to HATU for superior performance in hindered couplings. reagent_check->solution_reagent No spacial_check Step 3: Check Substrate Accessibility conditions_check->spacial_check Conditions optimized? Yes solution_conditions Solution: Use anhydrous DMF, excess DIPEA. Increase reaction time/temperature. Consider double coupling. conditions_check->solution_conditions No solution_spacial Solution: Ensure proper resin swelling. Use longer PEG linkers if hindrance is from the substrate itself. spacial_check->solution_spacial Is substrate accessible? No solution_reagent->conditions_check solution_conditions->spacial_check

Caption: Workflow for troubleshooting low-yield coupling reactions.

Detailed Solutions

1. Suboptimal Coupling Reagent

The choice of coupling reagent is the most critical factor for overcoming steric hindrance.[4] While many options exist, their efficiencies differ dramatically in challenging contexts.

Reagent SystemMechanismProsCons & Causality
HATU / DIPEA Forms a highly reactive OAt-active ester.[13]Highest success rate for hindered couplings. [12] Fast reaction times, low risk of epimerization.[13]Higher cost. The guanidinium byproduct must be removed during workup.
HBTU / DIPEA Forms a less reactive OBt-active ester.[13]Effective for many standard couplings. Lower cost than HATU.Often requires longer reaction times or double coupling for hindered substrates.[12] The OBt-ester is less susceptible to nucleophilic attack, reducing reaction speed.
EDC / NHS Forms an amine-reactive NHS-ester via an O-acylisourea intermediate.[16]Widely used, cost-effective, generates water-soluble urea byproduct.[18]Can be inefficient for sterically crowded reaction sites. The NHS ester is less reactive than the OAt-ester from HATU.
DCC / HOBt Forms an OBt-active ester via an O-acylisourea intermediate.Inexpensive and effective for simple couplings.Generates an insoluble dicyclohexylurea (DCU) byproduct that is difficult to remove. Generally not recommended for hindered systems.

Recommendation: Always start with HATU when coupling this linker to valuable or complex substrates. The increased reliability and yield justify the higher reagent cost.

2. Inadequate Reaction Conditions

Even with the best reagent, suboptimal conditions will lead to failure.

  • Solvent: Use fresh, anhydrous, polar aprotic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). Water will hydrolyze the activated ester, killing the reaction.[15]

  • Base: A non-nucleophilic tertiary amine base is essential to deprotonate the incoming amine's ammonium salt and to neutralize the acidic byproducts of the reaction. DIPEA (N,N-Diisopropylethylamine) is the standard choice.[17] Use at least 2-3 equivalents relative to the carboxylic acid.

  • Stoichiometry: Use a slight excess of the PEG linker and coupling reagents relative to the amine substrate. A common starting ratio for difficult couplings is (Linker : HATU : DIPEA : Amine) = (1.5 : 1.45 : 3.0 : 1.0).

  • Time and Temperature: Hindered reactions are slower. Allow at least 4 hours at room temperature. If monitoring shows a stalled reaction, gentle heating (e.g., to 40-50°C) can sometimes provide the necessary energy to overcome the activation barrier.[19] If incomplete, perform a "double coupling" by adding a fresh charge of activated linker to the reaction.[12]

3. Poor Substrate Accessibility (Solid-Phase Synthesis)

For SPPS, the linker cannot react if it cannot reach the target amine.

  • Resin Swelling: Before coupling, ensure your solid support is fully swollen in the reaction solvent (e.g., DMF). Inadequate swelling collapses the resin pores, trapping the amine functional groups and making them inaccessible.

  • Linker Length: In some cases, the steric hindrance may arise from the substrate itself (e.g., a folded peptide sequence). Using a linker with a longer PEG chain can provide the necessary distance to avoid this interference.[8][20]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for solution-phase coupling. For SPPS, equivalents should be calculated based on the initial resin loading.

Protocol 1: High-Efficiency Hindered Coupling (HATU-Mediated)

This is the recommended protocol for maximizing success with sterically challenging substrates.

Materials:

  • This compound ("Linker")

  • Amine-containing substrate

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the Linker (1.5 eq.) and HATU (1.45 eq.) in anhydrous DMF.

  • Pre-activation: Add DIPEA (3.0 eq.) to the mixture. Stir at room temperature for 5-10 minutes. This step is crucial as it generates the reactive OAt-ester.

  • Coupling: Add a solution of your amine-containing substrate (1.0 eq.) in anhydrous DMF to the activated linker solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: Once the reaction is complete, quench by adding a small amount of water. Remove the DMF under reduced pressure. The crude product can then be purified using standard chromatographic techniques (e.g., reverse-phase HPLC).

Protocol 2: Standard Coupling (EDC/NHS-Mediated)

Use this protocol for less hindered substrates or when HATU is unavailable.

Materials:

  • This compound ("Linker")

  • Amine-containing substrate

  • EDC (Hydrochloride salt)

  • NHS (or Sulfo-NHS for aqueous reactions)

  • Anhydrous DMF (or appropriate buffer like MES for aqueous reactions)[15]

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Activation: Dissolve the Linker (1.5 eq.), EDC (3.0 eq.), and NHS (3.0 eq.) in anhydrous DMF (or Activation Buffer, pH 5-6).[15][16] Stir at room temperature for 30-60 minutes to form the NHS-ester.

  • Coupling: In a separate flask, dissolve your amine-containing substrate (1.0 eq.) in DMF or Reaction Buffer (pH 7.2-7.5).

  • Reaction: Add the activated NHS-ester solution to the substrate solution. Stir for 4-24 hours at room temperature. For aqueous reactions, the pH should be maintained between 7.2-8.0 for efficient coupling.[16]

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Quenching: Add an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS-ester.[14]

  • Work-up: Purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or HPLC.

ActivationMechanism cluster_activation Activation Step cluster_coupling Coupling Step linker Linker-COOH active_ester Linker-CO-OAt (Highly Reactive Ester) linker->active_ester Pre-activation hatu HATU + DIPEA hatu->active_ester product Linker-CONH-Substrate (Stable Amide Bond) active_ester->product Nucleophilic Attack amine Substrate-NH₂ amine->product hindrance Steric Hindrance (from Fmoc/PEG) hindrance->active_ester Impedes Attack

Caption: Mechanism of HATU-mediated coupling and the impact of steric hindrance.

References

  • BenchChem. (n.d.). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. Retrieved from BenchChem Technical Guides.[12]

  • ACS Fall 2025. (2025). Role of polymer geometry in steric hindrances to multivalent PEG-Fab conjugation efficiency: Insights from coarse-grained molecular dynamics. American Chemical Society.[21]

  • BenchChem. (n.d.). Technical Support Center: The Impact of PEG Linker Flexibility on Conjugate Activity. Retrieved from BenchChem Technical Guides.[8]

  • BenchChem. (n.d.). Application Notes and Protocols for Amine Coupling with PEG Linkers. Retrieved from BenchChem Technical Guides.[14]

  • Yu, J., et al. (2014). Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation. PLOS One.[6]

  • Gisin, F., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC - NIH.[17]

  • Echemi. (n.d.). N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Retrieved from Echemi.com.[22]

  • MDPI. (2023). Photocontrol of Non-Adherent Cell Adhesion via Azobenzene–PEG–Lipid/Cyclodextrin Host–Guest Interactions. MDPI.[7]

  • BenchChem. (n.d.). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Retrieved from BenchChem Technical Guides.[13]

  • AdipoGen Life Sciences. (n.d.). N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Retrieved from AdipoGen.com.[1]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[19]

  • ResearchGate. (n.d.). Conversion of PEG to Succinylated PEG containing free-COOH group and coupling. Retrieved from ResearchGate.[23]

  • Interchim. (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Retrieved from Interchim.com.[24]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA.[4]

  • Keefe, A. J., & Jiang, S. (2012). Relieving PEGylation. PMC - NIH.[5]

  • Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.[25]

  • Stanković, S., et al. (2022). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace.[11]

  • BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents. Retrieved from BroadPharm.com.[15]

  • ResearchGate. (2016). The Synthesis of Sterically Hindered Amides. Retrieved from ResearchGate.[26]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from BuyersGuideChem.com.[27]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from ResearchGate.[28]

  • Interchim. (n.d.). PEGylation reagents. Retrieved from Interchim.com.[29]

  • Sigma-Aldrich. (n.d.). N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Retrieved from SigmaAldrich.com.

  • AdipoGen Life Sciences. (n.d.). N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine. Retrieved from AdipoGen.com.[30]

  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from PrecisePEG.com.[20]

  • BroadPharm. (2023). High-Purity PEG Linkers: Essential Building Blocks for Next-Gen PROTAC Libraries. Retrieved from BroadPharm.com.[]

  • BenchChem. (n.d.). Application Notes and Protocols for the Conjugation of Fmoc-NH-PEG12-CH2COOH to a Primary Amine. Retrieved from BenchChem Technical Guides.[16]

  • Lunder, D. J., et al. (2020). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.[32]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved from ResearchGate.[33]

  • ResearchGate. (2021). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors. Retrieved from ResearchGate.[34]

  • Dr. Raghu Prasad. (2023). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube.[10]

  • Subirós-Funosas, R., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.[35]

  • Liew, S. K., & Dr, Y. (2015). Recent development of peptide coupling reagents in organic synthesis. RSC Publishing.[9]

  • Biopharma PEG. (2019). PEGylation Reagents Selection Guide. Retrieved from BiopharmaPEG.com.[36]

  • BenchChem. (n.d.). A Comparative Guide to PEG Linkers: Unveiling the Attributes of t-Boc-N-amido-PEG5-Tos. Retrieved from BenchChem Technical Guides.[37]

  • BenchChem. (n.d.). A Comparative Analysis of Different Length PEG Linkers with Boc and t-Butyl Ester Protecting Groups for Bioconjugation. Retrieved from BenchChem Technical Guides.[38]

  • Bellino, M. G., & Saragovi, H. U. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.[39]

  • Britton, J., & Jamison, T. F. (2021). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering.[40]

  • Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Retrieved from ThermoFisher.com.[18]

  • AxisPharm. (n.d.). Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers. Retrieved from AxisPharm.com.[2]

  • BroadPharm. (n.d.). Fmoc PEG, PEG reagent, PEG linker. Retrieved from BroadPharm.com.[3]

  • Semantic Scholar. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from SemanticScholar.org.[41]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines. Retrieved from Thieme-connect.com.[42]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Heterobifunctional PEG Linkers: N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical decision that profoundly influences the efficacy, stability, and homogeneity of the final product. Among the diverse arsenal of chemical tools, heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable for their ability to enhance solubility, prolong circulation half-life, and reduce the immunogenicity of therapeutic molecules.[1][2][3][4]

This guide provides an in-depth comparison of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine, a discrete PEG (dPEG) linker, with other classes of heterobifunctional PEG linkers. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to empower you in selecting the optimal linker for your research and development endeavors.

The Central Role of the Heterobifunctional PEG Linker

Heterobifunctional PEG linkers are characterized by the presence of two different reactive groups at each terminus of the polyethylene glycol chain (X-PEG-Y).[1][5] This orthogonality is a significant advantage in constructing complex bioconjugates like antibody-drug conjugates (ADCs), as it allows for a controlled, sequential conjugation of two distinct molecular entities, minimizing the formation of unwanted byproducts and leading to a more homogeneous and well-defined final product.[1][6][]

The PEG spacer itself confers several beneficial properties, including:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone can significantly improve the solubility of hydrophobic drugs or proteins, preventing aggregation.[4][6][8]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate, significantly extending its circulation half-life in the bloodstream.[5][9]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing the likelihood of an immune response.[3][4]

In the Spotlight: this compound

This compound (CAS 172089-14-4) is a heterobifunctional linker featuring a discrete PEG3 spacer.[10][11] Its structure comprises:

  • An Fmoc-protected amine: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides a stable, temporary protecting group for one of the terminal amines. It is readily removed under mild basic conditions, typically with piperidine, to reveal the primary amine for subsequent conjugation.[12]

  • A succinimidyl (NHS) ester: This amine-reactive group at the other terminus reacts efficiently with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[13]

  • A 4,7,10-trioxa-1,13-tridecanediamine backbone: This constitutes a discrete PEG3 spacer, offering a defined length and hydrophilicity.[10]

G Fmoc Fmoc-NH- PEG -(CH₂)₃-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₃- Fmoc->PEG Protected Amine Succinimidyl -NH-CO-(CH₂)₂-COO-NHS PEG->Succinimidyl Amine-Reactive Ester

Comparative Analysis with Other Heterobifunctional PEG Linkers

The choice of a heterobifunctional PEG linker is dictated by the specific application, the nature of the molecules to be conjugated, and the desired properties of the final bioconjugate. Let's compare this compound with other common linker classes.

Linker ClassReactive GroupsKey Features & Considerations
Fmoc-PEG-NHS Fmoc-Amine, NHS EsterAdvantages: Orthogonal protection allows for sequential conjugation. Mild Fmoc deprotection conditions. Considerations: Requires an additional deprotection step. NHS esters are susceptible to hydrolysis.[12][14][15]
Maleimide-PEG-NHS Maleimide, NHS EsterAdvantages: Highly specific reaction of maleimide with thiols. Considerations: Maleimide stability can be an issue at pH > 7.5. Potential for retro-Michael addition leading to deconjugation.[16][17][18][19]
Azide/Alkyne-PEG-NHS Azide or Alkyne, NHS EsterAdvantages: Bioorthogonal "click" chemistry offers high specificity and efficiency. Considerations: Requires a copper catalyst for CuAAC, which can be toxic to cells (though copper-free click chemistry is an alternative).[20][21]
Carboxyl-PEG-NHS Carboxylic Acid, NHS EsterAdvantages: Carboxylic acid is stable and can be activated in situ with EDC/NHS. Considerations: Two-step activation and conjugation process. Potential for side reactions during activation.[13]

Experimental Section: A Practical Guide

This section provides detailed protocols for the use of this compound in a typical bioconjugation workflow, followed by characterization of the resulting conjugate.

Protocol 1: Two-Step Conjugation using this compound

This protocol describes the conjugation of a small molecule containing a primary amine to a protein.

Materials:

  • This compound

  • Amine-containing small molecule

  • Protein to be conjugated (e.g., antibody)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Piperidine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Step 1: Conjugation of the Linker to the Small Molecule

  • Dissolve the amine-containing small molecule in anhydrous DMF or DMSO.

  • Add a 1.1-fold molar excess of this compound to the small molecule solution.

  • Add 2-3 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the Fmoc-protected intermediate can be purified by reverse-phase HPLC.

Step 2: Fmoc Deprotection

  • Dissolve the purified Fmoc-protected intermediate in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[12]

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the deprotection by LC-MS.

  • Remove the solvent and byproducts under vacuum. The resulting amine-functionalized linker-small molecule conjugate can be purified by HPLC.

Step 3: Conjugation to the Protein

  • Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-5 mg/mL.

  • Dissolve the amine-functionalized linker-small molecule conjugate in a minimal amount of DMSO.

  • Add the linker-small molecule solution to the protein solution at a 10-20 fold molar excess. The final concentration of DMSO should not exceed 10%.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess unreacted linker and byproducts using a size-exclusion chromatography column equilibrated with PBS.

G cluster_0 Step 1: Linker-Small Molecule Conjugation cluster_1 Step 2: Fmoc Deprotection cluster_2 Step 3: Protein Conjugation A1 Amine-Small Molecule A3 Fmoc-PEG-Small Molecule A1->A3 A2 Fmoc-PEG-NHS A2->A3 B1 Fmoc-PEG-Small Molecule B3 H₂N-PEG-Small Molecule B1->B3 B2 Piperidine B2->B3 C1 H₂N-PEG-Small Molecule C3 Protein-PEG-Small Molecule C1->C3 C2 Protein-NH₂ C2->C3

Protocol 2: Characterization of the Bioconjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

  • Measure the absorbance of the purified ADC at 280 nm and at the wavelength of maximum absorbance of the small molecule.

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the small molecule at 280 nm.

  • Calculate the concentration of the small molecule using its molar extinction coefficient.

  • The DAR is the molar ratio of the small molecule to the protein.

2. Confirmation of Conjugation by SDS-PAGE

  • Run the unconjugated protein and the purified ADC on an SDS-PAGE gel.

  • Visualize the protein bands by Coomassie blue staining.

  • The ADC band should show a higher molecular weight compared to the unconjugated protein, corresponding to the mass of the attached linker-drug moieties.

3. Mass Spectrometric Analysis

  • MALDI-TOF Mass Spectrometry: Can be used to determine the molecular weight of the intact ADC and assess the heterogeneity of the sample.[22][23][24] The mass shift between the unconjugated antibody and the ADC can confirm the degree of PEGylation.[22]

  • LC-MS/MS: Can be used for more detailed characterization, including identification of the specific conjugation sites on the protein through peptide mapping.[2][25][26]

Data-Driven Insights and Performance Comparison

Performance MetricThis compoundMaleimide-PEG-NHSAzide/Alkyne-PEG-NHS
Conjugation Efficiency High for NHS ester reaction with amines.High for both NHS ester and maleimide reactions under optimal pH.Very high and specific for click chemistry.
Homogeneity of Product Can be heterogeneous due to multiple lysine residues on proteins.Can be more homogeneous if targeting a specific cysteine residue.Potentially very homogeneous with site-specific incorporation of azide/alkyne.
Stability of Linkage Stable amide bond.Thioether bond is generally stable, but susceptible to retro-Michael addition.[19]Very stable triazole ring.
Hydrolytic Stability of Linker NHS ester is susceptible to hydrolysis, especially at higher pH.[14][15]Maleimide is more stable than NHS ester but can hydrolyze at pH > 7.5.[16][17]Azide and alkyne groups are highly stable.
Ease of Use Requires an additional Fmoc deprotection step.Two-step conjugation is common.Can be a one-pot reaction, but may require a catalyst.

Conclusion and Future Perspectives

This compound offers a valuable tool for researchers requiring a discrete PEG3 linker with orthogonal reactivity. The Fmoc-protected amine allows for a sequential conjugation strategy, which is particularly useful in the synthesis of complex bioconjugates where precise control over the assembly of different components is necessary.

The choice between this linker and other heterobifunctional PEG linkers will ultimately depend on the specific requirements of the application. For instance, if site-specific conjugation to a thiol is desired, a maleimide-containing linker would be more appropriate. If bioorthogonality is paramount, an azide or alkyne linker for click chemistry would be the preferred choice.

The field of bioconjugation is continuously evolving, with a trend towards more site-specific and efficient ligation chemistries. The development of novel protecting groups and bioorthogonal reactions will undoubtedly expand the toolkit available to scientists, enabling the creation of next-generation biotherapeutics with enhanced efficacy and safety profiles.

References

  • BenchChem. (2025). A Comparative Guide to Heterobifunctional and Homobifunctional PEG Linkers in Bioconjugation.
  • ResearchGate. (n.d.). MALDI-TOF spectra of (a) F(ab )2 antibody construct prior to PEGylation....
  • PubMed. (2010). MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins.
  • National Institutes of Health. (2013). Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery.
  • ACS Publications. (2014). Quantitative Analysis of Polyethylene Glycol (PEG) and PEGylated Proteins in Animal Tissues by LC-MS/MS Coupled with In-Source CID.
  • PurePEG. (2025). PEG Linker Selection Guide.
  • Royal Society of Chemistry. (2020). Green Chemistry - In situ Fmoc removal.
  • PubMed. (2014). Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID.
  • Walsh Medical Media. (2014). Trends in Characterization of PEGylated Proteins by Mass Spectrometry.
  • PubMed. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Novatia. (n.d.). Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Journal of the American Society for Mass Spectrometry. (n.d.). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis.
  • Laysan Bio. (n.d.). Hydrolysis half-lives at pH8, 25°C PEG NHS Ester Ester (Symbol) Half-life (minutes)a PEG-CH2CH2CH2CH2-CO2-NHS Succinimidyl Vale.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Versatility of PEG Linkers: Case Studies with Acid-PEG3-mono-methyl Ester. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Creative PEGWorks. (n.d.). SS-PEG-SS (SS: Succinimidyl Succinate).
  • Benchchem. (2025). An In-depth Technical Guide to the Core Features of Heterobifunctional PEG Linkers.
  • Thermo Fisher Scientific. (n.d.). Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals.
  • PubMed. (n.d.). Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • National Institutes of Health. (2014). Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles.
  • The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
  • Interchim. (n.d.). 4-Arm branched Pegylation agents > 4Arms-PEG-Succinimidyl esters.
  • ChemPep. (n.d.). Overview of PEG Linkers.
  • ACS Publications. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • AdipoGen Life Sciences. (n.d.). N-Fmoc-N-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • PurePEG. (2025). How Heterobifunctional PEG Linkers Improve Targeted Delivery.
  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.
  • PrecisePEG. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
  • JenKem Technology. (2025). heterobifunctional pegs.
  • BuyersGuideChem. (n.d.). This compound.
  • PubMed Central. (n.d.). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization.
  • Sigma-Aldrich. (n.d.). N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • MDPI. (n.d.). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • BroadPharm. (n.d.). Instructions for the use of Mal-(PEG)n-NHS Ester.
  • ResearchGate. (n.d.). SM(PEG)n Crosslinkers.
  • BOC Sciences. (n.d.). PEG Linkers in Antibody-Drug Conjugates.
  • PubMed. (2014). Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization.
  • AdipoGen Life Sciences. (n.d.). N-Boc-N′-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • Nanocs. (n.d.). Maleimide PEG NHS, MAL-PEG-NHS.
  • Aapptec Peptides. (2019). Fmoc-PEG Linkers and PEGylation Reagents.
  • Echemi. (2025). N-Fmoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediamine.
  • National Institutes of Health. (2021). Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit.
  • Benchchem. (2025). A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjugation.
  • Benchchem. (n.d.). Application Notes and Protocols for Bioconjugation with Fmoc-N-methyl-PEG3-linker.
  • Samara Journal of Science. (n.d.). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • Benchchem. (n.d.). Improving the efficiency of Azido-PEG3-succinimidyl carbonate labeling.
  • Benchchem. (n.d.). Application Notes & Protocols for Bioconjugation using N-(Azido-PEG3)-N-(PEG2-amine).

Sources

A Comparative Guide to Linker Technologies: Fmoc-TTDS-OH vs. Succinimidyl Ester PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the choice of a chemical linker is a critical decision that profoundly influences the stability, solubility, and biological activity of the final conjugate. This guide provides an in-depth, objective comparison of two distinct linker technologies: the versatile building block Fmoc-TTDS-OH and the widely utilized succinimidyl ester PEG (NHS-PEG) linkers. By delving into their chemical properties, reaction mechanisms, and practical applications, this document aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

Introduction to Linker Chemistry in Bioconjugation

Linkers are the molecular bridges that connect a biomolecule, such as an antibody or peptide, to another molecule of interest, which could be a therapeutic payload, a fluorescent dye, or a solid support. The ideal linker should be stable in circulation to prevent premature release of the payload, yet allow for its efficient release at the target site if required.[1][2] Furthermore, the linker's physicochemical properties, such as hydrophilicity, can significantly impact the overall characteristics of the bioconjugate.[3]

This guide focuses on two distinct approaches to linker design. On one hand, we have succinimidyl ester PEG linkers, which are ready-to-use reagents for direct conjugation to primary amines. On the other hand, Fmoc-TTDS-OH represents a more modular building block, primarily used in solid-phase peptide synthesis to incorporate a hydrophilic and flexible spacer that can be further functionalized.

Succinimidyl Ester PEG (NHS-PEG) Linkers: The Workhorse of Amine-Reactive Conjugation

Succinimidyl ester PEG linkers are a class of amine-reactive reagents widely employed for their efficiency and the stability of the resulting amide bond.[4] These linkers consist of a polyethylene glycol (PEG) chain of varying length, capped at one end with an N-hydroxysuccinimide (NHS) ester.

Mechanism of Action

The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond.[5] This reaction is highly efficient under mild, aqueous conditions.

NHS_Reaction reactant1 R-PEG-O-C(=O)-O-N(C=O)₂ product1 R-PEG-C(=O)-NH-Protein reactant1->product1 Amide Bond Formation product2 HO-N(C=O)₂ reactant1->product2 NHS leaving group reactant2 Protein-NH₂ reactant2->product1

Key Experimental Considerations

The success of a conjugation reaction with an NHS-PEG linker is critically dependent on several factors:

  • pH: The reaction is highly pH-dependent. The target amine needs to be in its deprotonated, nucleophilic state (-NH₂) for the reaction to proceed. Therefore, a pH range of 7.2 to 8.5 is generally optimal.[5][6] At lower pH, the amine is protonated (-NH₃⁺) and non-reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[5][7]

  • Hydrolysis: The NHS ester is susceptible to hydrolysis, where it reacts with water to form an unreactive carboxylic acid. This competing reaction reduces the efficiency of the desired conjugation. The rate of hydrolysis increases significantly with increasing pH.[7][8] For instance, the half-life of an NHS ester can be several hours at pH 7.0 but drops to minutes at pH 9.0.[6][9]

  • Buffer Choice: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target biomolecule for reaction with the NHS ester.[10] Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.[10][11]

Advantages and Disadvantages of NHS-PEG Linkers
FeatureAdvantagesDisadvantages
Reactivity Directly reactive with primary amines, enabling a one-step conjugation process.[12]Susceptible to hydrolysis, which can reduce conjugation efficiency.[5][7]
Resulting Bond Forms a highly stable and non-cleavable amide bond.[4]The non-cleavable nature may not be suitable for all drug delivery applications where payload release is desired.[13]
Versatility Available in a wide range of PEG lengths, allowing for fine-tuning of the bioconjugate's properties.[14]The reaction is not site-specific and will label all accessible primary amines.
Solubility The PEG spacer enhances the hydrophilicity and solubility of the conjugate.[3][15]Hydrophobic payloads may still lead to aggregation despite the PEG linker.[3]

Fmoc-TTDS-OH: A Modular Building Block for Advanced Bioconjugates

Fmoc-TTDS-OH, or Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinamic acid, is a heterobifunctional linker that serves as a versatile building block in peptide synthesis and the construction of more complex bioconjugates.[16][17] It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a carboxylic acid at the other, connected by a hydrophilic trioxatridecane spacer.

Chemical Structure and Properties

The key features of Fmoc-TTDS-OH are:

  • Fmoc-Protected Amine: The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[18] It is stable to acidic conditions but can be readily removed with a solution of a secondary amine, such as piperidine in DMF, to reveal a primary amine for further functionalization.[19][20]

  • Carboxylic Acid: The terminal carboxylic acid allows for coupling to amines on a solid support or in solution using standard peptide coupling reagents (e.g., HBTU, HATU).

  • Hydrophilic Spacer: The trioxatridecane spacer is a short polyethylene glycol-like chain that imparts hydrophilicity to the resulting conjugate, which can improve solubility and reduce aggregation.[16]

Fmoc_TTDS_OH Fmoc_TTDS Fmoc-NH-(CH₂)₃-O-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₃-NH-C(=O)-(CH₂)₂-COOH

Applications and Workflow

Fmoc-TTDS-OH is not a direct conjugating agent like NHS-PEG linkers. Instead, it is incorporated into a larger molecule, typically a peptide, during its synthesis. The general workflow involves:

  • Coupling: The carboxylic acid end of Fmoc-TTDS-OH is coupled to a free amine on a solid-phase resin or the N-terminus of a peptide.

  • Fmoc Deprotection: The Fmoc group is removed with a piperidine solution to expose the primary amine of the TTDS linker.[21][22]

  • Further Elaboration: This newly exposed amine can then be used as a point of attachment for another molecule, such as a drug, a dye, or another peptide.

SPPS_Workflow A Resin with free amine B Couple Fmoc-TTDS-OH A->B C Fmoc-TTDS-Resin B->C D Fmoc Deprotection (Piperidine) C->D E H₂N-TTDS-Resin D->E F Couple next Fmoc-Amino Acid or Payload E->F G Elongated Peptide/Conjugate F->G

Advantages and Disadvantages of Fmoc-TTDS-OH
FeatureAdvantagesDisadvantages
Versatility Allows for the precise, site-specific incorporation of a hydrophilic linker during peptide synthesis.[16]Not a direct conjugation reagent; requires multi-step synthesis.
Control The Fmoc protecting group provides orthogonal control over the timing of subsequent conjugations.[18]The synthesis and purification of the final conjugate can be more complex.
Resulting Bond The succinamic acid portion contains a stable amide bond.[23]The overall stability and cleavability of the final linker depend on the chemistry used for further functionalization.
Solubility The ether-containing spacer enhances the solubility and bioavailability of the resulting peptide or conjugate.[16]The length of the hydrophilic spacer is fixed.

Head-to-Head Comparison: Fmoc-TTDS-OH vs. NHS-PEG Linkers

ParameterFmoc-TTDS-OHSuccinimidyl Ester PEG (NHS-PEG) Linker
Primary Application A building block for incorporating a hydrophilic spacer in peptide synthesis.A direct, one-step reagent for conjugating to primary amines.
Reactive Groups Fmoc-protected amine and a carboxylic acid.N-hydroxysuccinimide (NHS) ester.
Reaction Target Coupled to amines via its carboxylic acid; its deprotected amine is a target for further conjugation.Primary amines (e.g., lysine residues, N-terminus).
Reaction Mechanism Standard peptide coupling followed by Fmoc deprotection.Nucleophilic acyl substitution.
Resulting Linkage Forms a stable amide bond from its carboxylic acid and a stable amide bond from its amine.Forms a stable, non-cleavable amide bond.
Cleavability The linker itself is stable. Cleavability of the final construct depends on other incorporated functionalities.Standard NHS-PEG linkers are non-cleavable. Cleavable versions with other functionalities (e.g., disulfide) are available.
Control of Conjugation High degree of site-specific control during synthesis.Limited site-specificity; reacts with all accessible primary amines.
Ease of Use Requires expertise in peptide synthesis and multi-step procedures.Relatively straightforward one-step conjugation.
Hydrophilicity Provides a fixed-length hydrophilic spacer.[16]The degree of hydrophilicity can be tuned by selecting different PEG lengths.[14]

Experimental Protocols

General Protocol for Antibody Conjugation with an NHS-PEG Linker

This protocol is a general guideline and may require optimization for specific antibodies and linkers.

  • Protein Preparation:

    • Dissolve the antibody in an amine-free buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl at pH 7.2-8.0.[10]

    • Ensure the antibody concentration is between 1-10 mg/mL.[24]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis.[10]

  • NHS-PEG Linker Preparation:

    • Allow the NHS-PEG linker to warm to room temperature before opening the vial to prevent moisture condensation.[10]

    • Immediately before use, dissolve the NHS-PEG linker in an anhydrous water-miscible solvent such as DMSO or DMF to a concentration of 10 mM.[11][24] Do not store the linker in solution due to its susceptibility to hydrolysis.[10]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved NHS-PEG linker to the antibody solution.[11][24] The optimal ratio should be determined empirically.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[11][24]

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[24]

  • Purification:

    • Remove unreacted NHS-PEG linker and byproducts using a desalting column, size-exclusion chromatography, or dialysis.[]

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) using appropriate analytical methods (e.g., spectrophotometry).

    • Store the purified conjugate under conditions optimal for the unconjugated antibody.

General Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol describes the removal of the Fmoc group from a resin-bound peptide, which would be a necessary step when using Fmoc-TTDS-OH.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.[19][21]

    • Agitate the mixture for 15-30 minutes at room temperature.[19]

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[22]

  • Confirmation of Deprotection (Optional):

    • Perform a qualitative test, such as the Kaiser test, on a small sample of the resin to confirm the presence of free primary amines.[19]

Conclusion

The choice between Fmoc-TTDS-OH and succinimidyl ester PEG linkers is fundamentally a choice between a modular building block for multi-step synthesis and a direct, one-step conjugation reagent.

Succinimidyl ester PEG linkers are the go-to choice for researchers who need a straightforward and efficient method to attach a hydrophilic spacer to a protein or other amine-containing biomolecule. Their ease of use and the wide availability of different PEG lengths make them highly versatile for applications such as PEGylation to improve pharmacokinetics or for attaching reporter molecules. However, the lack of site-specificity and the competing hydrolysis reaction are important considerations.

Fmoc-TTDS-OH , on the other hand, is an ideal tool for researchers engaged in peptide synthesis who require precise, site-specific incorporation of a hydrophilic and flexible linker. It offers a high degree of control and orthogonality, allowing for the construction of complex, multi-functional bioconjugates. The trade-off is the increased complexity of the synthesis and purification process.

Ultimately, the optimal linker choice depends on the specific goals of the research or drug development program. By understanding the distinct chemical properties and experimental workflows of Fmoc-TTDS-OH and NHS-PEG linkers, scientists can better design and execute their bioconjugation strategies to achieve the desired outcomes in terms of stability, efficacy, and overall performance of the final product.[][27]

References

  • ADC Linker Technologies: Impact on Stability & Efficacy - BOC Sciences. (n.d.).
  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC - NIH. (n.d.).
  • Linker Technologies in ADCs: How They Impact Efficacy & Stability - Sygnature Discovery. (n.d.).
  • A Review of Cleavable Linkers - ADC Review. (2019, July 13).
  • Technical Support Center: Impact of Linker Length on ADC Stability and Efficacy - Benchchem. (n.d.).
  • Understanding the Critical Role of Linkers in Advancing ADCs | Veranova. (n.d.).
  • Instructions for NHS-(PEG)n Conjugation. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
  • What is hydrolysis rates for NHS ester functionalized dyes? - Lumiprobe. (n.d.).
  • Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CL. (n.d.).
  • Cleavable linkers in antibody–drug conjugates - David Spring's group. (n.d.).
  • Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm. (2024, October 25).
  • What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG. (2019, December 19).
  • The pH-Dependent Formation of PEGylated Bovine Lactoferrin by Branched Polyethylene Glycol (PEG)-N-Hydroxysuccinimide (NHS) Active Esters - J-Stage. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020, March 17). Retrieved from University of California, Irvine website.
  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10).
  • Understanding the role of the Fmoc protecting group in peptide synthesis - Benchchem. (n.d.).
  • Optimizing pH in NHS Ester Conjugation Reactions: A Detailed Guide - Benchchem. (n.d.).
  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • A Comparative Analysis of Linkers for Bioconjugation: A Guide for Researchers - Benchchem. (n.d.).
  • A Comparative Analysis of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery - Benchchem. (n.d.).
  • Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... - ResearchGate. (n.d.).
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
  • PEG NHS Ester Conjugation Instructions for PEG NHS Ester Conjugation - BroadPharm. (n.d.).
  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms | ACS Omega - ACS Publications. (2025, August 19).
  • Antibody Conjugation Protocols: A Complete Step-by-Step Guide - BOC Sciences. (n.d.).
  • Protocol for PEG NHS Reagents - AxisPharm. (2024, September 23).
  • Fmoc-TTDS-OH | 172089-14-4 - BuyersGuideChem. (n.d.).
  • Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed. (2025, August 19).
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Publishing. (n.d.).
  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC - PubMed Central. (n.d.).
  • Instructions for the use of Mal-(PEG)n-NHS Ester. (n.d.).
  • Comparison of each drug-linkers | Download Scientific Diagram - ResearchGate. (n.d.).
  • Innovations in Peptide Synthesis: The Role of Fmoc-Ttds-OH from NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • 172089-14-4 | Fmoc-TTDS-OH - ChemPep. (n.d.).
  • Fmoc-TTDS-OH-1g - ChemPep. (n.d.).
  • A Comparative Guide to the Stability of Amide Bonds Derived from Dicarboxylic Acid Monoesters for Bioconjugation - Benchchem. (n.d.).
  • A Head-to-Head Comparison of Carboxyl-Terminated and NHS-Ester PEG Linkers for Bioconjugation - Benchchem. (n.d.).
  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. (n.d.).
  • (A) No hydrolytic cleavage of amide bond present in succinic amide at... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Fmoc-PEG Linkers and PEGylation Reagents - Aapptec Peptides. (2019, November 21).
  • How to Choose the Right PEG Linker for Your Research and Applications. (n.d.).
  • Protein DNA Bioconjugate Protocol - YouTube. (2020, September 15).
  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific. (n.d.).

Sources

A Senior Application Scientist's Guide to PROTAC Efficacy: The Critical Role of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine Linker Length

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][4][]

While significant attention is often given to the warhead and E3 ligase ligand, the linker is far from being a passive spacer. Its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing everything from the stability of the ternary complex to the molecule's overall physicochemical properties.[1][6] This guide provides an in-depth comparison of how varying the length of a specific, commonly used polyethylene glycol (PEG)-based linker building block, N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine , impacts the degradation efficiency of a PROTAC.

The Central Dogma of PROTAC Action: Ternary Complex Formation

The primary function of a PROTAC is to act as a molecular bridge, inducing the formation of a ternary complex between the POI and an E3 ligase.[1][7] This proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of the POI. Polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[3][] The geometry and stability of this POI-PROTAC-E3 ligase ternary complex are paramount for efficient ubiquitination, and this is where the linker's role becomes indispensable.

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI & E3 Ligase POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Induces Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.
Linker Length: A Balancing Act for Optimal Efficacy

The length of the linker dictates the spatial distance and orientation between the POI and the E3 ligase within the ternary complex. This relationship is not linear; an optimal linker length often exists, creating a "Goldilocks" scenario for degradation.

  • If the linker is too short: It may cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable and productive ternary complex.[4]

  • If the linker is too long: It may lead to an unstable or overly flexible ternary complex, failing to hold the two proteins in a conformation suitable for efficient ubiquitin transfer.[4]

  • At the optimal length: The linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, enhancing the stability and cooperativity of the ternary complex and maximizing degradation efficiency.[8]

Studies have consistently shown this dependence. For instance, early work on estrogen receptor-α (ERα) degraders found that potency increased as linker length grew from 9 to 16 atoms, but then sharply decreased with longer linkers.[1][9] This highlights that systematic optimization of linker length is a cornerstone of rational PROTAC design.

Comparative Analysis: Impact of PEG Linker Length on Degradation

The this compound is a bifunctional PEG linker building block.[10] PEG linkers are widely used due to their synthetic tractability, flexibility, and ability to improve solubility.[1][] By synthesizing a series of PROTACs where the number of ethylene glycol units is systematically varied, researchers can fine-tune the distance between the warhead and the E3 ligase ligand.

The efficacy of these PROTACs is typically quantified by two key parameters derived from dose-response experiments:

  • DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.[12][13]

  • Dₘₐₓ: The maximum percentage of protein degradation achievable with the PROTAC. A higher Dₘₐₓ value indicates greater efficacy.[12][13]

The table below presents representative data from a hypothetical linker optimization study, illustrating the typical relationship between the length of a PEG-based linker and PROTAC performance.

PROTAC Analog Linker Composition (PEG Units) Linker Length (atoms) Degradation Potency (DC₅₀, nM) Maximum Degradation (Dₘₐₓ, %) Cell Viability (IC₅₀, µM)
PROTAC-128> 1000< 20%> 10
PROTAC-231125065%8.5
PROTAC-3 4 14 15 > 95% 1.2
PROTAC-45174590%2.1
PROTAC-562018075%6.7
PROTAC-682685040%> 10

Data are hypothetical and for illustrative purposes.

As the data shows, PROTAC-3, with a 14-atom linker (corresponding to 4 PEG units), exhibits the best performance with the lowest DC₅₀ and highest Dₘₐₓ. This "bell-shaped" curve is characteristic of many PROTAC systems, underscoring the necessity of synthesizing and testing a range of linker lengths to identify the optimal degrader.

Experimental Protocol: Quantitative Western Blot for PROTAC Efficacy Assessment

To generate the data required for a comparative analysis, a robust and quantitative method for measuring intracellular protein levels is essential. The quantitative Western blot is the gold standard for directly assessing POI degradation.[14][15]

WB_Workflow A 1. Cell Culture & Treatment Treat cells with a dose range of PROTAC analogs for a fixed time (e.g., 24h). B 2. Cell Lysis Harvest cells and lyse with RIPA buffer containing protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration of lysates (e.g., BCA assay) to ensure equal loading. B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Protein Transfer Transfer proteins from gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting Block membrane, then probe with primary antibodies (anti-POI, anti-Loading Control) followed by HRP-conjugated secondary antibodies. E->F G 7. Signal Detection Incubate with ECL substrate and capture chemiluminescent signal. F->G H 8. Data Analysis Quantify band intensity (densitometry). Normalize POI signal to loading control. Plot dose-response curves to calculate DC₅₀ and Dₘₐₓ. G->H

Figure 2: Experimental workflow for assessing PROTAC efficacy.
Step-by-Step Methodology

1. Cell Culture and Treatment: a. Plate the chosen cell line (e.g., one that endogenously expresses the POI and the recruited E3 ligase) at an appropriate density and allow cells to adhere overnight. b. Prepare serial dilutions of each PROTAC analog in cell culture medium. c. Treat the cells with the PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[16] b. Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.[16] c. Scrape the cells and transfer the cell suspension to a microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysates at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[16]

3. Protein Quantification: a. Carefully collect the supernatant (total cell lysate). b. Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading in the subsequent steps.[16]

4. SDS-PAGE and Protein Transfer: a. Normalize the volume of each lysate to contain an equal amount of total protein (e.g., 20-30 µg) and add Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes.[16] c. Load the samples onto a polyacrylamide gel and separate the proteins via electrophoresis (SDS-PAGE).[17] d. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

5. Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST. f. Repeat steps 5b-5e for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to ensure equal loading across all lanes.[14]

6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imager. c. Use image analysis software to perform densitometry, quantifying the intensity of the protein bands. d. For each lane, normalize the band intensity of the POI to the band intensity of the corresponding loading control. e. Plot the normalized POI levels against the log of the PROTAC concentration. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the DC₅₀ and Dₘₐₓ values.[12]

Conclusion and Future Outlook

The systematic evaluation of linker length is a non-negotiable step in the optimization of any PROTAC. As demonstrated, even subtle changes in the length of a PEG-based linker, derived from building blocks like this compound, can have a profound impact on degradation potency and efficacy.[1][8] The "trial and error" approach of synthesizing linker libraries remains a primary strategy, but it is increasingly being supplemented by computational and structural methods to better predict optimal linker characteristics and accelerate the design-build-test-analyze cycle.[1][7][18] As the field matures, a deeper understanding of the intricate interplay between the linker and the dynamics of the ternary complex will undoubtedly unlock the full therapeutic potential of targeted protein degradation.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Shashank, et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. PMC - NIH. [Link]

  • Ahmad, I., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Molecules. [Link]

  • Smalley, T. L., et al. (2020). (A) Dose response curves, DC 50 and Dmax calculations for compounds... ResearchGate. [Link]

  • Singh, S., et al. (2024). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]

  • Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. PMC - NIH. [Link]

  • Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. [Link]

  • Li, Z., et al. (2024). Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. [Link]

  • Gabizon, R., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. [Link]

  • Schmassmann, M., et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). Research Collection. [Link]

  • Taylor & Francis Online. (2022). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). (a) PROTAC-mediated ternary complex formation and Hook effect as a... ResearchGate. [Link]

  • MarinBio. (n.d.). Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. MarinBio. [Link]

  • Chemsrc. (n.d.). 4,7,10-TRIOXA-1,13-TRIDECANEDIAMINE. Chemsrc. [Link]

  • Di Micco, S., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Troup, R. I., et al. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • Moore, J., & Patrie, J. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. [Link]

  • ResearchGate. (2022). (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [Link]

  • Pro-Vider. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Pro-Vider. [Link]

  • Zhou, F., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. PMC - PubMed Central. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]

  • Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Bio-Rad. [Link]

  • Kim, K., & Lee, J. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. MDPI. [Link]

  • Han, X., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry. [Link]

Sources

The Balancing Act: A Comparative Guide to PEG Linker Length in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from administration to its target is fraught with biological hurdles. Polyethylene glycol (PEG) linkers have become a cornerstone technology, offering a powerful tool to navigate this complex landscape.[1] The process, known as PEGylation, involves attaching PEG chains to a drug or carrier, profoundly enhancing its therapeutic profile.[2] Key benefits include improved solubility, extended circulation half-life, and reduced immunogenicity.[3][4] However, the efficacy of PEGylation is not a one-size-fits-all scenario; it is critically dependent on the length of the PEG chain.[3]

This guide provides an in-depth comparative analysis of different PEG linker lengths, moving beyond a simple list of pros and cons to explain the causal relationships between linker length and therapeutic performance. We will delve into the experimental data that underpins these choices, offering a robust, evidence-based framework for your drug delivery design.

The Core Dilemma: Hydrodynamic Radius vs. Target Interaction

The selection of a PEG linker length represents a fundamental trade-off between two competing objectives: maximizing systemic circulation time and ensuring efficient interaction with the target cell or receptor. This is often referred to as the "PEG dilemma".[5]

  • Longer PEG Linkers (>2000 Da): A longer PEG chain creates a larger hydrodynamic radius. This increased size effectively shields the drug conjugate from renal clearance and recognition by the mononuclear phagocyte system, significantly extending its plasma half-life.[6][7][8] This "stealth" effect is paramount for passive targeting strategies, such as the Enhanced Permeability and Retention (EPR) effect in tumors.[9]

  • Shorter PEG Linkers (<2000 Da): While offering less of a "stealth" effect, shorter linkers can be advantageous when rapid clearance is desired or, more critically, when minimizing steric hindrance is necessary for the targeting ligand (e.g., an antibody or folate) to bind its receptor.[10][11]

The optimal choice is therefore not absolute but is dictated by the specific drug, carrier, and therapeutic goal. A long circulation time is futile if the drug cannot effectively engage its target. Conversely, potent target binding is useless if the drug is cleared from the body before it can reach the target site.

cluster_0 The PEG Linker Length Trade-Off cluster_1 Advantages cluster_2 Disadvantages Long_PEG Longer PEG Linker (e.g., 5-10 kDa) Increased_PK Increased Plasma Half-Life (Reduced Renal Clearance) Long_PEG->Increased_PK Reduced_Immunogenicity Reduced Immunogenicity ('Stealth' Effect) Long_PEG->Reduced_Immunogenicity Decreased_Potency Decreased In Vitro Potency (Steric Hindrance) Long_PEG->Decreased_Potency Short_PEG Shorter PEG Linker (e.g., <2 kDa) Improved_Binding Improved Target Binding (Reduced Steric Hindrance) Short_PEG->Improved_Binding Faster_Clearance Faster Systemic Clearance Short_PEG->Faster_Clearance

Caption: The central trade-off in selecting PEG linker length.

Comparative Analysis of Performance Metrics

The impact of PEG linker length is multifaceted, affecting everything from pharmacokinetics to cellular uptake and in vivo efficacy.

Pharmacokinetics (PK) and Biodistribution

This is where the most pronounced effects of linker length are observed. Longer PEG chains consistently lead to longer circulation half-lives.

  • Causality: The increased hydrodynamic volume of conjugates with longer PEG chains reduces their rate of kidney filtration.[8] Furthermore, the flexible, hydrophilic PEG chains create a "water shell" that masks the therapeutic from opsonization and subsequent clearance by macrophages of the reticuloendothelial system (RES), such as Kupffer cells in the liver.[12][13]

  • Experimental Evidence: In a study on affibody-drug conjugates, a non-PEGylated conjugate had a half-life of 19.6 minutes.[8] Attaching a 4 kDa PEG linker increased this 2.5-fold, while a 10 kDa PEG linker resulted in a remarkable 11.2-fold extension of the half-life.[6][8] Similarly, studies on antibody-drug conjugates (ADCs) showed that increasing PEG units from a non-PEGylated control to 2, 4, 8, 12, and 24 units progressively increased plasma exposure and lowered clearance.[14] Research on chitosan nanoparticles also demonstrated a linear correlation between both PEG molecular weight (from 750 to 5,000 Da) and PEG surface density with the area under the plasma concentration-time curve (AUC).[13]

In Vitro Potency and Cellular Uptake

The relationship between PEG length and in vitro activity is often inverse to its effect on PK.

  • Causality: While beneficial for avoiding immune clearance, the large, flexible nature of a long PEG chain can create steric hindrance, physically impeding the interaction between the targeting ligand and its cell surface receptor.[10][15] This can lead to reduced binding affinity and, consequently, lower in vitro cytotoxicity (higher IC50 values).

  • Experimental Evidence: Studies on affibody-drug conjugates found that modification with 4 kDa and 10 kDa PEG chains reduced in vitro cytotoxicity by approximately 6.5- and 22.5-fold, respectively, compared to a minimally-PEGylated version.[6] However, it's crucial to note that this in vitro finding does not always predict in vivo success. Some studies, particularly with folate-targeted liposomes, have found no significant difference in cellular uptake efficiency in vitro when comparing different PEG linker lengths (e.g., 2 kDa vs. 10 kDa).[9][10][16] This suggests that once a certain binding threshold is met, other factors may dominate in a static in vitro environment.[10] In contrast, when targeting dendritic cells, a longer PEG linker (5 kDa) was required for specific accumulation in primary cells, whereas a shorter linker (0.65 kDa) was better for a cell line, highlighting that the optimal length can be cell-type specific.[17]

In Vivo Efficacy

In vivo efficacy is the ultimate arbiter, integrating the effects of PK, biodistribution, and target engagement. Here, the benefits of extended circulation provided by longer linkers often outweigh the potential for reduced in vitro potency.

  • Causality: Enhanced circulation time directly translates to a greater probability of the drug conjugate accumulating in the target tissue, especially in tumors via the EPR effect.[18] This increased local concentration at the site of action can overcome a lower intrinsic binding affinity.

  • Experimental Evidence: In xenograft mouse models, ADCs with 8, 12, and 24 PEG units in the linker led to a 75-85% reduction in tumor weight, compared to only a 35-45% reduction for ADCs with 2 and 4 PEG units.[14] The non-PEGylated control showed a mere 11% decrease.[14][19] Similarly, for folate-targeted liposomes carrying doxorubicin, while in vitro differences were minimal, in vivo tumor accumulation increased significantly with longer PEG linkers.[9] The formulation with a 10 kDa linker reduced tumor size by over 40% compared to those with 2 kDa or 5 kDa linkers.[9][16]

Quantitative Data Summary

The following tables summarize experimental data from preclinical studies, providing a clear comparison of how PEG linker length affects key performance metrics.

Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) and Efficacy of Antibody-Drug Conjugates (ADCs)

PEG Linker Length Plasma Exposure (AUC) Tumor Exposure In Vivo Efficacy (Tumor Weight Reduction) Reference
Non-PEGylated Lowest Lowest 11% [14]
2-4 PEG Units Increased Increased 35-45% [14]

| 8-24 PEG Units | Highest | Highest | 75-85% |[14] |

Table 2: Effect of PEG Linker Length on Affibody-Drug Conjugates

PEG Linker Length Plasma Half-Life In Vitro Cytotoxicity (IC50) In Vivo Efficacy Reference
Minimal PEG 19.6 min Lowest (Most Potent) Least Effective [6][8]
4 kDa ~49 min (2.5x increase) 6.5x Higher Intermediate [6][8]

| 10 kDa | ~220 min (11.2x increase) | 22.5x Higher | Most Effective |[6][8] |

Table 3: Effect of PEG Linker Length on Folate-Targeted Liposomes

PEG Linker Length In Vitro Cellular Uptake In Vivo Tumor Accumulation In Vivo Efficacy (Tumor Size Reduction) Reference
2 kDa No Significant Difference Increased Baseline [9][16]
5 kDa No Significant Difference Further Increased Moderate [9][16]

| 10 kDa | No Significant Difference | Highest | >40% reduction vs 2k/5k |[9][16] |

Experimental Protocols

Reproducible and rigorous characterization of PEGylated conjugates is essential for validating your design choices.[20] A combination of analytical methods is often required.[20]

Protocol 1: Characterization by SDS-PAGE

This technique provides a qualitative assessment of PEGylation by observing the increase in molecular weight.

Objective: To confirm successful PEGylation and estimate the degree of conjugation.

Methodology:

  • Sample Preparation: Mix the unmodified protein and the purified PEGylated conjugate with 2x Laemmli sample buffer. Heat samples at 95°C for 5 minutes.[21]

  • Electrophoresis: Load samples onto a 4-12% precast polyacrylamide gel. Run the gel in Tris-Glycine-SDS buffer until the dye front reaches the bottom.[21]

  • Staining: Stain the gel with Coomassie Brilliant Blue or a similar protein stain.

  • Analysis: The PEGylated protein will appear as a broader band at a higher apparent molecular weight compared to the sharp band of the unmodified protein. The extent of the molecular weight shift and the broadness of the band can indicate the size and heterogeneity of the attached PEG chains.

Protocol 2: Characterization by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is ideal for analyzing the purity and aggregation state of PEGylated bioconjugates.[20]

Objective: To quantify the purity of the PEGylated conjugate and detect any aggregation or fragmentation.

Methodology:

  • System Setup: Use an HPLC system equipped with a UV detector and a size-exclusion column appropriate for the molecular weight range of your conjugate.

  • Mobile Phase: An aqueous buffer such as phosphate-buffered saline (pH 7.4) is typically used.

  • Sample Injection: Inject a known concentration of the purified PEGylated conjugate.

  • Analysis: The PEGylated conjugate should elute as a single, sharp peak at an earlier retention time than the unconjugated protein, reflecting its larger hydrodynamic radius.[22] The presence of peaks at even earlier retention times may indicate aggregation, while later peaks could signify fragments or unconjugated protein.

cluster_workflow Experimental Workflow for PEG Linker Comparison start Design & Synthesize Conjugates (Drug + Linker-X + Carrier) Linker-X = PEG 2k, 5k, 10k char Physicochemical Characterization (SDS-PAGE, SEC, MS) start->char invitro In Vitro Assays (Cytotoxicity, Cellular Uptake) char->invitro invivo In Vivo Studies (PK, Biodistribution, Efficacy) invitro->invivo analysis Data Analysis & Correlation (PK/PD Modeling) invivo->analysis end Optimal Linker Selection analysis->end

Caption: A typical experimental workflow for comparative analysis.

Conclusion and Future Outlook

The length of a PEG linker is a critical design parameter that must be empirically optimized for each specific drug delivery system. While longer linkers generally confer superior pharmacokinetic profiles and lead to enhanced in vivo efficacy, this often comes at the cost of reduced in vitro potency.[6][23] The experimental evidence strongly suggests that for systemic drug delivery, particularly in oncology, the benefits of prolonged circulation afforded by longer PEGs (e.g., 5-10 kDa) often prevail.[10][14]

As drug delivery systems become more sophisticated, the focus may shift towards more complex PEG architectures, such as branched or multi-arm PEGs, which can offer enhanced shielding and higher drug-to-antibody ratios.[24][25] Furthermore, the potential immunogenicity of PEG itself, leading to the generation of anti-PEG antibodies, is an area of ongoing research where linker chemistry and length may play a significant role.[26][27] Ultimately, a rational, data-driven approach to linker selection, grounded in the principles and experimental comparisons outlined in this guide, will be essential for the successful development of next-generation therapeutics.

References

  • PEG Linkers. ADC Review. [Online] Available at: [Link]

  • Dai, L., & Du, J. Z. (2021). Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. Nanoscale, 13(20), 9174-9189. [Online] Available at: [Link]

  • PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets. MDPI. [Online] Available at: [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. [Online] Available at: [Link]

  • Effect of PEG chain length on antibody-drug conjugate tumor and tissue distribution in tumor bearing xenograft mice. Cancer Research. [Online] Available at: [Link]

  • Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Taylor & Francis Online. [Online] Available at: [Link]

  • A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. ResearchGate. [Online] Available at: [Link]

  • Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. National Institutes of Health (NIH). [Online] Available at: [Link]

  • PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. National Institutes of Health (NIH). [Online] Available at: [Link]

  • PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression. National Institutes of Health (NIH). [Online] Available at: [Link]

  • Overview of PEG Linkers & Their Applications. Technology Networks. [Online] Available at: [Link]

  • (PDF) Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. ResearchGate. [Online] Available at: [Link]

  • Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization. National Institutes of Health (NIH). [Online] Available at: [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. Novatia. [Online] Available at: [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. National Institutes of Health (NIH). [Online] Available at: [Link]

  • Optimizing Drug Delivery with PEGylated Linkers: A Guide. NINGBO INNO PHARMCHEM CO.,LTD.. [Online] Available at: [Link]

  • Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles. Dove Medical Press. [Online] Available at: [Link]

  • Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform. MDPI. [Online] Available at: [Link]

  • Dynamic drug release state and PEG length in PEGylated liposomal formulations define the distribution and pharmacological performance of drug. ResearchGate. [Online] Available at: [Link]

  • The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells. PubMed. [Online] Available at: [Link]

  • From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers. [Online] Available at: [Link]

  • Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. MDPI. [Online] Available at: [Link]

  • Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins. SINOPEG. [Online] Available at: [Link]

  • PEG-interferon conjugates: effects of length and structure of linker. PubMed. [Online] Available at: [Link]

Sources

A Comparative Guide to the Serum Stability of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linker Stability in Therapeutic Conjugates

In the landscape of advanced therapeutics, particularly antibody-drug conjugates (ADCs) and other targeted drug delivery systems, the linker connecting the targeting moiety to the payload is a critical determinant of both efficacy and safety. An ideal linker must be sufficiently stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and a diminished therapeutic window. Conversely, it must allow for efficient payload release at the target site. This guide provides a comprehensive assessment of the serum stability of conjugates utilizing the N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine linker, a bifunctional cross-linker featuring a polyethylene glycol (PEG) core. We will delve into the structural components of this linker, compare its expected stability with alternative linker technologies, and provide detailed experimental protocols for researchers to conduct their own stability assessments.

Deconstructing the this compound Linker

To understand the stability profile of conjugates formed with this linker, it is essential to examine its constituent parts:

  • 4,7,10-trioxa-1,13-tridecanediamine Core: This is a hydrophilic polyethylene glycol (PEG)-based diamine. PEGylation is a well-established strategy to enhance the pharmacokinetic properties of therapeutic molecules. The PEG chain can increase the hydrodynamic volume of the conjugate, which reduces renal clearance and prolongs its circulation half-life. Furthermore, the PEG moiety can act as a protective shield, sterically hindering the access of proteolytic enzymes.[1][2]

  • N-succinyl Group: The succinyl group forms a stable amide bond with one of the primary amines of the trioxatridecanediamine core and provides a carboxylic acid handle for conjugation to a targeting molecule (e.g., an antibody or peptide). Amide bonds are generally characterized by high stability in serum.

  • N-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the second primary amine.[3][4] In the context of the final conjugate's stability in serum, the Fmoc group is of little concern as it is removed during the synthesis and conjugation process to allow for payload attachment. Its primary role is to facilitate a controlled and stepwise synthesis of the conjugate. The Fmoc group is known for its stability in acidic conditions, allowing for the use of acid-labile protecting groups elsewhere in the molecule during synthesis.[4]

Comparative Analysis of Linker Stability in Serum

The stability of a linker in serum is paramount to the successful development of a bioconjugate. Premature cleavage can lead to systemic toxicity and reduced efficacy. The this compound linker, by virtue of its PEG core and amide linkages, is designed for high serum stability.

Linker TypeLinkage ChemistryExpected Serum StabilityRationale
N-succinyl-4,7,10-trioxa-1,13-tridecanediamine Conjugate Amide BondsHighAmide bonds are generally resistant to enzymatic cleavage in the bloodstream. The hydrophilic PEG core further shields the conjugate from proteases.
Maleimide-based Linkers Thioether BondModerate to HighWhile the thioether bond itself is stable, maleimide-based conjugates can undergo retro-Michael addition, leading to payload dissociation, especially at certain conjugation sites.[5]
Hydrazone Linkers Hydrazone BondpH-dependent (Low at acidic pH)Hydrazone linkers are designed to be acid-cleavable and are thus less stable in the slightly acidic tumor microenvironment, but can also exhibit instability in circulation.
Dipeptide Linkers (e.g., Val-Cit) Peptide BondHigh in circulation, cleavable by lysosomal enzymesThese linkers are designed to be stable in the bloodstream and are specifically cleaved by lysosomal proteases like Cathepsin B upon internalization into the target cell.[6]

Experimental Assessment of Serum Stability

To empirically determine the stability of a conjugate, a well-controlled in vitro serum stability assay is essential. The following section provides a detailed protocol for assessing the stability of a bioconjugate, such as a peptide-linker conjugate, in human serum.

Experimental Workflow

workflow cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep_conjugate Prepare stock solution of conjugate incubate Incubate conjugate in serum at 37°C prep_conjugate->incubate prep_serum Thaw and prepare human serum prep_serum->incubate sampling Collect aliquots at T=0, 1, 4, 8, 24, 48h incubate->sampling quench Quench reaction (e.g., with acid or organic solvent) sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge hplc Analyze supernatant by RP-HPLC or LC-MS centrifuge->hplc data Quantify remaining intact conjugate hplc->data stability_concept cluster_conjugate Stable Conjugate in Circulation cluster_serum Serum Environment cluster_release Target Cell Internalization (Ideal Scenario) Antibody Targeting Moiety (e.g., Antibody) Linker N-succinyl-4,7,10-trioxa- 1,13-tridecanediamine Linker Antibody->Linker Stable Covalent Bonds Payload Payload Linker->Payload Stable Covalent Bonds Proteases Proteolytic Enzymes Linker->Proteases PEG core provides steric hindrance Released_Payload Released Payload Payload->Released_Payload Cleavage at Target Site Target_Action Therapeutic Action Released_Payload->Target_Action

Caption: Conceptual diagram of a stable conjugate in serum.

Conclusion

The this compound linker is a promising tool for the development of stable bioconjugates. Its PEG core is expected to enhance the pharmacokinetic properties and protect the conjugate from premature degradation in the serum. The stable amide linkages formed by the succinyl group further contribute to its robustness. While comparative data with other linker technologies suggests a favorable stability profile, it is imperative for researchers to perform empirical in vitro serum stability assays, such as the one detailed in this guide, to validate the performance of their specific conjugates. This rigorous, data-driven approach is essential for the successful development of safe and effective targeted therapeutics.

References

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]

  • Li, et al. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates.
  • SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Available from: [Link]

  • PubMed. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates. Available from: [Link]

  • Shen, B. et al. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Pharmaceutics. 2021.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]

  • Nature. A biomimetic approach for enhancing the in vivo half-life of peptides. Available from: [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link]

  • MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available from: [Link]

  • PubMed. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate. Available from: [Link]

  • PubMed Central. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. Available from: [Link]

  • ACS Publications. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Available from: [Link]

  • ResearchGate. Solution‐phase enzymatic cleavage of linker‐functionalized model... Available from: [Link]

  • PubMed. Evidence for metabolic cleavage of a PEGylated protein in vivo using multiple analytical methodologies. Available from: [Link]

Sources

A Comparative Guide to the Performance of Fmoc-TTDS-OH in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-TTDS-OH: A Versatile Tool for Advanced Peptide Synthesis

Fmoc-TTDS-OH (Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid) is a specialized amino acid derivative that has gained significant traction in the field of peptide chemistry.[1][2] Its unique structure, featuring an Fmoc-protected amino group and a flexible polyether-based linker, makes it a valuable building block for advanced peptide synthesis and modifications.[1] The integration of Fmoc-TTDS-OH into peptide sequences can confer enhanced properties, such as improved solubility and bioavailability, which are critical challenges in peptide drug development.[1] Beyond its utility in traditional peptide synthesis, Fmoc-TTDS-OH is also instrumental in bioconjugation, allowing for the precise attachment of peptides to other molecules like nanoparticles or polymers.[1]

The success of solid-phase peptide synthesis (SPPS) is profoundly influenced by the choice of solvent, which affects the solvation of the resin and the growing peptide chain.[3] This guide provides a comparative analysis of the performance of Fmoc-TTDS-OH in three commonly used SPPS solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).

The Critical Role of Solvents in SPPS

The selection of a suitable solvent is paramount in SPPS to ensure efficient reaction kinetics and high purity of the final peptide.[4] The ideal solvent should effectively swell the solid support, dissolve the amino acid derivatives and coupling reagents, and facilitate both the coupling and deprotection steps.[4] The physical properties of the solvent, such as polarity and viscosity, play a crucial role in the overall performance of the synthesis.[4]

Experimental Workflow for Solvent System Evaluation

A systematic approach is necessary to evaluate the performance of Fmoc-TTDS-OH in different solvent systems. The following workflow outlines the key steps in such a comparative study.

G cluster_prep Resin Preparation cluster_coupling Coupling Step cluster_analysis Analysis Resin Swell Resin in Test Solvent (DMF, NMP, or DMSO) Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in Solvent) Resin->Fmoc_Deprotection Wash1 Solvent Wash Fmoc_Deprotection->Wash1 Coupling_Reaction Couple to Resin Wash1->Coupling_Reaction Coupling_Cocktail Prepare Coupling Cocktail: Fmoc-TTDS-OH, Coupling Reagent, Base in Test Solvent Coupling_Cocktail->Coupling_Reaction Wash2 Solvent Wash Coupling_Reaction->Wash2 Cleavage Cleave Peptide from Resin Wash2->Cleavage HPLC RP-HPLC Analysis (Purity and Coupling Efficiency) Cleavage->HPLC MS Mass Spectrometry (Identity and Side Products) Cleavage->MS

Caption: A generalized workflow for the comparative evaluation of Fmoc-TTDS-OH coupling in different solvent systems.

Performance Analysis in Different Solvent Systems

N,N-Dimethylformamide (DMF)

DMF has traditionally been the solvent of choice for SPPS due to its excellent solvating properties for a wide range of amino acid derivatives and reagents.[4][5] However, it is known to decompose over time to release dimethylamine, which can cause premature Fmoc deprotection.[5]

Experimental Protocol for Coupling in DMF:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF.[6][7]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Coupling:

    • Prepare a solution of Fmoc-TTDS-OH (3 eq.), a coupling reagent such as HBTU (2.9 eq.), and a base like DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[8]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[9]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.[10]

Expected Performance:

  • Coupling Efficiency: Generally high due to good solubility of reactants.[8]

  • Racemization: The risk of racemization is a general concern in peptide synthesis, especially with certain amino acids.[11][12] The use of additives like HOBt can help suppress this side reaction.[13]

  • Stability: The Fmoc group is stable in DMF in the absence of basic impurities.[14]

N-Methyl-2-pyrrolidone (NMP)

NMP is a popular alternative to DMF, offering similar or even superior solvating properties, particularly for complex and aggregation-prone peptide sequences.[3][5] It is also considered a "greener" solvent option.[4]

Experimental Protocol for Coupling in NMP:

The protocol is analogous to that for DMF, with NMP used as the solvent in all steps.

Expected Performance:

  • Coupling Efficiency: High, and potentially superior to DMF for difficult sequences due to its excellent resin and peptide-resin solvation properties.[3]

  • Racemization: The potential for racemization is comparable to DMF.

  • Stability: Fmoc-amino acids have been reported to show greater decomposition over extended periods in NMP compared to DMF.[5]

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar solvent that is particularly effective in disrupting secondary structures that can lead to on-resin aggregation. It is often used as a co-solvent to improve coupling efficiency for challenging sequences.[3]

Experimental Protocol for Coupling in DMSO (or a mixture):

The protocol is similar to that for DMF, with DMSO or a DMSO-containing solvent mixture used. Due to its higher viscosity, extended washing times may be necessary.

Expected Performance:

  • Coupling Efficiency: Can be significantly enhanced, especially for sequences prone to aggregation.

  • Racemization: The risk of racemization should be carefully evaluated, as the solvent's properties can influence the stability of the activated amino acid.

  • Stability: The stability of the Fmoc group and any side-chain protecting groups in the presence of the basic coupling conditions in DMSO should be considered.

Comparative Performance Summary

Parameter DMF NMP DMSO
Resin Swelling GoodExcellentGood
Solubility of Reagents GoodExcellentGood
Coupling Efficiency HighHigh to Very HighPotentially Very High (especially for aggregated sequences)
Racemization Risk ModerateModeratePotentially Higher
"Green" Solvent Profile PoorBetterGood

Key Considerations for Method Optimization

The choice of solvent in SPPS is a critical decision that should be made based on the specific peptide sequence and the desired purity of the final product.

G cluster_input Input Factors cluster_decision Decision Process cluster_output Output Peptide_Sequence Peptide Sequence (Hydrophobicity, Aggregation Tendency) Solvent_Selection Solvent Selection (DMF, NMP, DMSO, or Mixture) Peptide_Sequence->Solvent_Selection Desired_Purity Desired Purity of Final Peptide Desired_Purity->Solvent_Selection Optimized_Protocol Optimized SPPS Protocol Solvent_Selection->Optimized_Protocol

Sources

Safety Operating Guide

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CAS 172089-14-4). This bifunctional PEG linker is integral to many modern bioconjugation and drug development workflows, and its responsible handling is paramount to ensuring personnel safety and environmental stewardship.

Hazard Assessment and Characterization

The disposal plan for any chemical begins with a thorough understanding of its potential hazards. This compound is a complex molecule, and its hazard profile should be considered a composite of its core components:

  • 4,7,10-Trioxa-1,13-tridecanediamine Core (CAS 4246-51-9): The foundational linker is classified as a corrosive substance. The SDS for this precursor indicates it causes severe skin burns and eye damage and is harmful to aquatic life with long-lasting effects.[1][2][3][4] Therefore, the derivative must be handled with the same level of caution.

  • Polyethylene Glycol (PEG) Linker: The trioxatridecane portion is a PEG derivative. While many PEG compounds themselves are not classified as hazardous and have low toxicity, their presence does not negate the hazards of the other functional groups.[5]

  • N-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a standard amine-protecting group in peptide synthesis.[6] Waste streams from Fmoc deprotection typically contain bases like piperidine and the dibenzofulvene adduct, which require proper disposal.[7][8]

  • N'-succinyl Group: This succinamic acid moiety introduces a carboxylic acid functional group.

Hazard Classification (Based on Precursor)DescriptionSource(s)
Skin Corrosion Category 1B: Causes severe skin burns.[1][2][4]
Eye Damage Category 1: Causes serious eye damage.[1][2][4]
Aquatic Hazard Chronic Category 3: Harmful to aquatic life with long lasting effects.[1][4]
Corrosive to Metals Category 1: May be corrosive to metals.[4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to implement the following safety measures to mitigate exposure risks. All handling of the compound and its waste must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1][5]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against chemical exposure.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash risk.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) appropriate for handling corrosive materials. Change gloves immediately if they become contaminated.[1]

  • Protective Clothing: A laboratory coat is mandatory. Consider a chemically resistant apron for additional protection when handling larger quantities.[1]

  • Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[1]

Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[1]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to waste management for this compound.

Step 1: Waste Segregation

Proper segregation is the cornerstone of a safe and compliant waste management program.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this chemical and any materials contaminated with it.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5][9] Mixing incompatible chemicals can lead to dangerous reactions.

  • Contaminated Materials: Any item that comes into direct contact with the chemical must be disposed of as hazardous waste. This includes:

    • Pipette tips

    • Gloves and other PPE

    • Weigh boats or paper

    • Bench paper or absorbent pads used for spill cleanup

Step 2: Containerization and Labeling
  • Select an Appropriate Container: Collect all waste (liquid and solid) in a chemically compatible, leak-proof container with a secure, tight-fitting lid.[9] Do not use metal containers, as the parent amine may be corrosive to metals.[4] The original product container, if empty and in good condition, can be a suitable option.[9]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Corrosive," "Causes Burns," "Environmental Hazard"

    • The accumulation start date (the date the first drop of waste enters the container)[9]

Step 3: Spill Management

In case of a spill, act quickly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Ensure the spill area is well-ventilated. Prevent the spill from spreading or entering drains.[4]

  • Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (for parent amine): For spills of the un-derivatized parent amine, covering with soda ash or sodium bicarbonate is recommended before collection.[1] This step should be performed with caution for the derivative.

  • Collect and Clean: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[5] Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Step 4: Storage and Final Disposal
  • Interim Storage: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[5]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste container.[5] Do not allow waste to accumulate for extended periods.

  • Professional Disposal: The final disposal must be carried out by a licensed chemical waste disposal contractor at an approved waste disposal plant.[4][5] This is typically managed by your EHS department.

Prohibited Disposal Methods

To prevent environmental contamination and ensure regulatory compliance, the following disposal methods are strictly prohibited:

  • DO NOT Pour Down the Drain: The parent amine is harmful to aquatic organisms.[1][4] Disposing of this chemical into the sanitary sewer system can damage wastewater treatment infrastructure and harm aquatic ecosystems.[5][9]

  • DO NOT Dispose of in Regular Trash: This is a hazardous chemical. Solid waste contaminated with this material must not enter the municipal solid waste stream.[9]

  • DO NOT Evaporate: Allowing the chemical to evaporate in a fume hood is not a compliant disposal method.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_contain Containment & Segregation cluster_final Storage & Disposal cluster_prohibited Prohibited Actions A Identify Waste (Pure chemical, contaminated labware, spill debris) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Fume Hood B->C D Is this waste mixed with other hazardous chemicals? C->D E_yes Follow EHS Guidelines for Mixed Waste D->E_yes E_no Use Designated, Compatible, Non-Metal Waste Container D->E_no G Store Sealed Container in Secondary Containment E_yes->G F Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) E_no->F F->G H Contact Institutional EHS for Pickup G->H I Disposal by Licensed Waste Contractor H->I J Drain Disposal K Trash Disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, you can ensure that your innovative research is conducted with the highest standards of safety and environmental responsibility, from experiment initiation to final waste disposal.

References

  • BenchChem. (n.d.). Proper Disposal of m-PEG4-(CH2)3-acid: A Step.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7,10-Trioxa-1,13-tridecanediamine, 95%. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Safe Disposal of PEG-25 PABA: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4,7,10-Trioxa-1,13-tridecanediamine.
  • Wisconsin Department of Natural Resources. (n.d.). Disposal of Propylene Glycol, Ethylene Glycol, and Polyethylene Glycol in Septic Systems.
  • Chemistry For Everyone. (2025). How To Dispose Of Polyethylene Glycol 3350?. YouTube. Retrieved from [Link]

  • Reddit. (2024). How to dispose of these chemicals? : r/AskChemistry. Retrieved from [Link]

  • Nature Communications. (2023). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • ACS Publications. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. Retrieved from [Link]

  • Green Chemistry. (n.d.). In situ Fmoc removal.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • JenKem Technology. (n.d.). PEG (Succinimidyl Succinate)2. Retrieved from [Link]

  • JenKem Technology. (n.d.). Methoxy PEG Succinimidyl Succinate. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CAS: 172089-14-4). As a bifunctional crosslinker utilized in peptide synthesis, bioconjugation, and drug development, understanding its proper handling is paramount to ensuring laboratory safety and experimental integrity.[1][2] While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[3][4][5] This guide adopts a cautious approach, recommending procedures that mitigate the highest potential risk, a principle grounded in the established hazards of its precursor amine and related chemical structures.

Hazard Analysis: A Case for Prudence

The parent amine, 4,7,10-Trioxa-1,13-tridecanediamine, is classified as a corrosive material that can cause severe skin burns and eye damage.[6] While the Fmoc and succinyl modifications reduce this reactivity, the potential for residual starting materials or hydrolysis necessitates a higher level of precaution. Furthermore, conflicting classifications exist in available SDS for this compound. For instance, an SDS from AK Scientific indicates it may cause skin, eye, and respiratory irritation, while others suggest no known hazards.[3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound, particularly when handling the substance in its solid form or preparing solutions.

PPE Category Recommended Equipment Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.Protects against accidental splashes of solutions or contact with airborne particles of the solid compound, which could cause serious eye irritation.[5]
Hand Protection Chemical-resistant nitrile gloves. Double-gloving is advised as a best practice.Prevents direct skin contact. Given the potential for skin irritation, gloves should be inspected before use and changed immediately if contaminated.[4][5]
Body Protection A buttoned laboratory coat. For larger quantities or procedures with a higher risk of contamination, chemical-resistant disposable coveralls are recommended.Protects skin and personal clothing from spills and contamination.[6]
Respiratory Protection For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 (or higher) respirator is recommended to prevent inhalation of dust particles.Minimizes the risk of respiratory tract irritation from airborne powder.[5]
Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe handling of this compound. The following step-by-step protocol provides a framework for its use in a laboratory setting.

  • Ventilation: All work with this compound, especially the handling of the solid, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[6]

  • Work Area Preparation: Cover the work surface with disposable, absorbent bench paper to contain any potential spills.

  • Donning PPE: Before handling the chemical, put on all the required PPE as detailed in the table above.

  • Weighing (Solid Form): If weighing the solid, perform this task within the fume hood. Use a spatula to carefully transfer the desired amount to a tared container, minimizing the creation of dust.

  • Solution Preparation: Add the solvent to the solid in a controlled manner to avoid splashing. The compound is soluble in methanol and acetone.[2]

  • Handling of Solutions: Keep containers sealed when not in use. When transferring solutions, use appropriate pipettes or other liquid handling devices.

  • Post-Handling: After the procedure is complete, decontaminate the work area. Remove PPE in a manner that avoids cross-contamination, starting with gloves. Wash hands thoroughly with soap and water.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Work in Fume Hood prep_ppe Don PPE prep_hood->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area weigh Weigh Solid prep_area->weigh Start Experiment dissolve Prepare Solution weigh->dissolve transfer Use in Application dissolve->transfer decontaminate Decontaminate Area transfer->decontaminate End Experiment dispose_waste Segregate Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

  • Spills: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[6]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.

  • Solid Waste: All solid waste contaminated with the compound, including used vials, pipette tips, gloves, and bench paper, should be collected in a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[6] The parent amine is known to be harmful to aquatic organisms.[6]

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as hazardous liquid waste before the container is discarded.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.

References

  • Material Safety Data Sheet - 4,7,10-Trioxa-1,13-tridecanediamine, 95%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • QC-4064 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • CDX F0204 MSDS. (2019, July 9). Chemodex.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Fmoc-Ttds-OH. (n.d.). AK Scientific, Inc.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
Reactant of Route 2
Reactant of Route 2
N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.